Bromodifluoroacetyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTUTWXODRBCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371235 | |
| Record name | 2-bromo-2,2-difluoroacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-12-9 | |
| Record name | 2-bromo-2,2-difluoroacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodifluoroacetyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Bromodifluoroacetyl bromide from 1,1-difluoroethylene"
An In-depth Technical Guide to the Synthesis of Bromodifluoroacetyl Bromide from 1,1-Difluoroethylene
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Bromodifluoroacetyl Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The bromodifluoroacetyl group (BrCF₂CO-) is a particularly valuable building block, serving as a versatile precursor for a wide range of more complex fluorinated structures.[3][4] Its utility is derived from the unique electronic properties conferred by the two fluorine atoms and the reactive handles provided by the bromine atom and the acyl bromide. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, with a primary focus on a practical and scalable route originating from the readily available starting material, 1,1-difluoroethylene (vinylidene fluoride).
Synthetic Strategy: A Multi-Step Pathway from 1,1-Difluoroethylene
The synthesis of this compound from 1,1-difluoroethylene is a multi-step process that involves the sequential transformation of the olefin.[5][6][7] This pathway is advantageous due to the relatively low cost of the starting material and the well-understood nature of the individual reactions. The overall transformation can be logically divided into three key stages:
-
Free-Radical Bromination of 1,1-difluoroethylene to produce 1,2-dibromo-1,1-difluoroethane.
-
Dehydrobromination of the resulting dibromoethane to yield 1,1-dibromo-2,2-difluoroethylene.
-
Oxidative Cleavage of the dibromodifluoroethylene to form the target molecule, this compound.
This guide will dissect each of these stages, providing not only the procedural steps but also the underlying chemical principles and critical process parameters that ensure a successful and reproducible synthesis.
Stage 1: Free-Radical Bromination of 1,1-Difluoroethylene
The first step in this synthetic sequence is the addition of bromine across the double bond of 1,1-difluoroethylene. This reaction proceeds via a free-radical chain mechanism, which is initiated by ultraviolet (UV) light.[6][8]
Mechanism Insight: The UV irradiation facilitates the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•).[8] These radicals then initiate a chain reaction, adding to the electron-rich double bond of the 1,1-difluoroethylene. The propagation steps involve the formation of a bromo-difluoroethyl radical, which then abstracts a bromine atom from another molecule of Br₂ to form the product and a new bromine radical, thus continuing the chain. This method is highly efficient, often leading to quantitative yields.[6]
Stage 2: Dehydrobromination to 1,1-Dibromo-2,2-difluoroethylene
The 1,2-dibromo-1,1-difluoroethane produced in the first stage is then subjected to dehydrobromination to form 1,1-dibromo-2,2-difluoroethylene. This elimination reaction is typically carried out in an aqueous alkaline medium, such as with sodium hydroxide.[5][6]
Causality of Experimental Choice: The use of a strong base is essential to abstract a proton from the carbon bearing the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent C-H bond, facilitating its removal. The subsequent elimination of a bromide ion results in the formation of the C=C double bond.
Stage 3: Autooxidation to this compound
The final and most critical step is the oxidation of 1,1-dibromo-2,2-difluoroethylene. This is achieved through autooxidation, by reacting the olefin with oxygen.[5][6][7][9] This reaction leads to the formation of this compound, although it is important to note that a mixture of products can be formed.
Process Considerations: The autooxidation of CF₂=CBr₂ with oxygen typically yields a mixture containing this compound and dibromofluoroacetyl fluoride.[5][6][7] The reaction can achieve high overall yields (around 90%), with the desired this compound being the major component (approximately 53%).[5][6][7] Subsequent purification, typically by fractional distillation, is necessary to isolate the target compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from 1,1-difluoroethylene to this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of the procedures described in the literature.[5][6][7] Warning: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Reactants: 1,1-Difluoroethylene (gas), Bromine (liquid), Sodium Hydroxide, Oxygen (gas).
-
Solvents: Water (deionized).
-
Equipment: Gas cylinder with regulator for 1,1-difluoroethylene, UV photoreactor, three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, gas inlet tube, distillation apparatus.
Step-by-Step Procedure
Step 1: Synthesis of 1,2-Dibromo-1,1-difluoroethane
-
Set up the photoreactor and charge it with liquid bromine.
-
Cool the reactor and begin bubbling 1,1-difluoroethylene gas through the bromine while irradiating with a UV lamp. The reaction is typically carried out without a solvent.[6]
-
Maintain the reaction temperature between 40-60°C.[7]
-
Continue the gas addition until the characteristic red-brown color of bromine disappears, indicating complete consumption.
-
Wash the crude product with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a water wash.
-
The resulting 1,2-dibromo-1,1-difluoroethane can be used in the next step, often without further purification.
Step 2: Synthesis of 1,1-Dibromo-2,2-difluoroethylene
-
In a three-neck flask equipped with a stirrer, condenser, and dropping funnel, prepare an aqueous solution of sodium hydroxide.
-
Add the crude 1,2-dibromo-1,1-difluoroethane dropwise to the stirred alkaline solution.
-
The dehydrobromination is typically performed at a moderately elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate.[5]
-
After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.
-
The organic layer containing 1,1-dibromo-2,2-difluoroethylene is then separated from the aqueous layer.
Step 3: Synthesis of this compound
-
The crude 1,1-dibromo-2,2-difluoroethylene is placed in a suitable reactor equipped with a gas inlet.
-
Oxygen gas is bubbled through the liquid at a controlled rate.
-
The reaction is an autooxidation and may not require external heating, but monitoring the temperature is crucial.
-
The reaction progress can be monitored by techniques such as GC-MS.
-
Upon completion, the resulting mixture contains this compound as the major product.[5][6]
-
The final product is isolated and purified by fractional distillation under reduced pressure.
Quantitative Data Summary
| Stage | Reactants | Key Conditions | Product | Typical Yield | Reference(s) |
| 1 | 1,1-Difluoroethylene, Bromine | UV irradiation | 1,2-Dibromo-1,1-difluoroethane | Quantitative | [6] |
| 2 | 1,2-Dibromo-1,1-difluoroethane, NaOH | Aqueous alkaline medium | 1,1-Dibromo-2,2-difluoroethylene | ~63% (overall from CF₂=CH₂) | [6] |
| 3 | 1,1-Dibromo-2,2-difluoroethylene, Oxygen | Autooxidation | This compound | ~90% (mixture), ~53% (of the mixture) | [5][6][7] |
Alternative Synthesis via Oleum Oxidation
For the sake of providing a comprehensive overview, it is pertinent to mention an alternative and widely patented route to bromodifluoroacetyl halides. This method involves the oxidation of various 1,1-difluoro-1,2-dibromodihaloethanes (CF₂BrCBrXY, where X, Y = Br or Cl) using oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[5][6][9]
This process typically involves heating the halogenated ethane with oleum (50-70% SO₃ content) at temperatures between 40°C and 100°C.[6][9] The resulting bromodifluoroacetyl halide (bromide or chloride, depending on the starting material) is vaporized from the reaction medium and collected.[6] While effective, this method involves handling highly corrosive oleum and often requires the use of mercury-based catalysts, which presents significant environmental and safety challenges.[5][6]
Safety and Handling
Critical Warning: this compound and its precursors are hazardous chemicals. All handling must be performed in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (a substance that irritates the eyes and causes tears).[11] Inhalation may be harmful, and it reacts violently with water. Precursors like bromine are also highly toxic and corrosive.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and appropriate protective clothing.[10]
-
Respiratory Protection: Use in a fume hood. If there is a risk of inhalation, a self-contained breathing apparatus (SCBA) must be used.[10]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area, away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen).
-
Ground all equipment to prevent static discharge.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][11]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get immediate medical attention.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[10][11]
-
Conclusion
The synthesis of this compound from 1,1-difluoroethylene represents a robust and scalable method for producing this valuable synthetic intermediate. While the multi-step nature of the process requires careful control over each reaction, the underlying chemistry is well-established. The free-radical bromination and subsequent dehydrobromination are high-yielding steps, and the final autooxidation provides a direct, albeit non-selective, route to the desired acyl bromide. As with all chemical syntheses involving hazardous materials, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for a successful and safe outcome. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this important fluorinated building block.
References
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- Drivon, G., Gillet, J.-P., & Ruppin, C. (n.d.). Method for preparing bromodifluoroacetic compounds. Google Patents.
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SAFETY DATA SHEET. (2005, January 12). Exposome-Explorer. Retrieved from [Link]
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Copper-Catalyzed Difluoroalkylation Reaction. (2022, December 2). MDPI. Retrieved from [Link]
- Method for preparing bromodifluoroacetic compounds. (n.d.). Google Patents.
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Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. (2024, April 19). PubMed. Retrieved from [Link]
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PREPARATION OF 2-BROMOETHYL TETRAFLUOROCHLOROSULFATE FOR THE SYNTHESIS OF BROMODIFLUOROACETIC ACID DERIVATIVES. (n.d.). Fluorine Notes. Retrieved from [Link]
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Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap Eureka. Retrieved from [Link]
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An In-depth Technical Guide to Bromodifluoroacetyl Bromide: Properties, Reactivity, and Applications
Abstract
Bromodifluoroacetyl bromide (BrCF₂COBr) is a highly reactive and specialized chemical reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a halogenated acyl bromide, its utility lies in its ability to serve as a compact and efficient building block for the introduction of the bromodifluoromethyl or difluoroacetyl moieties into a wide array of molecular scaffolds. The presence of both bromine and fluorine atoms imparts unique electronic properties that influence the reactivity and the characteristics of the resulting products. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory professionals and drug development scientists.
Physicochemical and Safety Profile
This compound is a dense, fuming liquid that demands careful handling due to its corrosive and lachrymatory nature.[1] Its high reactivity is intrinsically linked to its hazardous properties, necessitating stringent safety protocols.
Core Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1796-12-9 | [2][3][4] |
| Molecular Formula | C₂Br₂F₂O | [2][4] |
| Molecular Weight | 237.83 g/mol | [2][3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 82.8°C at 760 mmHg | [2] |
| Density | 2.478 g/cm³ | [2] |
| Purity | Typically ≥97% | [3] |
Safety and Handling
As a highly reactive acyl halide, this compound poses significant health and safety risks. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]
-
Corrosivity and Reactivity: The compound reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] This hydrolysis releases hydrogen bromide, a toxic and corrosive gas.[5][6] Therefore, all operations must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Personal Protective Equipment (PPE): Handling requires comprehensive PPE, including chemical-resistant gloves, a full-face shield, safety goggles, and protective clothing to prevent any contact with the skin or eyes.[1][2][7] Work must be performed exclusively within a certified chemical fume hood to avoid inhalation of its vapors, which are strong irritants to the respiratory system and mucous membranes.[1][2][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2][7] Refrigeration is often recommended to maintain product quality.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through oxidative or hydrolytic processes from heavily halogenated ethane or ethene precursors. These methods are often designed to generate the acyl bromide for immediate consumption in subsequent synthetic steps, circumventing purification of the often-unstable intermediate.
Synthesis via Oxidation
One established method involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen. This reaction proceeds to yield a mixture containing this compound and dibromofluoroacetyl fluoride.[8][9] The resulting mixture of acid halides can then be used directly in reactions, for example, with an alcohol to form the corresponding esters.[10]
Synthesis via Hydrolysis with Oleum
A more common and controlled industrial method involves the reaction of 1,1-difluorotetrabromoethane (CF₂BrCBr₃) with oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[8][11] The high concentration of sulfur trioxide (SO₃) acts as a powerful hydrolyzing and oxidizing agent, converting the tribromomethyl group into an acyl bromide.
The process involves heating the starting material with oleum, typically containing 50-70% SO₃.[10] The this compound product is more volatile than the starting material and can be continuously distilled from the reaction mixture as it forms.[8][10] This technique is advantageous as it drives the reaction to completion and separates the product from the non-volatile sulfuric acid and byproducts.
Caption: Synthesis of this compound via Oleum Hydrolysis.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is the primary site for nucleophilic attack. The molecule's functionality is a classic example of nucleophilic acyl substitution.[12]
The presence of the α-bromo and two α-fluoro substituents significantly enhances the electrophilicity of the carbonyl carbon through a strong inductive electron-withdrawing effect. This makes the compound exceptionally reactive towards a wide range of nucleophiles, often more so than its non-fluorinated counterparts.
General Reaction with Nucleophiles
The core utility of this compound is its reaction with nucleophiles (Nu⁻ or :Nu-H) to introduce the bromodifluoroacetyl group (-COCF₂Br). The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the bromide leaving group.
Caption: General Mechanism for Nucleophilic Acyl Substitution.
Specific Reactions and Protocols
A. Reaction with Alcohols (Esterification) this compound reacts readily with alcohols (ROH) to form bromodifluoroacetate esters (BrCF₂COOR). These esters are valuable synthetic intermediates themselves, being more stable and easier to handle than the parent acyl bromide.
-
Causality: The reaction is typically performed at low temperatures (e.g., 0-30°C) to control the exothermic reaction and minimize potential side reactions.[8][10] The alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction is often carried out using the alcohol as the solvent if it is inexpensive and readily available.
Protocol: Synthesis of Ethyl Bromodifluoroacetate (BDFAE) [8]
-
Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place 100 g of absolute ethanol. Cool the flask to 0°C in an ice bath.
-
Addition: Add this compound (generated in situ or from a commercial source) dropwise to the cooled ethanol with vigorous stirring. Maintain the temperature below 30°C.[8]
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Workup: The reaction mixture can be stripped of excess ethanol under reduced pressure. The resulting crude product is often washed with a dilute sodium sulfite solution to remove any residual bromine or acidic impurities, followed by a water wash.[8]
-
Purification: The organic phase is dried over an anhydrous salt (e.g., MgSO₄) and purified by fractional distillation under reduced pressure to yield pure ethyl bromodifluoroacetate.
B. Reaction with Water (Hydrolysis) Exposure to moisture leads to rapid hydrolysis, forming bromodifluoroacetic acid (BrCF₂COOH) and hydrogen bromide gas.[10] This reactivity underscores the necessity of anhydrous handling conditions.
C. Reaction with Amines (Amidation) With primary or secondary amines (RNH₂ or R₂NH), this compound undergoes amidation to produce N-substituted bromodifluoroacetamides (BrCF₂CONHR or BrCF₂CONR₂). This reaction is a fundamental method for incorporating the bromodifluoroacetyl moiety into nitrogen-containing molecules.
Applications in Drug Development and Advanced Synthesis
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. This compound is a key reagent in this field, providing a direct route to molecules containing the valuable -CF₂Br group.
Role as a Fluorinated Building Block
The primary application of this compound is as a precursor for synthesizing more complex fluorinated molecules. Its derivatives, particularly bromodifluoroacetic acid and its esters, are versatile intermediates for pharmaceuticals and agrochemicals.[9][10] The strategy of "bromination" or introducing halogen bonds can favorably alter drug-target interactions, potentially increasing therapeutic activity.[13][14] While bromination can sometimes increase toxicity, its benefits in modifying metabolism and duration of action are well-documented.[13][14]
Synthetic Workflow in Drug Discovery
The use of this compound typically occurs early in a synthetic sequence to build a core molecular fragment that is later elaborated into a final drug candidate.
Caption: Role of this compound in a Drug Discovery Workflow.
Spectroscopic Characterization
While detailed public spectra for this compound are scarce, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like bromodifluoroacetyl chloride.[15][16][17]
| Spectroscopy | Expected Chemical Shift / Wavenumber | Assignment & Notes |
| ¹⁹F NMR | Singlet | The two fluorine atoms are chemically equivalent, resulting in a single resonance. |
| ¹³C NMR | ~160-165 ppm (triplet) | C =O (Carbonyl carbon). |
| ~90-100 ppm (triplet) | C F₂Br (Alpha-carbon). The signal is a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). | |
| IR | ~1800 cm⁻¹ (strong) | C=O stretch (acyl bromide). This is a characteristic strong absorption for this functional group. |
Conclusion
This compound is a potent and highly selective reagent for the introduction of the bromodifluoroacetyl group. Its high reactivity, driven by the strong inductive effects of its halogen substituents, makes it an invaluable tool for synthetic chemists. While its hazardous nature demands rigorous safety precautions, its utility in creating complex fluorinated molecules, particularly for pharmaceutical and agrochemical applications, is well-established. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively leverage this powerful synthetic building block.
References
- Gueguen, P., & Lantz, A. (2003). Method for preparing bromodifluoroacetic compounds. (U.S. Patent No. US20030032836A1).
- Gueguen, P., & Lantz, A. (2003). Process for the production of bromo difluoro acetyl compounds. (European Patent No. EP1270540A1).
- Gueguen, P., & Lantz, A. (2005). Method for preparing bromodifluoroacetic compounds. (U.S. Patent No. US6906219B2).
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bromodifluoroacetyl chloride | CAS#:3832-48-2. Chemsrc. [Link]
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Chemical Properties of Bromodifluoroacetylchloride (CAS 3832-48-2). Cheméo. [Link]
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Ussatayeva, G., & Aljofan, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
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Ussatayeva, G., & Aljofan, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 92(4), e848. [Link]
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The Core Mechanism of Bromodifluoroacetyl Bromide in Difluoroacetylation: A Technical Guide for Researchers
Introduction: The Rising Prominence of the Difluoroacetyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. Among the various fluorinated motifs, the difluoroacetyl group (–C(O)CF₂–) has garnered significant attention. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Bromodifluoroacetyl bromide and its derivatives, such as ethyl bromodifluoroacetate, have emerged as powerful and versatile reagents for the direct introduction of this valuable functional group. This technical guide provides an in-depth exploration of the mechanistic underpinnings of difluoroacetylation reactions utilizing these reagents, with a focus on transition-metal-catalyzed and photoredox-mediated pathways. Understanding these mechanisms is paramount for researchers aiming to leverage this chemistry for the synthesis of novel therapeutics and agrochemicals.
The Heart of the Reaction: Generation of the Difluoroacetyl Radical
The utility of this compound and its esters in difluoroacetylation hinges on their ability to serve as precursors to the key reactive intermediate: the difluoroacetyl radical (•CF₂C(O)R). The generation of this radical is typically achieved through a single-electron transfer (SET) process, which can be initiated by either a transition-metal catalyst or a photocatalyst.
Transition-Metal Catalysis: The Role of Copper
Copper catalysis is a prevalent and robust strategy for difluoroacetylation.[1][2] In a typical copper-catalyzed cycle, a low-valent copper(I) species acts as the electron donor. The reaction is initiated by the reduction of the carbon-bromine bond in the bromodifluoroacetyl derivative, leading to the formation of the difluoroacetyl radical and a copper(II) species.[1] The choice of ligands, such as diamines, can significantly influence the reactivity and stability of the copper catalyst, preventing the formation of less reactive cuprate structures and facilitating the catalytic cycle.[3][4]
Photoredox Catalysis: A Mild and Efficient Approach
Visible-light photoredox catalysis offers a mild and efficient alternative for generating the difluoroacetyl radical.[1][5] In this approach, a photocatalyst, upon excitation by light, can either be reductively or oxidatively quenched. In the context of difluoroacetylation with bromodifluoroacetyl derivatives, an excited photocatalyst can donate an electron to the reagent, cleaving the C-Br bond and generating the desired radical. This method avoids the need for stoichiometric metallic reductants and often proceeds at ambient temperature.[6][7]
Mechanistic Pathways of Difluoroacetylation
Once the difluoroacetyl radical is generated, it can engage in a variety of transformations, leading to the desired difluoroacetylated product. The specific pathway is dependent on the nature of the substrate and the reaction conditions.
Copper-Catalyzed Difluoroacetylation of Alkenes: An Atom Transfer Radical Addition (ATRA) Process
The copper-catalyzed bromodifluoroacetylation of alkenes is a prime example of an Atom Transfer Radical Addition (ATRA) process.[8][9] The catalytic cycle can be delineated as follows:
-
Radical Generation: A Cu(I) complex reduces ethyl bromodifluoroacetate to generate the •CF₂CO₂Et radical and a Cu(II)-Br species.
-
Radical Addition: The electrophilic •CF₂CO₂Et radical adds to the alkene, forming a new carbon-centered radical intermediate.
-
Atom Transfer: The resulting alkyl radical abstracts a bromine atom from the Cu(II)-Br species, furnishing the bromodifluoroacetylated product and regenerating the Cu(I) catalyst.
This mechanism is supported by the absence of byproducts from hydrodifluoroacetylation, which would be expected if the alkyl radical was trapped by a hydrogen source.[8][9]
Experimental Protocol: Copper-Catalyzed Bromodifluoroacetylation of Styrene
-
To a solution of styrene (1.0 mmol) in a suitable solvent (e.g., DMSO), add ethyl bromodifluoroacetate (1.5 mmol), Cu(I)Br (10 mol%), and a ligand such as TMEDA (20 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Copper-Catalyzed C-H Difluoroacetylation of Heteroarenes
The direct C-H difluoroacetylation of heteroarenes, such as quinoxalinones, represents a highly atom-economical approach.[10] The mechanism is believed to proceed through a radical pathway, as evidenced by control experiments where the reaction is inhibited by radical scavengers like TEMPO and BHT.[11]
-
Radical Generation: As in the previous example, a Cu(I) catalyst initiates the formation of the •CF₂CO₂Et radical from ethyl bromodifluoroacetate.
-
Radical Addition to Heteroarene: The difluoroacetyl radical adds to the electron-rich C-H bond of the quinoxalinone, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is then oxidized, likely by a Cu(II) species, to a carbocation, followed by deprotonation to afford the C-H difluoroacetylated product and regenerate the active catalyst.
Table 1: Substrate Scope for Copper-Catalyzed C3-H Difluoroacetylation of Quinoxalinones
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | 1-Ethylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-ethylquinoxalin-2(1H)-one | 82 |
| 3 | 1-Benzylquinoxalin-2(1H)-one | 1-benzyl-3-(2,2-difluoro-2-ethoxy-1-oxoethyl)quinoxalin-2(1H)-one | 78 |
| 4 | 1-Phenylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-phenylquinoxalin-2(1H)-one | 75 |
Yields are representative and may vary based on specific reaction conditions.
Photoredox-Catalyzed Difluoroacetylation
In a photoredox-catalyzed scenario, the mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between an amine, such as TMEDA, and the bromodifluoroacetyl reagent.[11]
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A Technical Guide to the Spectroscopic Profile of Bromodifluoroacetyl Bromide and Its Analogs
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Bromodifluoroacetyl bromide (BrCF₂COBr), a compound of significant interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide presents a detailed examination of its closest structural analogs: Bromodifluoroacetyl chloride (BrCF₂COCl) and Bromodifluoroacetic acid (BrCF₂COOH). By leveraging the experimentally determined spectroscopic data for these analogs, this document offers expert-predicted spectroscopic profiles for this compound, providing researchers with a valuable reference for its identification and characterization. This guide adheres to the highest standards of scientific integrity, with all data and predictions supported by authoritative sources.
Introduction
This compound is a highly reactive haloacyl bromide, a functional group known for its utility in the synthesis of complex organic molecules. The presence of two fluorine atoms and a bromine atom on the α-carbon, in addition to the acyl bromide functionality, imparts unique electronic properties and reactivity to the molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such reactive species in any synthetic protocol. This guide addresses the current gap in readily available spectroscopic data for this compound by providing a detailed analysis based on its close chemical relatives.
The core logic of this guide is to establish a reliable spectroscopic baseline using well-characterized analogs and then to extrapolate this data to predict the spectral features of the target molecule. This approach is grounded in the fundamental principles of spectroscopy, where the electronic and vibrational properties of a molecule are systematically influenced by the nature of its constituent atoms and functional groups.
Spectroscopic Analysis of Analog Compounds
To build a predictive model for the spectroscopic data of this compound, we will first examine the detailed spectroscopic profiles of Bromodifluoroacetyl chloride and Bromodifluoroacetic acid.
Bromodifluoroacetyl Chloride (BrCF₂COCl)
Bromodifluoroacetyl chloride serves as an excellent analog, differing from the target molecule only by the substitution of a chlorine atom for a bromine atom at the acyl position. This substitution is expected to have a predictable effect on the spectroscopic properties.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Bromodifluoroacetyl chloride is predicted to show two signals corresponding to the carbonyl carbon (C=O) and the bromodifluoromethyl carbon (CBrF₂).
-
C=O Carbon: The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm. The high electronegativity of the halogens will further deshield this carbon.
-
CBrF₂ Carbon: The carbon attached to two fluorine atoms and a bromine atom will exhibit a triplet due to coupling with the two fluorine atoms. The chemical shift will be significantly downfield due to the presence of three electronegative halogens.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent bromine and the carbonyl chloride group. General ranges for trifluoromethyl groups are between -50 to -70 ppm, and the shift for a difluoro group in this environment would be in a similar region.[1][2]
The IR spectrum of Bromodifluoroacetyl chloride will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | ~1815-1785 | Strong |
| C-F Stretch | ~1350-1150 | Strong |
| C-Cl Stretch | ~850-550 | Medium-Strong |
| C-Br Stretch | ~690-515 | Medium-Strong |
Table 1: Predicted Infrared Absorption Frequencies for Bromodifluoroacetyl Chloride.[3][4][5][6][7]
The C=O stretching frequency in acyl chlorides is characteristically high due to the inductive effect of the chlorine atom.[4]
The mass spectrum of Bromodifluoroacetyl chloride will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8]
Key Fragmentation Pathways:
-
Alpha-Cleavage: Loss of the bromine atom to form the [CF₂COCl]⁺ ion.
-
Loss of CO: Fragmentation of the molecular ion or fragment ions with the loss of a neutral carbon monoxide molecule.
-
Halogen Loss: Loss of a chlorine or bromine radical.
Bromodifluoroacetic Acid (BrCF₂COOH)
Bromodifluoroacetic acid provides another valuable point of comparison, with a hydroxyl group replacing the acyl bromide. This will significantly impact the spectroscopic data, particularly in the IR and ¹³C NMR spectra.
¹³C NMR Spectroscopy: Similar to the acyl chloride, two signals are expected.
-
C=O Carbon: The carbonyl carbon of a carboxylic acid is typically found between 170-185 ppm.[9]
-
CBrF₂ Carbon: This carbon will again appear as a triplet due to coupling with the two fluorine atoms, with its chemical shift influenced by the adjacent carboxyl group.
¹⁹F NMR Spectroscopy: A single resonance is expected for the two fluorine atoms. The chemical shift will be influenced by the neighboring bromine and the carboxylic acid group.
The IR spectrum of Bromodifluoroacetic acid will be characterized by the absorptions of the carboxylic acid group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1730-1700 | Strong |
| C-F Stretch | ~1350-1150 | Strong |
| C-Br Stretch | ~690-515 | Medium-Strong |
Table 2: Predicted Infrared Absorption Frequencies for Bromodifluoroacetic Acid.[3][4][5][6][7]
The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.
The mass spectrum will show the characteristic bromine isotopic pattern.
Key Fragmentation Pathways:
-
Loss of OH: A prominent peak corresponding to the loss of a hydroxyl radical (M-17).
-
Loss of COOH: A fragment corresponding to the loss of the entire carboxyl group (M-45).
-
Alpha-Cleavage: Loss of the bromine atom.
Predicted Spectroscopic Data for this compound (BrCF₂COBr)
Based on the analysis of its analogs, we can now predict the spectroscopic data for this compound with a high degree of confidence. The primary difference will be the substitution of the acyl chlorine with an acyl bromine.
Predicted NMR Spectra
¹³C NMR Spectroscopy:
| Predicted Chemical Shift (δ) | Assignment | Multiplicity | Rationale |
| ~160-170 ppm | C =O | Singlet | The C=O of an acyl bromide is typically slightly upfield compared to the corresponding acyl chloride. |
| ~90-110 ppm | C BrF₂ | Triplet (¹JCF) | The chemical shift will be in a similar region to the acyl chloride analog, deshielded by three halogens. |
Table 3: Predicted ¹³C NMR Data for this compound.
¹⁹F NMR Spectroscopy:
| Predicted Chemical Shift (δ) | Assignment | Multiplicity | Rationale |
| ~ -60 to -75 ppm | CF ₂ | Singlet | The chemical shift is expected to be in a similar range to other bromodifluoroacetyl derivatives. |
Table 4: Predicted ¹⁹F NMR Data for this compound.
Predicted Infrared (IR) Spectrum
The most significant change in the IR spectrum compared to the acyl chloride will be the position of the C=O stretching frequency.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 | Strong | C=O Stretch (Acyl Bromide) |
| ~1350-1150 | Strong | C-F Stretch |
| ~690-515 | Strong | C-Br Stretch |
Table 5: Predicted Infrared Absorption Frequencies for this compound.
The C=O stretch of an acyl bromide is typically found at a slightly lower wavenumber than the corresponding acyl chloride due to the lower electronegativity and larger mass of bromine.[3][7]
Predicted Mass Spectrum (MS)
The mass spectrum will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks for the molecular ion cluster (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.
Predicted Key Fragments:
-
[M-Br]⁺: Loss of one of the bromine atoms. The resulting fragment will still show the isotopic signature of one bromine atom.
-
[CF₂CO]⁺: Resulting from the loss of both bromine atoms.
-
[CF₂Br]⁺: A common fragment in the mass spectra of brominated fluorocarbons.
-
[COBr]⁺: A fragment containing the carbonyl and one bromine atom.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Sample Preparation:
-
Due to the reactive nature of acyl halides, samples should be prepared in a dry, inert solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
-
The NMR tube must be dry and flushed with an inert gas (e.g., nitrogen or argon) before adding the sample.
-
A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient.
Data Acquisition:
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment should be performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
-
¹⁹F NMR: A standard ¹⁹F NMR experiment should be run. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[10]
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the preferred method for reactive liquids. A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond).
-
Solution Cell: A solution of the compound in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared and analyzed in a sealed liquid cell.
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the solvent-filled cell should be recorded.
-
The sample spectrum is then acquired and ratioed against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile and thermally stable compounds. A dilute solution in a volatile solvent is injected into the GC.
-
Direct Infusion: For less volatile or thermally sensitive compounds, direct infusion into the ion source via a syringe pump may be used.
Ionization Method:
-
Electron Ionization (EI): This is a common and effective method for inducing fragmentation and providing structural information.
Visualization of Molecular Structures and Relationships
The following diagrams illustrate the molecular structures of this compound and its analogs, as well as the logical workflow for predicting its spectroscopic data.
Caption: Relationship between analog compounds and the target molecule.
Caption: Workflow for predictive spectroscopic analysis.
Conclusion
While direct experimental spectroscopic data for this compound remains scarce in the public domain, a robust and scientifically sound prediction of its NMR, IR, and MS profiles can be achieved through the careful analysis of its close structural analogs, Bromodifluoroacetyl chloride and Bromodifluoroacetic acid. This guide provides researchers with a detailed, data-driven prediction of the key spectroscopic features of this compound, facilitating its unambiguous identification in synthetic and analytical workflows. The provided protocols offer standardized methods for the acquisition of high-quality spectroscopic data for this and related compounds. As new experimental data becomes available, it will be valuable to compare it with the predictions outlined in this technical guide.
References
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- Mamata, C.; Heina, M.; Miethchen, R. (2006). Fluorinated acyclo-C-nucleoside analogues from glycals in two steps.
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SpectraBase. (n.d.). Bromodifluoroacetylchloride. Retrieved from [Link]
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NIST. (n.d.). Bromodifluoroacetylchloride. In NIST Chemistry WebBook. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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The Genesis of a Fluorinated Workhorse: A Technical Guide to the Discovery and First Synthesis of Bromodifluoroacetyl Bromide
For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated building blocks, bromodifluoroacetyl bromide (BrCF₂COBr) stands as a versatile and highly reactive reagent for the introduction of the bromodifluoromethyl group. This in-depth technical guide delves into the core of its origins, exploring the initial discovery and the first successful synthesis of this pivotal compound.
The Dawn of Fluorinated Acyl Halides: A Historical Perspective
The mid-20th century witnessed a surge in the exploration of organofluorine chemistry, driven by the quest for novel materials with unique properties. A significant focus of this era was the development of methods to synthesize highly fluorinated organic compounds. It was within this context of burgeoning scientific inquiry that the groundwork for the synthesis of compounds like this compound was laid. Early pioneers in the field, such as R.N. Haszeldine, were instrumental in developing foundational methods for the preparation of a wide array of fluorinated molecules, including iodo-, bromo-, and chloroalkanes.[1][2][3][4][5] While not directly detailing the synthesis of this compound in the readily available literature, Haszeldine's extensive work on the reactions of fluorocarbon radicals in the early 1950s created a fertile intellectual landscape for subsequent discoveries.
The First Synthesis: The Autooxidation of 1,1-Dibromo-2,2-difluoroethylene
The first documented synthesis of this compound is attributed to H. Cohn and E. D. Bergmann in a 1964 publication in the Israel Journal of Chemistry. Their approach was elegant in its simplicity, utilizing the direct autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen.[6][7] This reaction provided a direct pathway to the desired acyl bromide, albeit as part of a mixture.
Causality Behind the Experimental Choice
The choice of 1,1-dibromo-2,2-difluoroethylene as the starting material was strategic. The electron-withdrawing nature of the two fluorine atoms on one carbon of the olefin makes the double bond susceptible to radical attack. Oxygen, in its triplet ground state, can act as a diradical, initiating a free-radical chain reaction. The subsequent cleavage of the carbon-carbon double bond and oxidation leads to the formation of the corresponding acyl halides. This method represented a departure from more traditional halogenation/oxidation sequences and showcased an innovative use of a readily accessible fluorinated olefin.
The Reaction and Product Profile
The autooxidation of CF₂=CBr₂ with oxygen was reported to proceed with a high yield of approximately 90%. However, the reaction did not yield a single product. Instead, a mixture of two acyl halides was formed:
-
This compound (BrCF₂COBr): 53% of the product mixture.
-
Dibromofluoroacetyl fluoride (Br₂CFCOF): 37% of the product mixture.
The formation of dibromofluoroacetyl fluoride as a significant byproduct can be attributed to the rearrangement and scrambling of halogen atoms under the reaction conditions.
Table 1: Product Distribution from the Autooxidation of CF₂=CBr₂
| Product | Chemical Formula | Percentage of Mixture |
| This compound | BrCF₂COBr | 53% |
| Dibromofluoroacetyl Fluoride | Br₂CFCOF | 37% |
This initial synthesis, while groundbreaking, presented the challenge of separating the two closely related acyl halide products. The subsequent utilization of this mixture often involved direct reaction with a nucleophile, such as an alcohol, to form the corresponding esters, which could then be separated by distillation. For instance, direct reaction of the acyl halide mixture with ethanol at 0°C yielded the corresponding ethyl esters.[6][7]
Experimental Protocol: The First Synthesis of this compound
The following is a detailed, step-by-step methodology for the preparation of the precursor, 1,1-dibromo-2,2-difluoroethylene, and its subsequent autooxidation to this compound, as inferred from secondary sources referencing the work of Cohn and Bergmann.
Synthesis of 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂)
The precursor for the autooxidation is prepared from vinylidene fluoride (CH₂=CF₂) through a two-step process of bromination followed by dehydrobromination.
Step 1: Bromination of Vinylidene Fluoride
-
Reactants: Vinylidene fluoride (gas) and liquid bromine.
-
Conditions: The reaction is carried out without a solvent under UV irradiation.
-
Procedure: Vinylidene fluoride gas is bubbled through liquid bromine while the reaction mixture is exposed to a UV light source. The reaction is reported to proceed with a quantitative yield to form 1,2-dibromo-1,1-difluoroethane (CH₂BrCF₂Br).
-
Causality: The UV irradiation initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals which then add across the double bond of vinylidene fluoride in a free-radical addition reaction.
Step 2: Dehydrobromination of 1,2-Dibromo-1,1-difluoroethane
-
Reactant: 1,2-Dibromo-1,1-difluoroethane.
-
Reagent: Aqueous alkaline medium (e.g., aqueous sodium hydroxide).
-
Procedure: The 1,2-dibromo-1,1-difluoroethane is treated with an aqueous alkaline solution. The elimination of HBr yields 1,1-dibromo-2,2-difluoroethylene.
-
Causality: The strong base abstracts a proton from the carbon bearing the bromine atoms, and in a concerted or stepwise manner, a bromide ion is eliminated, forming the carbon-carbon double bond. The overall molar yield for this two-step process is approximately 63%.[6][7]
Autooxidation of 1,1-Dibromo-2,2-difluoroethylene
-
Reactant: 1,1-Dibromo-2,2-difluoroethylene.
-
Reagent: Oxygen (from air).
-
Procedure: Oxygen is bubbled through the neat 1,1-dibromo-2,2-difluoroethylene. The reaction proceeds to approximately 90% yield, affording a mixture of this compound and dibromofluoroacetyl fluoride.
-
Self-Validation: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the products. The identity of the products in the mixture would have been confirmed by the original researchers through spectroscopic methods available at the time, such as infrared (IR) spectroscopy, and elemental analysis.
Alternative Early Synthetic Approaches
While the autooxidation method stands as the likely first reported synthesis, other early methods for preparing related bromodifluoroacetyl compounds are noteworthy. One such method involves the reaction of 1,1-difluorotetrabromoethane (CF₂BrCBr₃) with 30% oleum (a solution of sulfur trioxide in sulfuric acid) in the presence of mercuric and mercurous sulfate catalysts. After 12 hours under reflux, this compound is distilled and can be trapped with ethanol to form ethyl bromodifluoroacetate with a reported yield of 60.5%.[6][7] This method, while effective, requires the use of toxic mercury catalysts.
Visualizing the Synthesis
The following diagrams illustrate the key reaction pathways described.
Caption: Synthetic pathway to this compound via autooxidation.
Caption: Alternative synthesis of this compound using oleum.
Conclusion and Future Perspective
The discovery and initial synthesis of this compound by Cohn and Bergmann through the autooxidation of a gem-difluoroolefin marked a significant advancement in the field of organofluorine chemistry. This pioneering work provided a direct, albeit unselective, route to a highly valuable and reactive fluorinated building block. While modern synthetic methods have evolved to offer greater selectivity and avoid the use of hazardous reagents, understanding the foundational discoveries is crucial for appreciating the progress in the field. The early insights into the reactivity of fluorinated olefins and the development of novel synthetic transformations paved the way for the widespread use of this compound and its derivatives in the synthesis of pharmaceuticals, agrochemicals, and advanced materials that shape our world today.
References
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Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Journal of the Chemical Society (Resumed), 3761-3768. [Link]
- Drivon, G., Gillet, J., & Ruppin, C. (2003). U.S. Patent No. US20030032836A1. Washington, DC: U.S.
- Drivon, G., Gillet, J., & Ruppin, C. (2005). U.S. Patent No. US6906219B2. Washington, DC: U.S.
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Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Journal of the Chemical Society (Resumed), 3761. [Link]
-
ResearchGate. (n.d.). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on polyhaloalkanes. II. A facile method for mono-fluorination of α, ω-dihaloperfluoroalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluorocarbons and Semifluorinated Alkanes. Retrieved from [Link]
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ResearchGate. (n.d.). Chemistry and applications of perfluoro- and polyfluoroethers. Retrieved from [Link]
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Introduction: The Significance of a Highly Activated Electrophile
An In-depth Technical Guide to the Electrophilic Properties of Bromodifluoroacetyl Bromide
This compound (BrCF₂COBr) is a halogenated acyl bromide of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical utility is anchored in its pronounced electrophilic character, driven by the cumulative electron-withdrawing effects of its fluorine and bromine substituents. This guide provides a detailed exploration of the molecular properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind its reactivity and present validated protocols for its use as a potent building block for introducing the valuable bromodifluoroacetyl moiety.
Molecular Structure and the Foundation of Electrophilicity
The exceptional reactivity of this compound originates from its unique electronic structure. The molecule features a carbonyl carbon atom bonded to a bromine atom and a bromodifluoromethyl (-CF₂Br) group. The high electrophilicity of the carbonyl carbon is a result of several converging factors:
-
Inductive Effects: The two fluorine atoms on the α-carbon are intensely electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect is relayed to the carbonyl carbon, significantly reducing its electron density.
-
Acyl Bromide Moiety: The bromine atom of the acyl bromide is a good leaving group and also contributes to the electron-deficient nature of the carbonyl carbon.
-
Carbonyl Oxygen: The inherent electronegativity of the carbonyl oxygen further polarizes the C=O bond, drawing electron density away from the carbon.
This synergistic combination renders the carbonyl carbon exceptionally susceptible to attack by a wide range of nucleophiles, making it a superior acylating agent.
Caption: Electronic effects contributing to the high electrophilicity.
Synthesis Overview
The primary industrial synthesis of this compound involves the reaction of 1,1-difluorotetrabromoethane with oleum (sulfur trioxide in sulfuric acid).[1][2] This process efficiently converts the CBr₃ group into the COBr moiety.
Reaction: CF₂BrCBr₃ + SO₃ (in H₂SO₄) → CF₂BrC(O)Br
An alternative method involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen, which produces a mixture of this compound and dibromofluoroacetyl fluoride.[3][4]
Reactivity Profile: A Potent Acylating Agent
The core of this compound's utility lies in its function as a powerful acylating agent through nucleophilic acyl substitution. The acyl bromide is an excellent leaving group, facilitating rapid reactions with a variety of nucleophiles under mild conditions.
Esterification with Alcohols
This compound reacts readily with primary and secondary alcohols to form bromodifluoroacetate esters, which are valuable intermediates.[2][3] The reaction is typically exothermic and requires temperature control.
General Reaction: CF₂BrC(O)Br + R-OH → CF₂BrC(O)OR + HBr
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the bromide ion, and deprotonation of the oxonium ion yields the final ester product.
Amidation with Amines
Analogous to esterification, the reaction with primary or secondary amines provides bromodifluoroacetamides. This transformation is fundamental in medicinal chemistry for constructing amide bonds, which are prevalent in drug molecules.[5][6] The reaction is generally very fast and often requires cooling, as the high reactivity of the acyl bromide and the higher nucleophilicity of amines compared to alcohols can lead to a vigorous reaction.
General Reaction: CF₂BrC(O)Br + R₂NH → CF₂BrC(O)NR₂ + HBr
An additional equivalent of the amine or a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HBr byproduct.
Hydrolysis
As a highly reactive acyl halide, this compound is extremely sensitive to moisture. It hydrolyzes rapidly in the presence of water to form bromodifluoroacetic acid and hydrogen bromide.[3] This necessitates that all reactions and handling be performed under anhydrous conditions.
Reaction: CF₂BrC(O)Br + H₂O → CF₂BrC(O)OH + HBr
Experimental Protocols and Workflows
The following protocols are representative of the compound's application and are synthesized from established industrial methods.[1][2][3]
Protocol: Synthesis of Ethyl Bromodifluoroacetate (BDFAE)
This protocol describes the in-situ generation of this compound and its subsequent esterification with ethanol.
Materials:
-
1,1-Difluorotetrabromoethane (CF₂BrCBr₃)
-
Oleum (65% SO₃)
-
Ethanol (absolute)
-
Sodium sulfite solution (aqueous)
-
Nitrogen gas
Procedure:
-
Reaction Setup: A two-necked flask equipped with a distillation head and a dropping funnel is charged with 1,1-difluorotetrabromoethane (1.0 eq). A second reactor is charged with ethanol (excess) and maintained at 30°C.
-
Acyl Bromide Formation: The first reactor is heated to 100°C. Oleum (2.3 eq SO₃) is added dropwise over 90 minutes. This compound forms and is continuously distilled as it is formed.
-
Esterification: The distillate containing this compound is directly passed into the second reactor containing ethanol. The esterification reaction occurs in situ.
-
Causality: Continuous removal of the product from the hot, acidic oleum mixture prevents side reactions and degradation. Maintaining the ethanol reactor at 30°C provides sufficient thermal energy for the reaction while minimizing ethanol evaporation.[2]
-
-
Workup: After the addition is complete, the ethanolic solution is stripped with nitrogen gas to remove dissolved HBr. The solution is then washed with an aqueous sodium sulfite solution.
-
Causality: The sodium sulfite wash neutralizes any remaining acidic byproducts and quenches any unreacted bromine species.[2]
-
-
Purification: The organic phase is separated, concentrated on a rotary evaporator, and the resulting crude ethyl bromodifluoroacetate is purified by fractional distillation under reduced pressure to yield a product with >98% purity.[2][4]
Caption: Workflow for the synthesis of ethyl bromodifluoroacetate.
Physicochemical and Spectroscopic Data
Quantitative data is essential for the identification and handling of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1796-12-9 | [7] |
| Molecular Formula | C₂Br₂F₂O | [7] |
| Molecular Weight | 241.83 g/mol | Calculated |
| Appearance | Colorless to yellow liquid | Inferred |
| Synonyms | 2-Bromo-2,2-difluoroacetyl bromide |[7][8] |
Table 2: Spectroscopic Data (Representative)
| Technique | Expected Signal | Rationale / Notes |
|---|---|---|
| IR (Infrared) | ~1810-1830 cm⁻¹ (Strong) | C=O stretch for an acyl bromide, shifted to higher frequency by electronegative F atoms. |
| ¹⁹F NMR | Singlet | A single environment for the two equivalent fluorine atoms. |
| ¹³C NMR | ~160-165 ppm (C=O) | Carbonyl carbon, deshielded. (Estimate based on analogous structures).[9] |
| | ~110-120 ppm (t, ¹JCF ≈ 300 Hz) | CF₂Br carbon, split into a triplet by the two fluorine atoms. (Estimate based on analogous structures). |
Safety and Handling
This compound is a hazardous substance requiring strict safety protocols. Its high reactivity makes it corrosive and a lachrymator.[7]
-
Hazard Statements: Causes severe skin burns and eye damage (H314).[7][8] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), protective clothing, and splash-proof goggles with a face shield.[8]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[10] Avoid breathing fumes, mists, or vapors. Use in a well-ventilated area.[7][8] Keep away from water and moisture, as it reacts readily.
-
Storage: Store locked up in a cool, dry, well-ventilated area (recommended 2-8°C).[8] Keep container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound stands out as a highly valuable reagent due to its potent and well-defined electrophilic nature. The strong inductive effects of the geminal fluorine atoms activate the acyl bromide moiety, enabling rapid and efficient acylation reactions with a broad range of nucleophiles. Its successful application in forming esters and amides makes it a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Understanding its electronic properties, reactivity, and stringent handling requirements is paramount for leveraging its full synthetic potential safely and effectively.
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A Comprehensive Technical Guide to the Stability and Storage of Bromodifluoroacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Reactive Building Block
Bromodifluoroacetyl bromide (BrCF₂COBr), with CAS Number 1796-12-9, is a highly reactive acyl bromide that serves as a valuable building block in organic synthesis, particularly for the introduction of the bromodifluoroacetyl moiety into molecules.[1][2] This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. However, the very reactivity that makes this compound a powerful synthetic tool also presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and explains the chemical principles underpinning these recommendations to ensure its effective use and maintain sample integrity.
Part 1: Chemical Stability and Decomposition Pathways
The stability of this compound is intrinsically linked to its high electrophilicity and the presence of two good leaving groups. While specific stability data is not extensively published, its reactivity profile is characteristic of acyl bromides, indicating a pronounced sensitivity to nucleophiles, particularly water.[3][4][5]
Primary Decomposition Pathway: Hydrolysis
The most significant and rapid decomposition pathway for this compound is hydrolysis. The carbon atom of the carbonyl group is highly electrophilic, readily attacked by water molecules present in the atmosphere or as contaminants in solvents. This reaction is vigorous and exothermic, leading to the formation of bromodifluoroacetic acid and hydrogen bromide gas.[3][6][7] The released hydrogen bromide is corrosive and can further catalyze the degradation of other materials.
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a bromide ion to form the protonated carboxylic acid, which is subsequently deprotonated.
Incompatible Materials and Hazardous Reactions
Beyond water, this compound reacts exothermically with a range of other substances. Understanding these incompatibilities is crucial for safe handling and storage.
-
Alcohols: Reacts readily with alcohols to form the corresponding esters and hydrogen bromide.[3][4]
-
Bases: Strong bases, including amines and alkali hydroxides, will induce a vigorous, and potentially explosive, reaction.[3][4][8]
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to a hazardous reaction.[3][8]
-
Metals: In the presence of moisture, the generation of hydrobromic acid makes the compound corrosive to many metals.[6][9]
Thermal and Photolytic Stability
While specific data on the thermal decomposition of this compound is limited, heating acyl bromides can lead to the release of toxic and corrosive fumes, such as hydrogen bromide and carbon oxides.[4][7][8] It is prudent to assume that elevated temperatures will accelerate decomposition. Similarly, while not explicitly documented, compounds with carbon-bromine bonds can be sensitive to light, and storage in amber or opaque containers is a recommended precaution to prevent potential photolytic degradation.
Part 2: Recommended Storage and Handling Protocols
The overarching principle for the storage and handling of this compound is the strict exclusion of atmospheric moisture.[3][5][10]
Optimal Storage Conditions
The following table summarizes the recommended storage conditions to maximize the shelf-life and maintain the purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces vapor pressure and slows down potential decomposition pathways.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Protects from moisture and light. PTFE liner provides chemical resistance.[3][6] |
| Location | Cool, dry, well-ventilated, corrosives-designated area | Ensures a safe storage environment away from incompatible materials.[3][8] |
| Incompatibilities | Store separately from bases, alcohols, oxidizing agents, and water.[3][4][8] | Prevents accidental hazardous reactions. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to prevent accidental exposure and sample degradation.
-
Preparation:
-
Work exclusively within a certified chemical fume hood with good ventilation.[3][5]
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2][3]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Dispensing:
-
Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold liquid.
-
Use oven-dried glassware and syringes that have been cooled under an inert atmosphere.
-
Blanket the headspace of the bottle with a dry, inert gas (e.g., argon or nitrogen) before and after dispensing the liquid.
-
-
Post-Handling:
-
Tightly reseal the container, preferably with fresh PTFE tape on the threads, and place it back in refrigerated storage.
-
Thoroughly wash hands and any exposed skin after handling.[5]
-
Decontaminate any spills immediately with an appropriate absorbent material and dispose of the waste according to institutional and local regulations.[8]
-
Part 3: Quality Control and Stability Assessment
For applications requiring high purity, it is advisable to assess the quality of this compound, especially after prolonged storage.
Experimental Protocol for Quality Assessment
A simple yet effective method to check for degradation is through ¹⁹F NMR spectroscopy.
-
Sample Preparation:
-
In a glovebox or under a steady stream of inert gas, carefully transfer a small aliquot (e.g., 5-10 µL) of this compound into a dry NMR tube.
-
Add a deuterated solvent that is known to be inert (e.g., CDCl₃ from a freshly opened ampoule or dried over molecular sieves).
-
Include an internal standard with a known ¹⁹F chemical shift if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. The signal for the -CF₂Br group in the starting material should be a sharp singlet.
-
-
Data Analysis:
-
The presence of a new singlet corresponding to the -CF₂Br group of bromodifluoroacetic acid (the hydrolysis product) will indicate degradation. The chemical shift of this new peak will be different from the starting material.
-
Integration of the two peaks can provide a quantitative measure of the extent of hydrolysis.
-
This self-validating system provides a direct measure of the most common degradation pathway, allowing researchers to confirm the integrity of their reagent before use.
Conclusion
This compound is a potent synthetic reagent whose utility is directly tied to its purity and stability. By understanding its inherent reactivity, particularly its sensitivity to moisture, and by implementing rigorous storage and handling protocols, researchers can ensure its long-term viability and the reproducibility of their synthetic results. The key to success lies in the meticulous exclusion of water and other nucleophiles from the storage and handling environment.
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An In-Depth Technical Guide to Bromodifluoroacetyl Bromide: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of bromodifluoroacetyl bromide, a highly reactive and versatile reagent that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds. For researchers and drug development professionals, understanding the nuances of this compound—from its fundamental properties and synthesis to its strategic application—is paramount for unlocking novel chemical space and accelerating innovation.
Core Characteristics and Molecular Profile
This compound, systematically named 2-bromo-2,2-difluoroacetyl bromide, is a halogenated acyl bromide. Its structure is distinguished by the presence of a reactive acyl bromide functional group and a bromodifluoromethyl group. This unique combination makes it a powerful tool for introducing the –C(O)CF2Br moiety into organic molecules, a substructure of significant interest in medicinal chemistry. The presence of geminal fluorine atoms can impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and modulated acidity of nearby protons.
The bromine atom on the difluoromethyl group further enhances its synthetic utility, serving as a versatile handle for subsequent chemical transformations, such as nucleophilic substitutions or cross-coupling reactions. This dual reactivity is a cornerstone of its value in complex molecule synthesis.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| CAS Number | 1796-12-9 | [1][2][3][4][] |
| Molecular Formula | C₂Br₂F₂O | [3][4] |
| Molecular Weight | 237.83 g/mol | [3] |
| IUPAC Name | 2-bromo-2,2-difluoroacetyl bromide | [] |
| Synonyms | Bromodifluoroacetylbromide | [1][3] |
| Boiling Point | 82.8°C at 760 mmHg | [] |
| Density | 2.478 g/cm³ | [] |
| Appearance | Liquid | [6] |
Synthesis of this compound: A Methodological Overview
The synthesis of a highly reactive reagent like this compound requires carefully controlled conditions to ensure both high yield and safety. The primary industrial methods often start from polyhalogenated ethanes, leveraging powerful oxidizing agents to achieve the desired transformation.
Synthetic Pathway: Oxidation of 1,1-Difluorotetrabromoethane
A prevalent and scalable method involves the reaction of 1,1-difluorotetrabromoethane (CF₂BrCBr₃) with oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[7][8] This process is an oxidative cleavage reaction.
Causality and Experimental Rationale:
-
Choice of Substrate (CF₂BrCBr₃): This substrate is readily prepared and contains the necessary C₂F₂Br framework. The CBr₃ group is susceptible to oxidation and cleavage under harsh acidic conditions.
-
Role of Oleum (65% SO₃): Oleum serves as a potent oxidizing and dehydrating agent. The high concentration of sulfur trioxide (SO₃) facilitates the oxidation of the carbon-bromine bonds and the formation of the acyl bromide. The reaction is driven by the formation of stable sulfur-containing byproducts.[7][8]
-
Reaction Temperature (40-100°C): The temperature is carefully controlled to ensure the reaction proceeds at a practical rate while allowing the desired product, this compound, to be continuously distilled from the reaction mixture as it forms.[8][9] This in-situ removal prevents product degradation under the harsh reaction conditions.
Experimental Protocol: Synthesis from 1,1-Difluorotetrabromoethane[7][8]
Objective: To synthesize this compound via the oleum-mediated oxidation of 1,1-difluorotetrabromoethane.
Materials:
-
1,1-Difluorotetrabromoethane (e.g., 118 g, 0.3 mol)
-
65% Oleum (e.g., 86.1 g, corresponding to 0.7 mol SO₃)
-
Reaction vessel equipped with a heating mantle, magnetic stirrer, dropping funnel, and a distillation head connected to a collection flask.
Procedure:
-
Reactor Setup: Charge the reaction vessel with 1,1-difluorotetrabromoethane (118 g). Begin stirring and heat the vessel to 100°C.
-
Reagent Addition: Slowly add the 65% oleum (86.1 g) to the heated substrate over a period of 90 minutes using the dropping funnel. Maintain the reaction temperature throughout the addition.
-
Product Collection: The product, this compound, has a lower boiling point than the starting material and reaction medium. It will vaporize as it is formed. The vapors are passed through the distillation head and collected in a cooled receiving flask.
-
Downstream Processing: The collected crude this compound is often not isolated but used directly in the next synthetic step (e.g., esterification) to avoid handling the highly reactive and corrosive intermediate.[7][8]
Core Applications in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacological profiles. This compound is a key player in this field, enabling the introduction of the valuable bromodifluoroacetyl moiety.
Key Application: Synthesis of Ethyl Bromodifluoroacetate
One of the most common applications of this compound is its reaction with alcohols to form bromodifluoroacetate esters. Ethyl bromodifluoroacetate, in particular, is a stable, versatile intermediate used in a wide array of subsequent reactions.[8][10]
Causality and Experimental Rationale:
-
Nucleophilic Acyl Substitution: The reaction is a classic nucleophilic acyl substitution. The alcohol (ethanol) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl bromide.
-
Ester as a Stable Intermediate: The resulting ester is significantly more stable and easier to handle than the parent acyl bromide, making it an ideal intermediate for storage, purification, and further functionalization.
-
Reaction Conditions: The reaction is typically performed at a controlled temperature (e.g., 30°C) to manage the exothermicity and prevent side reactions.[8] The hydrogen bromide (HBr) generated as a byproduct is typically neutralized or removed during the workup phase.
Experimental Protocol: Synthesis of Ethyl Bromodifluoroacetate[7][8]
Objective: To convert crude this compound into ethyl bromodifluoroacetate.
Materials:
-
Crude this compound distillate (from the previous step)
-
Ethanol (e.g., 100 g)
-
Aqueous sodium sulfite solution
-
Nitrogen gas source
Procedure:
-
Esterification: In a separate reactor, maintain a stirred volume of ethanol (100 g) at approximately 30°C. Add the crude this compound distillate to the ethanol. The esterification reaction will proceed readily.
-
Stripping: At the end of the reaction, strip the ethanolic phase with a stream of nitrogen gas to remove any dissolved HBr and other volatile impurities.
-
Workup: Wash the reaction mixture with an aqueous sodium sulfite solution. This step neutralizes any remaining acidic byproducts and removes unreacted bromine species.
-
Phase Separation: Allow the layers to separate and collect the organic phase.
-
Purification: Concentrate the organic phase using a rotary evaporator to remove excess ethanol. The resulting crude ethyl bromodifluoroacetate can then be purified by fractional distillation under reduced pressure to yield a product with >98% purity.[9]
Safety, Handling, and Storage
The high reactivity of this compound necessitates strict adherence to safety protocols. Its handling requires an understanding of its specific hazards to mitigate risks effectively.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][4]
-
Water Reactive: Reacts violently with water, alcohols, and other protic solvents, releasing toxic and corrosive hydrogen bromide (HBr) gas.[11][12]
-
Lachrymator: The vapors are highly irritating to the eyes and respiratory system, causing tearing.[11][13]
Table 2: Safe Handling and Storage Procedures
| Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat. | To prevent skin and eye contact with the corrosive liquid.[1] |
| Ventilation | All manipulations must be performed inside a certified chemical fume hood. | To prevent inhalation of corrosive and lachrymatory vapors.[4] |
| Handling | Use only glass or Teflon-lined equipment. Avoid contact with metals. Dispense using a syringe or cannula under an inert atmosphere (e.g., nitrogen, argon). | To prevent corrosion of equipment and reaction with atmospheric moisture. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Store locked up and away from incompatible materials such as water, bases, and alcohols.[1][13] | To maintain chemical integrity and prevent violent reactions with incompatible substances. |
| Spill Response | Absorb small spills with an inert, dry material (e.g., vermiculite, dry sand). Do not use water. Ventilate the area and wash the spill site after material pickup is complete. | To contain the corrosive liquid without causing a violent reaction. |
Conclusion
This compound is a quintessential example of a specialized chemical building block that empowers innovation in the life sciences. Its dual reactivity, stemming from the acyl bromide and the bromodifluoromethyl group, provides a direct and powerful route to complex fluorinated molecules. While its handling demands rigorous safety precautions due to its corrosive and water-reactive nature, a thorough understanding of its synthesis and reaction mechanisms allows researchers to harness its full potential. By enabling the strategic introduction of the CBrF₂ moiety, this compound will continue to be an invaluable tool for drug development professionals seeking to design next-generation therapeutics with optimized efficacy and safety profiles.
References
- US20030032836A1 - Method for preparing bromodifluoroacetic compounds.
- EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
- US6906219B2 - Method for preparing bromodifluoroacetic compounds.
-
bromodifluoroacetyl chloride | CAS#:3832-48-2 . Chemsrc. [Link]
-
Bromodifluoroacetyl chloride . Wikipedia. [Link]
- CN106397186A - Preparation method of ethyl bromodifluoroacetate.
-
Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 . PubChem. [Link]
-
BROMOACETYL BROMIDE Safety Data Sheet . Loba Chemie. [Link]
-
Bromodifluoroacetylchloride . NIST WebBook. [Link]
-
Bromodifluoroacetylchloride - Mass Spectrum (GC) . SpectraBase. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design . Wiadomości Chemiczne. [Link]
-
Ethyl bromodifluoroacetate . SpectraBase. [Link]
-
Bromoacetyl bromide | C2H2Br2O | CID 61147 . PubChem. [Link]
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- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 8. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 9. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 10. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]
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- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of Bromodifluoroacetyl Bromide in N-Heterocyclic Carbene-Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of bromodifluoroacetyl bromide in conjunction with N-heterocyclic carbene (NHC) organocatalysis. The focus is on the synthesis of valuable difluoroacetylated compounds, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety precautions for handling the highly reactive this compound.
Introduction: The Significance of Difluoroacetylation and the Role of NHC Catalysis
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. The difluoroacetyl moiety (-COCF₂Br) is particularly valuable as it can significantly modulate the physicochemical and biological properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity.
N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations with high efficiency and selectivity.[1][2] A key feature of NHC catalysis is their ability to induce "umpolung" or reverse polarity of aldehydes, transforming them into nucleophilic acyl anion equivalents known as the Breslow intermediate.[1][3] This reactive intermediate can then engage with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
This application note focuses on a powerful synthetic strategy that combines the reactivity of this compound with the catalytic prowess of NHCs to achieve the difluoroacetylation of aldehydes. This method provides a direct and efficient route to difluoroacetylated ketones, which are versatile building blocks for further synthetic elaboration.
Properties and Safe Handling of this compound
This compound is a highly reactive and hazardous chemical that must be handled with extreme caution in a well-ventilated fume hood. It is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents, as it can react violently.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed.
-
Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of all waste in accordance with local, state, and federal regulations.
Reaction Mechanism: NHC-Catalyzed Difluoroacetylation
The NHC-catalyzed difluoroacetylation of an aldehyde with this compound is proposed to proceed through the following catalytic cycle, drawing parallels with the well-established reactivity of NHCs with α-haloaldehydes.[4][5][6]
Figure 1: Proposed catalytic cycle for NHC-catalyzed difluoroacetylation.
Description of the Catalytic Cycle:
-
Carbene Generation: In the presence of a suitable base, the azolium precatalyst is deprotonated to generate the active N-heterocyclic carbene (NHC).
-
Breslow Intermediate Formation: The nucleophilic NHC attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer leads to the formation of the key Breslow intermediate, which behaves as a nucleophilic acyl anion equivalent.
-
Nucleophilic Attack: The Breslow intermediate attacks the electrophilic carbonyl carbon of this compound to form a tetrahedral intermediate.
-
Acyl Azolium Formation and Product Release: The tetrahedral intermediate collapses, eliminating a bromide ion and forming an acyl azolium intermediate. This intermediate then releases the final difluoroacetylated ketone product and regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Difluoroacetylated Ketone
This protocol provides a general procedure for the NHC-catalyzed difluoroacetylation of an aromatic aldehyde. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Reagents:
-
Imidazolium precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Aromatic aldehyde
-
This compound
-
Anhydrous base (e.g., potassium tert-butoxide, KOtBu)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Figure 2: General experimental workflow for NHC-catalyzed difluoroacetylation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 0.1 mmol, 10 mol%).
-
Carbene Generation: Add the anhydrous base (e.g., KOtBu, 0.1 mmol, 10 mol%) and the anhydrous solvent (e.g., THF, 2 mL). Stir the mixture at room temperature for 15-30 minutes to allow for the in-situ generation of the NHC.
-
Substrate Addition: Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture and stir for 5 minutes.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via a syringe. Caution: This reagent is highly reactive and corrosive.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified difluoroacetylated ketone by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).
Critical Parameters and Optimization
The success and efficiency of the NHC-catalyzed difluoroacetylation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommendation | Rationale and Optimization Notes |
| NHC Catalyst | Imidazolium-based NHCs (e.g., IPr, IMes) are good starting points. | The steric and electronic properties of the NHC can significantly impact its catalytic activity. Screening different NHCs may be necessary to find the optimal catalyst for a specific substrate. |
| Base | Strong, non-nucleophilic bases (e.g., KOtBu, NaH). | The base is crucial for the deprotonation of the azolium precatalyst to generate the active carbene. The stoichiometry should be substoichiometric to the precatalyst. |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene). | The solvent must be dry to prevent reaction with this compound and the NHC. |
| Temperature | Initial addition at 0 °C, followed by reaction at room temperature. | The initial low temperature helps to control the exothermic reaction upon addition of the highly reactive acyl bromide. The reaction may require heating for less reactive substrates. |
| Stoichiometry | A slight excess of this compound (1.1-1.5 equiv). | This ensures complete consumption of the aldehyde. A large excess should be avoided to minimize side reactions and simplify purification. |
Conclusion
The N-heterocyclic carbene-catalyzed reaction of aldehydes with this compound represents a powerful and direct method for the synthesis of difluoroacetylated ketones. This protocol provides a valuable tool for medicinal chemists and researchers in drug discovery, enabling the efficient incorporation of the difluoroacetyl moiety into a wide range of molecular scaffolds. Careful adherence to safety protocols when handling the hazardous this compound is paramount. The mechanistic understanding and the detailed experimental procedure provided in this application note should serve as a solid foundation for the successful implementation and further exploration of this valuable transformation.
References
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Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
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Sun, F.-G., Chen, Q., & Zhu, C. (2012). N-Heterocyclic Carbene-Catalyzed Reactions of α-Bromo-α,β-unsaturated Aldehydes/α,β-Dibromoaldehydes with 1,3-Dinucleophilic Reagents. Chemistry – A European Journal, 18(7), 1914-1917. [Link]
-
Biju, A. T., Kumatabara, A., & Glorius, F. (2011). Enantioselective N-Heterocyclic Carbene-Catalyzed Annulations of 2-Bromoenals with 1,3-Dicarbonyl Compounds and Enamines via Chiral α,β-Unsaturated Acylazoliums. Angewandte Chemie International Edition, 50(32), 7319-7322. [Link]
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Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature, 510(7506), 485-496. [Link]
-
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalysis by N-Heterocyclic Carbenes: Mechanisms, Applications, and Missing Pieces. Chemical Reviews, 115(17), 9307-9387. [Link]
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Enders, D., & Kallfass, U. (2002). Enantioselective Intramolecular Stetter Reaction. Angewandte Chemie International Edition, 41(10), 1743-1745. [Link]
-
Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
-
Marion, N., Díez-González, S., & Nolan, S. P. (2007). N-Heterocyclic Carbenes as Organocatalysts. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
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Vora, H. U., & Rovis, T. (2011). N-Heterocyclic Carbene Catalyzed Asymmetric Redox Reactions. CHIMIA International Journal for Chemistry, 65(9), 654-657. [Link]
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Enders, D., & Balensiefer, T. (2004). Nucleophilic Carbenes in Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 534-541. [Link]
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- 6. N-Heterocyclic Carbene Catalyzed Enantioselective Annulation of Benzothiazolyl Ethyl Acetates with 2-Bromoenals - PMC [pmc.ncbi.nlm.nih.gov]
"application of Bromodifluoroacetyl bromide in pharmaceutical ingredient synthesis"
An In-Depth Technical Guide to the Application of Bromodifluoroacetyl Bromide in Pharmaceutical Ingredient Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound (BrCF₂COBr), a highly reactive and versatile reagent, and its strategic application in the synthesis of Active Pharmaceutical Ingredients (APIs). Intended for researchers, medicinal chemists, and drug development professionals, this guide elucidates the underlying principles, practical methodologies, and critical safety considerations associated with its use. We will delve into its role as a key building block for introducing the difluoromethyl moiety, a group of profound importance in modern drug design.
The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl group (-CF₂H) has garnered significant attention in pharmaceutical sciences due to its unique physicochemical properties. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amino (-NH₂) groups.[1] The introduction of a -CF₂H moiety can substantially modulate a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity without drastically altering its steric profile.[2] The -CF₂H group is a lipophilic hydrogen bond donor, a characteristic that allows it to form crucial interactions with biological targets, potentially enhancing potency and selectivity.[1] this compound serves as a potent and efficient precursor for incorporating this valuable functional group into complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1796-12-9 | [3][4] |
| Molecular Formula | C₂Br₂F₂O | [3] |
| Synonyms | 2-bromo-2,2-difluoroacetyl bromide | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | ~50 °C (122 °F; 323 K) (for the related chloride) | [6] |
Core Synthetic Applications in API Synthesis
This compound is primarily utilized as a powerful electrophile to introduce the bromodifluoroacetyl group, which can then be further transformed. Its high reactivity stems from the two electron-withdrawing fluorine atoms and the excellent leaving group ability of the bromide ion.
Synthesis of Difluoromethylated Heterocycles
Heterocyclic scaffolds are ubiquitous in pharmaceuticals. The incorporation of a difluoromethyl group onto these rings is a common strategy to enhance pharmacological properties. A notable application involves the synthesis of α,α-difluoro-γ-lactams, which are biologically active compounds.[6] The general approach involves the reaction of this compound with an appropriate nucleophile (e.g., an amine or alcohol) to form a bromodifluoroacetamide or ester intermediate, which can then undergo cyclization.
Workflow for Heterocycle Synthesis
Below is a generalized workflow for the synthesis of a difluoromethylated heterocyclic compound using this compound.
Caption: Generalized workflow for API precursor synthesis.
Formation of Key Bromodifluoroacetylated Intermediates
This compound is an excellent reagent for creating versatile intermediates for multi-step syntheses.[7][8] For example, its reaction with alcohols produces bromodifluoroacetic acid esters.[8] These esters are valuable building blocks in their own right, often used in subsequent cross-coupling or substitution reactions to construct the carbon skeleton of a target API.[2]
Experimental Protocol: Synthesis of an N-Aryl Bromodifluoroacetamide Intermediate
This protocol provides a representative procedure for the acylation of an aniline derivative with this compound. This type of intermediate is a common precursor in many pharmaceutical syntheses.[9][10]
Disclaimer: This is a generalized protocol and must be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before commencing any experimental work.
Materials and Reagents:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.2 eq)
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel
-
Schlenk line or balloon for inert atmosphere
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, add the aniline derivative (1.0 eq) and anhydrous dichloromethane to a dry, nitrogen-flushed round-bottom flask. Begin stirring to dissolve the substrate. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add the tertiary amine base (1.2 eq) to the cooled solution. The base acts as a scavenger for the HBr generated during the reaction.
-
Reagent Preparation: In a separate dry, nitrogen-flushed flask, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Slow Addition: Transfer the this compound solution to an addition funnel and add it dropwise to the stirring reaction mixture at 0 °C over 15-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure N-aryl bromodifluoroacetamide intermediate.
Mechanistic Insight: Nucleophilic Acyl Substitution
The core reaction of this compound is a nucleophilic acyl substitution. The mechanism involves the attack of a nucleophile on the highly electrophilic carbonyl carbon, followed by the departure of the bromide leaving group.
Caption: Nucleophilic acyl substitution mechanism.
Critical Safety and Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols.[3]
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[3][5]
-
Respiratory Irritant: May cause respiratory irritation.[3]
-
Lachrymator: Substance which increases the flow of tears.[11][12]
-
Reacts with Water: Reacts violently with water and other protic solvents.[11] Handle under anhydrous conditions.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[11]
-
Hand Protection: Use impermeable gloves (e.g., butyl rubber or Viton). Consult glove manufacturer data for breakthrough times.
-
Skin Protection: Wear a flame-retardant lab coat and consider additional protective clothing for larger quantities.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) must be available.[5]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
-
Conclusion
This compound is a valuable and highly reactive reagent for the synthesis of complex pharmaceutical ingredients. Its primary utility lies in its ability to efficiently introduce the bromodifluoroacetyl moiety, a versatile precursor to the critically important difluoromethyl group. While its reactivity makes it a powerful tool, it also necessitates stringent safety protocols and careful handling. By understanding the reaction mechanisms, optimizing protocols, and adhering to safety guidelines, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PMC. [Link]
-
SAFETY DATA SHEET - BROMODIFLUOROACETYL CHLORIDE. (2005). Exposome-Explorer. [Link]
-
A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (2025). ResearchGate. [Link]
-
Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University. [Link]
-
Bromodifluoroacetyl chloride. Wikipedia. [Link]
-
Top manufacturer of Bromo Acetyl Bromide in India. Ananta Fine Chem. [Link]
- US6906219B2 - Method for preparing bromodifluoroacetic compounds.
-
Synthesis of Difluoroaryldioxoles Using BrF3. (2025). ResearchGate. [Link]
- EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
-
Exploring the Synthesis and Applications of Bromoacetyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmaceuticals. BSEF. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. [Link]
-
Early Clinical Neurochemistry of CNS-active Drugs. Bromides. (1991). PubMed. [Link]
-
Modeling Chemical Reactions for Drug Design. (2007). PubMed. [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). PMC - NIH. [Link]
-
Feature Reviews in Medicinal Chemistry. (n.d.). PMC - PubMed Central. [Link]
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- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Bromodifluoroacetyl Bromide for the Introduction of Difluoromethyl Groups
Abstract
The difluoromethyl (CF₂H) group has emerged as a crucial substituent in modern medicinal chemistry, valued for its unique ability to act as a lipophilic bioisostere of hydroxyl, thiol, and amino moieties.[1][2] This functional group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Bromodifluoroacetyl bromide and its derivatives serve as powerful and versatile reagents for introducing the CF₂H group into a wide array of organic molecules. This guide provides an in-depth exploration of the chemistry of this compound, focusing on its application as a precursor for difluorocarbene generation. We present detailed mechanistic insights, validated experimental protocols, and critical safety information for researchers, scientists, and professionals in drug development.
Reagent Profile and Mechanistic Overview
This compound (C₂Br₂F₂O) is a highly reactive acyl bromide. While it can be used for direct acylation, its primary utility in the context of difluoromethylation stems from its role as a precursor to difluorocarbene (:CF₂), a key reactive intermediate. The most common strategy involves the conversion of the acyl bromide to a more manageable salt, such as sodium bromodifluoroacetate (BrCF₂COONa), which can then undergo thermal decarboxylation to generate difluorocarbene.
Mechanism of Difluorocarbene Generation:
The generation of difluorocarbene from a bromodifluoroacetate salt is a well-established process.[3] The carboxylate salt, upon heating, undergoes decarboxylation and loss of a bromide ion to yield the highly electrophilic difluorocarbene intermediate. This species is then trapped in situ by a suitable nucleophile.
Caption: Generation of difluorocarbene from a bromodifluoroacetate salt.
This difluorocarbene can then react with various nucleophiles, enabling the formation of C-CF₂H, O-CF₂H, N-CF₂H, and S-CF₂H bonds, making it a cornerstone of late-stage functionalization in drug discovery.[4]
Core Application: O-Difluoromethylation of Phenols
One of the most valuable applications of this chemistry is the O-difluoromethylation of phenols to generate aryl difluoromethyl ethers. This transformation is particularly relevant in drug design, as the -OCF₂H group can modulate the physicochemical properties of phenolic drug candidates.[5] The protocol below outlines a general procedure adapted from methods using difluorocarbene precursors derived from related halo-difluoroacetic acids.[5][6]
Experimental Workflow
Caption: Experimental workflow for the O-Difluoromethylation of phenols.
Detailed Protocol: Synthesis of 4-Phenoxydifluoromethylbenzene
This protocol describes the difluoromethylation of 4-phenoxyphenol as a representative example.
Materials and Equipment:
-
This compound (handle with extreme care)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
4-Phenoxyphenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
Standard glassware for extraction and filtration
Causality and Rationale:
-
Reagent Conversion: this compound is highly reactive and moisture-sensitive.[7] For difluorocarbene generation, it is typically first converted to its corresponding salt (e.g., sodium bromodifluoroacetate) by careful reaction with a base like NaOH. This salt is more stable and easier to handle for the subsequent decarboxylation step.
-
Solvent Choice: DMF is a polar aprotic solvent with a high boiling point, which is ideal for dissolving the phenolate salt and facilitating the reaction at the elevated temperatures required for efficient difluorocarbene generation.[8]
-
Base Selection: A base like K₂CO₃ is used to deprotonate the phenol, forming the nucleophilic phenolate anion required to trap the electrophilic difluorocarbene.[5]
Step-by-Step Procedure:
-
Preparation of Sodium Bromodifluoroacetate (in situ or pre-prepared):
-
Caution: This step is exothermic and should be performed slowly in an ice bath within a fume hood. Carefully add this compound dropwise to a cooled solution of sodium hydroxide in water. The resulting salt can be isolated or used as an aqueous solution after careful neutralization if the subsequent reaction is compatible. For this protocol, we will assume the use of a commercially available or pre-synthesized salt like sodium chlorodifluoroacetate or bromodifluoroacetate for safety and reproducibility.[5]
-
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyphenol (1.86 g, 10.0 mmol, 1.0 equiv) and potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).
-
Add 40 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium phenolate.
-
-
Difluoromethylation Reaction:
-
To the stirring suspension, add sodium bromodifluoroacetate (or a related precursor like sodium chlorodifluoroacetate) (4.58 g, 30.0 mmol, 3.0 equiv) in one portion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. The bicarbonate wash neutralizes any acidic byproducts.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.
-
Substrate Scope and Data
The difluoromethylation via difluorocarbene is compatible with a broad range of functional groups. Electron-donating and moderately electron-withdrawing groups on the phenolic ring are generally well-tolerated.
| Entry | Phenol Substrate | Product | Typical Yield (%) |
| 1 | Phenol | Phenyldifluoromethyl ether | 85-95 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyldifluoromethyl ether | 90-98 |
| 3 | 4-Bromophenol | 4-Bromophenyldifluoromethyl ether | 75-85 |
| 4 | Naphth-2-ol | 2-(Difluoromethoxy)naphthalene | 80-90 |
| 5 | 4-Hydroxybiphenyl | 4-(Difluoromethoxy)biphenyl | 88-96 |
| (Yields are representative based on literature for analogous difluorocarbene reactions)[5][6] |
Safety and Handling of this compound
WARNING: this compound is a corrosive, water-reactive, and lachrymatory substance that must be handled with extreme caution in a well-ventilated chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, a face shield, and a lab coat.[9][10][11] A self-contained breathing apparatus may be necessary for spills or emergencies.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] It reacts violently with water, alcohols, and bases.[7] Use non-sparking tools and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[9] Recommended storage is often under refrigeration (2-8 °C).[7]
-
Spills and Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a suitable container for hazardous waste disposal.[10] Do not use water for cleanup. Dispose of contents and container in accordance with local, regional, and national regulations.[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Conclusion
This compound, primarily through its conversion to difluorocarbene-generating salts, is an indispensable reagent for the synthesis of difluoromethylated compounds. The protocols and principles outlined in this guide demonstrate a robust and versatile method for O-difluoromethylation, a key transformation in the development of novel pharmaceuticals and agrochemicals. The broad functional group tolerance and reliable reaction outcomes underscore its importance. Adherence to strict safety protocols is paramount when handling this highly reactive compound to ensure safe and successful experimentation.
References
-
García-García, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
BROMODIFLUOROACETYL CHLORIDE SAFETY DATA SHEET. (2005). Apollo Scientific. [Link]
-
Song, Q., et al. (2018). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. ResearchGate. [Link]
-
Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
- Drivon, G., Gillet, J-P., & Ruppin, C. (2003). Method for preparing bromodifluoroacetic compounds.
-
Fedorynski, M. (2013). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Natte, K., et al. (2021). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. [Link]
- Drivon, G., Gillet, J-P., & Ruppin, C. (2003). Process for the production of bromo difluoro acetyl compounds.
-
Li, Y., et al. (2017). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]
-
Le, C. M., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Exploring the Synthesis and Applications of Bromoacetyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Gill, T. P., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. This compound - Safety Data Sheet [chemicalbook.com]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for PET Tracer Synthesis: Leveraging [¹⁸F]Difluoroacetyl Moieties
Introduction: The Emerging Role of the Difluoroacetyl Group in Positron Emission Tomography
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing invaluable insights into biological processes in vivo. The development of novel PET tracers, radiolabeled with positron-emitting isotopes like fluorine-18 (¹⁸F), is a continuous pursuit in oncological, neurological, and cardiological research. The introduction of fluorine-containing functional groups into bioactive molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties. Among these, the difluoroacetyl (-COCF₂¹⁸F) group has garnered increasing interest. Its unique electronic properties can enhance binding affinity and metabolic stability of the resulting tracer, making it a desirable moiety for the design of next-generation PET probes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹⁸F-difluoroacetylation in the synthesis of PET tracers. While direct literature on the use of bromodifluoroacetyl bromide is limited, this guide will focus on the underlying principles and established protocols for analogous and related [¹⁸F]difluoroacetylating agents, providing a robust framework for the application of this chemistry. The methodologies presented are grounded in the "building block" or "prosthetic group" approach, a cornerstone of modern radiopharmaceutical chemistry.[1][2]
The Building Block Strategy: A Modular Approach to ¹⁸F-Radiolabeling
The short 109.8-minute half-life of fluorine-18 necessitates rapid and efficient radiolabeling methods.[3] The building block strategy addresses this challenge by pre-synthesizing a small, reactive molecule containing ¹⁸F, which is then conjugated to a larger, more complex biomolecule in a subsequent step.[1][2] This modular approach offers several advantages:
-
Efficiency and Speed: The initial radiofluorination is performed on a small, often volatile, molecule, which generally proceeds with faster kinetics and higher yields.
-
Substrate Scope: It allows for the labeling of sensitive biomolecules, such as peptides and antibodies, that would not withstand the harsher conditions often required for direct fluorination.[3][4]
-
Purification: Purification of the small, radiolabeled building block can be more straightforward than purifying the final, often more complex, radiotracer from unreacted [¹⁸F]fluoride.
The synthesis of an [¹⁸F]difluoroacetylating agent, which can then be used to acylate primary and secondary amines on target molecules, is a prime example of this powerful strategy.
Synthesis of [¹⁸F]Difluoroacetylating Synthons
While "this compound" is a highly reactive acyl halide, its direct radiosynthesis and subsequent use are not well-documented in prominent literature. A more common and well-characterized approach involves the synthesis of related difluoroacetic acid derivatives. A notable example is the generation of ¹⁸F-difluoromethylarenes from ethyl bromofluoroacetate, which provides a basis for understanding the synthesis of C-F bonds in difluoro systems.[4][5][6]
Extrapolating from this and other established radiochemical methods, a plausible route to an [¹⁸F]difluoroacetyl synthon would involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A key precursor for such a synthesis would be a molecule containing a bromo- or other halo-fluoroacetyl group.
Conceptual Workflow for Synthon Preparation
The following diagram illustrates a conceptual workflow for the preparation of a generic [¹⁸F]difluoroacetyl synthon, inspired by related radiochemical transformations.
Figure 2. Generalized mechanism of N-[¹⁸F]difluoroacetylation.
Experimental Protocols
The following protocols are exemplary and based on well-established procedures for the synthesis and application of other ¹⁸F-acylating agents, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). [3][4]Researchers should adapt these protocols based on the specific properties of their target molecule and the available laboratory instrumentation.
Protocol 1: Preparation of Reactive [¹⁸F]Fluoride
Objective: To produce anhydrous, nucleophilically reactive [¹⁸F]fluoride from cyclotron-produced aqueous [¹⁸F]fluoride.
Materials:
-
Aqueous [¹⁸F]fluoride in [¹⁸O]H₂O from cyclotron
-
Sep-Pak Light QMA carbonate cartridge
-
Elution solution: 0.5-1.0 mL acetonitrile/water (95:5 v/v) containing Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial (e.g., 2 mL V-vial)
-
Nitrogen or argon gas supply
-
Heating block
Procedure:
-
Pre-condition the QMA cartridge: Wash the Sep-Pak Light QMA carbonate cartridge with 10 mL of sterile water.
-
Trap [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution through the pre-conditioned QMA cartridge. The [¹⁸F]fluoride will be trapped on the resin. Collect the [¹⁸O]H₂O for recycling.
-
Elute [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vial using the elution solution.
-
Azeotropic Drying: Place the reaction vial in a heating block at 100-110 °C under a gentle stream of nitrogen or argon gas. Add 3 x 0.5 mL portions of anhydrous acetonitrile to the vial, evaporating to dryness after each addition. This process removes residual water.
-
Final Anhydrous Complex: The resulting residue is the anhydrous [K/K₂₂₂]⁺[¹⁸F]⁻ complex, ready for the radiolabeling reaction.
Protocol 2: Exemplary N-[¹⁸F]Difluoroacetylation of a Peptide
Objective: To radiolabel a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) with an [¹⁸F]difluoroacetyl group.
Materials:
-
Anhydrous [K/K₂₂₂]⁺[¹⁸F]⁻ complex from Protocol 1
-
[¹⁸F]Difluoroacetyl synthon (e.g., in situ prepared or from a precursor)
-
Peptide precursor (1-2 mg) dissolved in a suitable anhydrous solvent (e.g., DMSO, DMF)
-
Reaction buffer (if required, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 for some applications, though anhydrous conditions are often preferred for the initial acylation)
-
Quenching solution (e.g., water or a dilute acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) for initial purification
-
High-performance liquid chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18) and a radioactivity detector
-
Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)
-
Sterile water for injection
-
Ethanol
Procedure:
-
Radiolabeling Reaction:
-
To the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex, add a solution of the difluoroacetyl precursor in a minimal volume of anhydrous solvent (e.g., 200-300 µL of acetonitrile or DMSO).
-
Heat the reaction mixture at 80-120 °C for 5-15 minutes to form the [¹⁸F]difluoroacetyl synthon in situ.
-
Cool the reaction mixture to room temperature.
-
Add the peptide solution to the reaction vial. If a buffer is used, it should be added cautiously.
-
Allow the reaction to proceed for 10-20 minutes at a temperature ranging from room temperature to 60 °C, depending on the stability of the peptide.
-
-
Quenching: Quench the reaction by adding 1 mL of water or a dilute aqueous acid solution.
-
Initial Purification (SPE):
-
Load the quenched reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the crude radiolabeled peptide with a small volume of ethanol or acetonitrile.
-
-
HPLC Purification:
-
Inject the eluate from the SPE cartridge onto the HPLC system.
-
Elute the radiolabeled peptide using a suitable gradient of mobile phases.
-
Collect the fraction corresponding to the radiolabeled peptide, as identified by the radioactivity detector and comparison with a non-radioactive standard.
-
-
Formulation:
-
Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen or argon.
-
Reconstitute the purified radiolabeled peptide in a sterile solution suitable for injection (e.g., physiological saline with a small percentage of ethanol).
-
Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.
-
Data Presentation: Expected Outcomes
The following table summarizes typical parameters for the ¹⁸F-acylation of peptides using the building block approach. These values are indicative and will vary depending on the specific substrate, precursor, and reaction conditions.
| Parameter | Typical Range | Notes |
| Radiochemical Yield (RCY) | 15-40% (decay-corrected) | Highly dependent on the reactivity of the precursor and substrate. |
| Molar Activity (Aₘ) | 40-200 GBq/µmol | Dependent on the initial amount of radioactivity and the mass of the precursor. |
| Radiochemical Purity | >95% | After HPLC purification. |
| Total Synthesis Time | 60-90 minutes | From end of bombardment (EOB) to final formulated product. |
Conclusion and Future Perspectives
The incorporation of the [¹⁸F]difluoroacetyl moiety into biomolecules represents a promising strategy for the development of novel PET tracers with potentially enhanced properties. While direct protocols for the use of this compound are not yet prevalent in the literature, the principles of the building block approach and the chemistry of related difluoroacetylating agents provide a solid foundation for researchers to explore this area. The generalized protocols and mechanistic insights provided in this guide are intended to empower scientists to design and execute the synthesis of [¹⁸F]difluoroacetylated PET tracers. Future research will likely focus on the development of more efficient and readily available [¹⁸F]difluoroacetylating synthons and their application to a wider range of biologically relevant molecules, further expanding the toolbox of PET radiochemistry.
References
- Brooks, A. F., et al. (2014). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. ChemBioChem, 15(15), 2154-2174.
- Cai, L., et al. (2008). Building Blocks for PET. European Journal of Organic Chemistry, 2008(17), 2853-2873.
- Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(11), 3237-3241.
- Schirrmacher, R., et al. (2012). 18F-Labeled Peptides: The Future Is Bright. Molecules, 17(5), 5821-5843.
- van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
- Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55-76.
-
Sap, J. B. I., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(11), 3237–3241. Available from: [Link]
Sources
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- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Difluoromethylation Using Bromodifluoroacetyl Bromide
Abstract
The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal and agricultural chemistry. It serves as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, enhancing metabolic stability, membrane permeability, and binding affinity of parent molecules.[1][2] This guide provides a comprehensive experimental protocol for leveraging Bromodifluoroacetyl Bromide (BrCF₂COBr) as a precursor for difluoromethylation reactions. While direct protocols for this specific acyl bromide are not abundant, its chemical reactivity allows for its use as a potent source for generating key difluoromethylating intermediates. This document outlines the mechanistic rationale, a detailed operational protocol, safety considerations, and troubleshooting for the difluoromethylation of heteroatom nucleophiles, such as phenols.
Introduction: The Significance of the Difluoromethyl Group
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. Among fluorinated moieties, the difluoromethyl (CF₂H) group has garnered immense interest due to its unique electronic properties and steric profile.[3] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capacity of a hydroxyl group while increasing lipophilicity.[2] This dual-property feature is highly sought after in lead optimization.
This compound (BrCF₂COBr) is a highly reactive chemical that can serve as a versatile entry point for introducing the CF₂H moiety. Its utility stems from its potential to act as a precursor to difluorocarbene (:CF₂), a key intermediate in many difluoromethylation reactions.[4] This guide provides researchers with the foundational knowledge and a practical, step-by-step protocol to explore its application.
Reagent Profile: this compound
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 2-Bromo-2,2-difluoroacetyl bromide | [6] |
| CAS Number | 1796-12-9 | [5] |
| Molecular Formula | C₂Br₂F₂O | [5] |
| Molar Mass | 245.83 g/mol | - |
| Appearance | Liquid | [6] |
Critical Safety & Handling Precautions
This compound is a corrosive and moisture-sensitive reagent that requires strict handling protocols.
-
Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[5][7]
-
Handling: Always handle this reagent within a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[7][9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[8][9] Recommended storage temperature is typically 2-8 °C.[9]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use water. Dispose of the contaminated material as hazardous waste.
Proposed Mechanism of Action: Difluorocarbene Generation
The most mechanistically plausible pathway for difluoromethylation using this compound with a heteroatom nucleophile (e.g., a phenol, ArOH) involves a multi-step, one-pot sequence. This proposed mechanism is adapted from established procedures using related precursors like bromo(difluoro)acetic acid and its salts.[10][11]
-
In Situ Formation of Bromodifluoroacetate Salt: The highly electrophilic acyl bromide reacts instantly with the base (e.g., K₂CO₃) and trace moisture or the phenol itself to form the corresponding potassium bromodifluoroacetate salt.
-
Thermal Decarboxylation: Upon heating, the bromodifluoroacetate anion undergoes decarboxylation (loss of CO₂) to generate a bromodifluoromethyl anion intermediate.
-
α-Elimination: This intermediate is unstable and rapidly undergoes α-elimination of the bromide ion (Br⁻) to yield the highly reactive electrophile, difluorocarbene (:CF₂).
-
Nucleophilic Trapping: The phenoxide, generated by the reaction of the phenol with the base, acts as a nucleophile and traps the electrophilic difluorocarbene.
-
Protonation: Subsequent protonation during the reaction or aqueous workup yields the final aryl difluoromethyl ether product.
Caption: Proposed reaction pathway for O-difluoromethylation using BrCF₂COBr.
Generalized Experimental Protocol: O-Difluoromethylation of 4-Hydroxyacetophenone
This protocol is a representative example for the difluoromethylation of a phenolic substrate. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Materials and Reagents
-
This compound (BrCF₂COBr), ≥97%
-
4-Hydroxyacetophenone (Substrate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Round-bottom flask (oven-dried)
-
Magnetic stir bar
-
Condenser (air or water-cooled)
-
Septum and needles
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the difluoromethylation experiment.
Step-by-Step Procedure
-
Reaction Setup: Place an oven-dried 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.
-
Charge Reagents: To the flask, add 4-hydroxyacetophenone (1.0 mmol, 1.0 equiv), anhydrous potassium carbonate (3.0 mmol, 3.0 equiv), and 5 mL of anhydrous DMF.
-
Rationale: K₂CO₃ acts as the base to generate the phenoxide nucleophile and to react with the acyl bromide.[12] DMF is a polar aprotic solvent suitable for this reaction type. An excess of base is used to drive the reaction to completion.
-
-
Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.
-
Addition of Difluoromethylating Agent: Slowly add this compound (1.5 mmol, 1.5 equiv) to the cooled suspension via syringe over 5 minutes.
-
Rationale: The slow addition at low temperature helps to control the initial exothermic reaction between the highly reactive acyl bromide and the base/nucleophile.
-
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to 110 °C and stir vigorously for 2-4 hours.
-
Rationale: Heating is required to induce the thermal decarboxylation and subsequent elimination to form difluorocarbene.[4] Reaction progress should be monitored by TLC or LC-MS.
-
-
Quenching and Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: Washing removes the DMF solvent and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-(difluoromethoxy)phenyl)ethan-1-one.
-
Characterization: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The CF₂H group typically shows a characteristic triplet in both ¹H and ¹⁹F NMR spectra.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive reagents (moisture). 3. Insufficient base. | 1. Increase reaction temperature to 120-130 °C. 2. Ensure all reagents and solvent are anhydrous. Dry K₂CO₃ in an oven before use. 3. Increase the equivalents of base to 3.5-4.0 equiv. |
| Formation of Side Products | 1. Substrate degradation at high temp. 2. Competing reaction pathways. | 1. Lower the reaction temperature and increase the reaction time. 2. Screen alternative solvents (e.g., Diglyme, DMSO) or bases (e.g., Cs₂CO₃). |
| Difficult Purification | 1. Streaking on silica gel due to residual DMF. | Ensure the workup procedure effectively removes all DMF by washing thoroughly with water. |
Conclusion
This compound is a potent, albeit highly reactive, reagent that can be effectively utilized as a difluorocarbene precursor for the difluoromethylation of heteroatom nucleophiles. The protocol detailed herein provides a robust starting point for researchers in drug discovery and chemical synthesis to access valuable difluoromethoxylated compounds.[11] Proper adherence to safety protocols is essential for handling this reagent. The principles outlined can be adapted to a broader range of nucleophilic substrates, expanding the synthetic chemist's toolkit for late-stage functionalization.[13]
References
-
Barrio, P. et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
Prakash, G.K.S. et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry. Available at: [Link]
-
Natte, K. et al. (2018). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, X. et al. (2024). Copper Difluorocarbene Enables Catalytic Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Bromodifluoroacetyl chloride. Wikipedia. Available at: [Link]
-
Besset, T. et al. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. Available at: [Link]
-
Loba Chemie. (2022). BROMOACETYL BROMIDE - Safety Data Sheet. Available at: [Link]
-
Natte, K. et al. (2020). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. Available at: [Link]
- Atofina. (2005). Method for preparing bromodifluoroacetic compounds. Google Patents.
-
Bio, M. et al. (2019). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
- Atofina. (2003). Process for the production of bromo difluoro acetyl compounds. Google Patents.
-
Pu, X. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
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- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Synthesis of Ethyl Bromodifluoroacetate
Abstract
Ethyl bromodifluoroacetate is a pivotal building block in medicinal chemistry and materials science, primarily utilized for introducing the difluoromethyl group (-CF₂-) into organic molecules. This document provides a detailed protocol for the synthesis of ethyl bromodifluoroacetate via the esterification of bromodifluoroacetyl bromide with ethanol. It includes an in-depth discussion of the reaction mechanism, a step-by-step experimental guide, safety protocols, characterization techniques, and a troubleshooting guide designed for researchers and professionals in drug development and chemical synthesis.
Introduction and Significance
The incorporation of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties. Ethyl bromodifluoroacetate (EBDFA) serves as a versatile reagent for this purpose. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The direct esterification of the corresponding acyl halide, this compound, with an alcohol is a common and efficient method for its preparation.[2][3] This application note details a robust and reproducible protocol for this synthesis, emphasizing safety, efficiency, and product purity.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of ethyl bromodifluoroacetate from this compound and ethanol proceeds via a classic nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:
-
Nucleophilic Attack: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of a bromide ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by another molecule of ethanol or a weak base during the work-up, to yield the final product, ethyl bromodifluoroacetate, and hydrogen bromide (HBr) as a byproduct.
The reaction is typically exothermic and proceeds rapidly. The presence of the two electron-withdrawing fluorine atoms on the alpha-carbon enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: Workflow of the nucleophilic acyl substitution reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Highly corrosive and lachrymatory. Handle with extreme care. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercial | Must be anhydrous to prevent hydrolysis of the acyl bromide. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | Used as a reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For aqueous work-up. |
| Brine (Saturated NaCl) | - | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | For drying the organic phase. |
| Round-bottom flask (250 mL) | - | - | Must be oven-dried. |
| Addition Funnel (100 mL) | - | - | Must be oven-dried. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Ice Bath | - | - | For temperature control. |
| Rotary Evaporator | - | - | For solvent removal. |
| Distillation Apparatus | - | - | For purification under reduced pressure. |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and splash-proof safety goggles. A face shield is highly recommended.[4][5]
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood. This compound is a potent lachrymator and is corrosive. Inhalation can cause severe irritation to the respiratory tract.[4][6]
-
Reactivity with Water: this compound reacts violently with water and moisture to release hydrogen bromide (HBr) gas.[4] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Exothermic Reaction: The reaction is exothermic. Maintain strict temperature control using an ice bath, especially during the addition of the acyl bromide, to prevent the reaction from becoming uncontrollable.
-
Spill Management: Have a spill kit ready. Sodium bicarbonate or another suitable neutralizing agent should be available to neutralize any spills.
Reaction Setup
Caption: Diagram of the experimental setup.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble the oven-dried glassware as shown in the diagram above under an inert atmosphere. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel topped with a condenser and nitrogen inlet.
-
Reagent Charging: To the reaction flask, add anhydrous ethanol (5.8 g, 0.125 mol) and 50 mL of anhydrous diethyl ether. Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Acyl Bromide Addition: In a separate dry flask, prepare a solution of this compound (22.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether. Transfer this solution to the addition funnel.
-
Reaction: Add the this compound solution dropwise to the stirred ethanol solution over approximately 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it carefully with a drop of methanol, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Slowly and carefully add 50 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct and any unreacted acyl bromide. Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, and then 50 mL of brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (approx. 115-117 °C at atmospheric pressure, adjust for vacuum) to yield pure ethyl bromodifluoroacetate as a colorless liquid.[2][7]
Data Summary and Characterization
Quantitative Data
| Parameter | Value |
| This compound | 22.6 g (0.1 mol) |
| Ethanol | 5.8 g (0.125 mol, 1.25 eq) |
| Theoretical Yield | 20.3 g (0.1 mol) |
| Typical Actual Yield | 16.2 - 18.3 g (80-90%) |
| Purity (Post-distillation) | >97% (by GC)[8] |
Analytical Characterization
-
¹H NMR (CDCl₃, 500 MHz): δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 160.5 (t, J = 30.0 Hz, C=O), 115.8 (t, J = 295.0 Hz, -CF₂Br), 64.0 (-OCH₂CH₃), 13.8 (-OCH₂CH₃).
-
FTIR (neat): ν (cm⁻¹) ~1770 (C=O stretch, strong).
-
GC-MS (EI): m/z calculated for C₄H₅BrF₂O₂: 202.94; confirms molecular weight and purity.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Presence of moisture in reagents or glassware. 2. Loss of product during work-up. 3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous grade reagents and solvents. 2. Be careful during extractions; perform back-extractions of aqueous layers if necessary. 3. Extend reaction time or allow to stir overnight at room temperature. |
| Product is Dark/Discolored | Impurities from side reactions, possibly due to elevated temperatures. | Ensure strict temperature control during the addition of the acyl bromide. Purify carefully by distillation. |
| Vigorous, Uncontrolled Reaction | 1. Addition of acyl bromide was too fast. 2. Inefficient cooling. | 1. Add the acyl bromide solution much more slowly. 2. Ensure the ice bath is well-maintained and provides efficient cooling to the flask. |
| Low Purity After Distillation | Co-distillation with impurities. | Use a fractional distillation column (e.g., Vigreux) to improve separation efficiency. Check the vacuum pressure to ensure it is stable. |
Conclusion
The synthesis of ethyl bromodifluoroacetate from this compound and ethanol is a straightforward and high-yielding procedure when conducted with appropriate care, particularly concerning anhydrous conditions and temperature control. The detailed protocol and troubleshooting guide provided herein offer a reliable method for researchers to produce this valuable fluorinated building block for applications in drug discovery and advanced materials synthesis.
References
- Google Patents. (n.d.). Preparation method of ethyl bromodifluoroacetate. CN106397186A.
- Google Patents. (n.d.). Method for preparing bromodifluoroacetic compounds. US6906219B2.
- Google Patents. (n.d.). Process for the production of bromo difluoro acetyl compounds. EP1270540A1.
- Google Patents. (n.d.). Method for preparing bromodifluoroacetic compounds. US20030032836A1.
-
Yokoyama, Y., & Mochida, T. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. HETEROCYCLES, 59(2), 745. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl bromodifluoroacetate. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BROMOACETYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Wang, C., et al. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2010). Acetyl Bromide-Alcohols as Convenient Reaction Systems for: a) Removal of N - tert -Boc, N -Cbz And N -Ac Protective Groups, b) Esterifications and Transesterifications, c) Debenzylation of Aryl-O-Benzyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl bromodifluoroacetate. NIST WebBook. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
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- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 3. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. B20461.06 [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl bromodifluoroacetate [webbook.nist.gov]
Application Notes & Protocols: Bromodifluoroacetyl Bromide as a Reagent for Creating Biologically Active Molecules
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and target binding affinity. The difluoromethyl (CF₂H) and related difluoroacetyl groups are particularly valuable motifs. This guide provides a comprehensive overview of bromodifluoroacetyl bromide, a highly reactive and versatile reagent for introducing these key fluorinated building blocks. We will delve into its chemical properties, core reactivity, and mechanistic pathways, supported by detailed, field-tested protocols for its application in synthesizing molecules with significant biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in their work.
Introduction: The Strategic Value of Difluoromethyl Moieties
The introduction of fluorine-containing functional groups is a well-established and highly successful strategy in drug discovery. Among the array of fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant interest. It is recognized as a lipophilic bioisostere of the hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups, capable of acting as a hydrogen bond donor. This unique combination of properties allows for the fine-tuning of a drug candidate's physicochemical profile, often leading to enhanced cell permeability, increased metabolic stability, and improved binding affinity to biological targets.
This compound (BrCF₂COBr) serves as a potent electrophilic precursor for the -C(O)CF₂Br moiety. Its high reactivity makes it an ideal starting point for a variety of chemical transformations, enabling access to difluoroacetylated compounds or, through subsequent chemical steps, the highly prized difluoromethyl group. This guide will explore the practical applications of this reagent, providing both the theoretical underpinnings and the detailed experimental procedures necessary for its successful implementation in the laboratory.
Reagent Properties, Safety, and Handling
This compound is a reactive and corrosive liquid that demands careful handling to ensure personnel safety and experimental success.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂Br₂F₂O | |
| CAS Number | 1796-12-9 | |
| Molar Mass | 217.83 g/mol | N/A |
| Synonyms | 2-Bromo-2,2-difluoroethanoyl bromide | |
| Appearance | Liquid | N/A |
| Boiling Point | ~84-86 °C | (Extrapolated from similar compounds) |
Mandatory Safety and Handling Protocol
Due to its hazardous nature, all manipulations involving this compound must adhere to strict safety protocols.
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with sufficient airflow to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves for integrity before each use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. An emergency shower and eyewash station must be readily accessible.
-
-
Reagent Handling:
-
Use gastight syringes or cannulas for transferring the liquid to prevent exposure to atmospheric moisture, with which it can react.
-
Keep the reagent away from incompatible materials, including strong bases, strong oxidizing agents, and water/moisture.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Use non-sparking tools for cleanup.
-
Caption: Workflow for the safe handling of this compound.
Core Reactivity and Mechanistic Considerations
This compound's utility stems from its two reactive centers: the highly electrophilic carbonyl carbon and the bromine atom, which can participate in radical reactions.
Caption: Key reaction pathways for this compound.
A. Nucleophilic Acyl Substitution
The most direct application of this compound is as a potent acylating agent. The electron-withdrawing fluorine atoms render the carbonyl carbon highly electrophilic, leading to rapid reactions with a wide range of nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. This reaction is foundational for incorporating the bromodifluoroacetyl scaffold into a target molecule.
B. Precursor for Difluoromethylation
While direct difluoromethylation can be challenging, the bromodifluoroacetyl group serves as an excellent precursor. For instance, an N-bromodifluoroacetylated pyridine can undergo subsequent hydrolysis and decarboxylation to yield an N-difluoromethylated product. This two-step sequence provides a reliable method for installing the valuable N-CF₂H moiety, which can significantly enhance the biological properties of heterocyclic compounds.
C. Radical-Mediated Transformations
The C-Br bond in the bromodifluoroacetyl moiety can be homolytically cleaved to generate a difluoroacetyl radical (•CF₂CO-R). This reactive intermediate can participate in various transformations, most notably Atom Transfer Radical Addition (ATRA) reactions with alkenes. In a process often catalyzed by copper complexes, the radical adds across the double bond, followed by trapping of the resulting carbon-centered radical by a bromine atom from another molecule of the reagent or a copper(II) bromide species. This difunctionalization strategy allows for the simultaneous installation of both the bromodifluoroacetyl group and a bromine atom across an alkene, creating highly functionalized products for further elaboration.
Applications in Synthesizing Biologically Active Scaffolds
Case Study 1: Synthesis of α,α-Difluoro-γ-lactams
α,α-Difluoro-γ-lactams are important structural motifs found in various biologically active compounds. A robust synthetic route employs the acylation of an N-allyl amine with a bromodifluoroacetyl halide (such as the chloride or bromide) to form an N-allylhalodifluoroacetamide. This intermediate can then undergo a copper-catalyzed radical cyclization, where the initially formed radical adds intramolecularly onto the pendant alkene, ultimately forming the desired five-membered lactam ring system.
Case Study 2: Accessing N-Difluoromethylated Quinolones
The N-methyl group in many bioactive N-methyl-4-quinolone structures can be replaced by an N-CF₂H group to modulate activity and pharmacokinetic properties. Using a related reagent, ethyl bromodifluoroacetate, this has been achieved by N-alkylation of the quinolone nitrogen followed by hydrolysis and decarboxylation. A similar, more direct pathway can be envisioned starting with the acylation of the quinolone with this compound, followed by the same hydrolysis/decarboxylation sequence.
Table 2: Representative Applications of this compound & Related Reagents
| Starting Material Class | Reagent/Method | Product Motif | Biological Relevance Example | Reference |
| Alkenes | BrCF₂CO₂Et / Cu(I) Catalyst | β-Bromo-α,α-difluoro esters | Versatile intermediates for drug synthesis | |
| Pyridines, Quinolones | BrCF₂CO₂Et / Base | N-Difluoromethyl heterocycles | Bioisosteric replacement of N-Me groups | |
| N-Allyl Amines | BrCF₂COCl / Cu(I) Catalyst | α,α-Difluoro-γ-lactams | Core structures in bioactive molecules |
Detailed Experimental Protocols
Expertise Note: The following protocols are generalized procedures. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates. All reactions should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) to determine completion.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol describes the formation of an N-substituted bromodifluoroacetamide, a key intermediate for further transformations.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary amine substrate (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add this compound (1.1 eq) dropwise via syringe over 10-15 minutes. Causality: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
-
An immediate formation of a white precipitate (the hydrobromide salt of the base) is typically observed.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for an additional 1-4 hours, monitoring for the consumption of the starting amine by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure N-acyl product.
-
Protocol 2: Copper-Catalyzed Bromodifluoroacetylation of an Alkene
This protocol is adapted from literature procedures using the related ethyl bromodifluoroacetate and illustrates a powerful C-C bond-forming reaction.
-
Reaction Setup:
-
In a glovebox, charge an oven-dried vial with Cu(I)Br (5 mol%) and a suitable ligand (e.g., tris(2-pyridylmethyl)amine, TPMA, 5.5 mol%).
-
Add the alkene substrate (1.0 eq) and this compound (1.5 eq). Expertise Insight: Using the acyl bromide directly may be too reactive. A common strategy is to first convert it to the corresponding ethyl ester by reacting it with ethanol and a base, then using the purified ethyl bromodifluoroacetate in this radical reaction.
-
Add a degassed solvent, such as acetonitrile or DMF.
-
-
Reaction and Monitoring:
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction for the formation of the desired product. Self-Validation: The expected product is the result of adding -CF₂COBr and -Br across the double bond. The regioselectivity will depend on the substrate.
-
-
Workup and Purification:
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the difunctionalized product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation (Protocol 1) | 1. Insufficiently dried solvent/glassware. 2. Base is too weak or sterically hindered. 3. Starting amine is of low nucleophilicity. | 1. Ensure all materials are rigorously dried. 2. Switch to a stronger non-nucleophilic base (e.g., DBU) or use a stoichiometric amount of a stronger base like pyridine. 3. Increase reaction temperature or time; consider using a more forcing solvent. |
| No Reaction in Radical Addition (Protocol 2) | 1. Catalyst is inactive/oxidized. 2. Solvent was not properly degassed. 3. Substrate is not suitable for radical addition. | 1. Use fresh, high-purity Cu(I) source and ligand. 2. Ensure rigorous degassing of the solvent via freeze-pump-thaw cycles or sparging with argon. 3. Review literature for substrate scope; electron-deficient or sterically hindered alkenes may be poor substrates. |
| Formation of Multiple Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry leading to side reactions. 3. Product instability during workup or purification. | 1. Maintain strict temperature control, especially during reagent addition. 2. Re-verify calculations and precisely measure all reagents. 3. Use a milder workup (e.g., avoid strong acids/bases if the product is sensitive) and consider deactivating silica gel with triethylamine before chromatography. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of fluorinated organic molecules. Its ability to act as both a potent acylating agent and a precursor for radical-based transformations makes it an invaluable tool for medicinal chemists. By providing access to difluoroacetyl and, subsequently, difluoromethyl moieties, it enables the strategic modification of lead compounds to enhance their drug-like properties. While its reactivity necessitates careful handling and adherence to strict safety protocols, the synthetic advantages it offers make it a key component in the modern fluorination toolbox for the development of next-generation biologically active molecules.
References
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry.
- This compound - Safety D
- SAFETY DATA SHEET for this compound. Thermo Fisher Scientific.
- Method for preparing bromodifluoroacetic compounds.
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyvY1Q_WAllh35ijT31VZm_IDbSjQmLEY2nRqOd4FChwCbl3QIU6ovGc3oCRQcvvfHJ19SJbbWnmahFUF22IGED1aUQ45DO892XGKEGDaidnmdDV4adoFwHz8uIOwfpvcYSwNQjpxH3Go12NMKgFVzffc_EUyuRTNbdq48de8CrhoImDZESEussCtB2VT0C5J3](
Application Notes and Protocols: The Strategic Use of Bromodifluoroacetyl Bromide in Amide Synthesis for Drug Discovery
Introduction: The Value of the Bromodifluoroacetyl Moiety in Medicinal Chemistry
In the landscape of modern drug development, the incorporation of fluorine atoms into lead compounds is a well-established strategy for optimizing molecular properties. The difluoromethyl group (-CF2-) is particularly valuable as a bioisostere for ethers, sulfones, or gem-dimethyl groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through unique electronic interactions. Bromodifluoroacetyl bromide serves as a highly reactive and efficient electrophilic reagent for installing the versatile 2-bromo-2,2-difluoroacetyl group onto nucleophilic substrates.
This guide provides an in-depth exploration of the reaction between this compound and primary and secondary amines. This transformation is a cornerstone reaction for generating 2-bromo-2,2-difluoroacetamides, which are not only stable end-products but also critical intermediates for further molecular elaboration, such as cross-coupling reactions.[1][2] We will delve into the underlying reaction mechanism, provide detailed and validated experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution pathway. The high electrophilicity of the carbonyl carbon in this compound, amplified by the inductive effect of the adjacent fluorine and bromine atoms, makes it a prime target for nucleophilic attack.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary or secondary amine attacking the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group, the bromide ion (Br⁻).
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base can be an added tertiary amine (like triethylamine or pyridine) or a second equivalent of the substrate amine. This final step neutralizes the product and generates a hydrobromide salt byproduct.[4]
The overall reaction is typically fast and exothermic, necessitating careful temperature control.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
PART 1: Critical Safety Precautions
This compound is a corrosive and lachrymatory substance that reacts with moisture.[5][6] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[7]
-
Handling: The reagent should be handled under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis. Use syringes or cannulas for transfers.
-
Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate before cleanup. Do not use water.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
PART 2: General Protocol for the Synthesis of 2-Bromo-2,2-difluoroacetamides
This protocol provides a general method applicable to a wide range of primary and secondary amines.
Materials and Reagents:
-
Primary or Secondary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 equiv) and anhydrous DCM (or THF) to make a ~0.2 M solution.
-
Addition of Base: Add triethylamine (1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.
-
Reagent Addition: Add this compound (1.1 equiv) dropwise to the stirred, cooled solution over 5-10 minutes. A white precipitate (triethylammonium bromide) will typically form immediately.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Workup - Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-2,2-difluoroacetamide.
Caption: Standard experimental workflow.
Key Reaction Parameters and Data Summary
The success of this reaction hinges on careful control of several parameters. The following table summarizes typical conditions and considerations.
| Parameter | Recommended Condition | Rationale & Causality |
| Stoichiometry | Amine (1.0 eq), Acyl Bromide (1.05-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the acylating agent ensures full conversion of the valuable amine. Sufficient base is required to neutralize the HBr byproduct, preventing the formation of the unreactive amine salt.[9] |
| Solvent | Anhydrous Aprotic (DCM, THF, Diethyl Ether) | Prevents hydrolysis of the highly reactive this compound. Solvents should be capable of dissolving the amine substrate. |
| Temperature | Initial addition at 0 °C, then warm to Room Temp (20-25 °C) | Controls the initial exotherm of the reaction to minimize potential side products. Most reactions proceed to completion at room temperature. |
| Base | Tertiary amines (Triethylamine, DIPEA, Pyridine) | Acts as an HBr scavenger without competing as a nucleophile. Sterically hindered bases like DIPEA can be advantageous in sensitive systems. |
| Reaction Time | 1 - 4 hours | The reaction is generally rapid. Monitoring is key to determine the exact endpoint and avoid potential degradation of products on prolonged stirring. |
Applications in Drug Discovery: Beyond the Amide
The 2-bromo-2,2-difluoroacetamide products are more than just stable molecules; they are powerful intermediates for building molecular complexity. The bromine atom serves as a synthetic handle for a variety of subsequent transformations, most notably in metal-catalyzed cross-coupling reactions.
Recent studies have demonstrated the utility of these amides in copper-catalyzed arylations with aryl boronic acids, providing a direct route to complex aromatic amides that are otherwise difficult to synthesize.[1][10] This capability is of immense interest to drug development professionals, as it allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a critical component in lead optimization.[][12]
References
-
Butera, R. J., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2949. [Link]
-
Butera, R. J., et al. (2021). (a) Reactions of 2-bromo-2,2-difluoro-acetamides with aryl boronic acid... [Diagram]. ResearchGate. [Link]
-
Butera, R. J., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. National Institutes of Health. [Link]
-
Song, Q., et al. (2018). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. ResearchGate. [Link]
-
Beier, P., et al. (2015). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Journal of Organic Chemistry, 80(24), 12258-64. [Link]
-
Ozawa, R., & Yamamoto, T. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry, 13, 4446-4450. [Link]
- Google Patents. (2004). The preparation method of N-aryl-bromodifluoroethylimide chloride.
-
Loba Chemie. (2022). BROMOACETYL BROMIDE - Safety Data Sheet. Loba Chemie. [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
A-Level Chemistry. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). A-Level Chemistry. [Link]
-
LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. LibreTexts. [Link]
-
LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. LibreTexts. [Link]
-
Wang, X., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. National Institutes of Health. [Link]
-
Hyster, T. K. (2021). Asymmetric Hydrogen Atom Transfer. ACS Catalysis. [Link]
-
Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. [Link]
-
Liang, K., et al. (2024). Discovery of New Small Molecule Inhibitors of the BPTF Bromodomain. ResearchGate. [Link]
Sources
- 1. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
"common side reactions and byproducts of Bromodifluoroacetyl bromide"
Technical Support Center: Bromodifluoroacetyl Bromide
Welcome to the dedicated technical support resource for this compound (BrCF₂COBr). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent. Here, we address common challenges, from reaction setup to byproduct identification, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and what precautions are essential?
This compound is a highly electrophilic acyl bromide. Its reactivity is dominated by the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of the two electron-withdrawing fluorine atoms significantly enhances the electrophilicity of the carbonyl group compared to non-fluorinated analogs.
Core Reactivity:
-
Acylation: It readily acylates nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This is its primary intended use in synthesis.
-
Hydrolysis: It reacts violently with water and moisture. This is a critical handling consideration. The reaction produces bromodifluoroacetic acid and hydrogen bromide (HBr) gas.[1][2] Strict anhydrous conditions are mandatory for most applications.
Essential Precautions:
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) using syringe and cannula techniques.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, typically at 2-8 °C, to minimize decomposition.
Q2: My starting material is yellow to brown, but the datasheet says it should be colorless. Is it still usable?
A yellow or brown discoloration often indicates decomposition or the presence of impurities. The most common colored impurity is dissolved bromine (Br₂), which can form from the slow decomposition of the reagent over time, especially with exposure to light or trace moisture.
Recommendation:
-
Assess the Impurity Level: A pale yellow color may not significantly impact many reactions. However, a dark brown color suggests substantial degradation.
-
Purification (Use with Caution): Distillation under reduced pressure can purify the reagent. However, this should be done with extreme care due to its reactive and corrosive nature. The boiling point is approximately 83°C at atmospheric pressure.[3]
-
Consider the Impact: For sensitive substrates or reactions requiring high precision, using a freshly opened or purified bottle is strongly recommended. The presence of Br₂ or HBr could initiate unwanted side reactions.
Troubleshooting Guide: Common Side Reactions & Byproducts
This section addresses specific issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Acylated Product
You've reacted this compound with your alcohol or amine substrate, but the yield is disappointingly low.
The most common cause of failure is the premature hydrolysis of this compound before it can react with your substrate.
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried. Use septa and an inert gas manifold.
-
Check Solvent Quality: Use a fresh bottle of anhydrous solvent or a solvent passed through a purification system (e.g., alumina column).
-
Substrate Purity: Ensure your substrate (alcohol/amine) is dry. If necessary, dry it over molecular sieves or by azeotropic distillation.
-
Reaction Temperature: Add the this compound to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize side reactions, then allow it to warm to the desired temperature.
At elevated temperatures or in the presence of certain reagents, α-elimination can occur to generate the highly reactive difluorocarbene (:CF₂).[4] This intermediate can lead to a variety of undesired byproducts instead of the intended acylation product.
Mitigation Strategy:
-
Temperature Control: Run the reaction at the lowest effective temperature. Avoid prolonged heating.
-
Reagent Choice: The choice of base is critical. Non-nucleophilic, sterically hindered bases are often preferred over strong, unhindered bases that might promote elimination.
.
Issue 2: Complex Mixture of Byproducts Observed in Analysis (NMR/LC-MS)
Your crude reaction analysis shows multiple unexpected signals, complicating purification and lowering the yield.
The following table summarizes common byproducts, their origin, and strategies for their removal.
| Byproduct Name | Origin | Typical Spectroscopic Signature | Removal Strategy |
| Bromodifluoroacetic Acid | Hydrolysis of starting material[5] | Broad singlet in ¹H NMR (>10 ppm); corresponding carboxylate in LC-MS. | Aqueous workup with a mild base (e.g., saturated NaHCO₃ or Na₂CO₃ solution). |
| Dibromofluoroacetyl Halides | Impurity from synthesis[6][7][8] | Complex ¹⁹F NMR signals; different mass in LC-MS. | Careful flash column chromatography. |
| Over-acylated Amine | Reaction with primary/secondary amines[5] | Absence of N-H proton in ¹H NMR; higher mass in LC-MS. | Use a stoichiometric excess of the amine; careful control of reagent addition. |
| Alkyl Bromide | Reaction of HBr with alcohol substrate[9] | Disappearance of -OH proton, characteristic shifts for CH-Br. | Use a non-nucleophilic acid scavenger (e.g., proton sponge, hindered amine base) to neutralize HBr as it forms. |
The following diagram illustrates the desired reaction pathway versus the most common hydrolysis side reaction.
Caption: Desired acylation vs. undesired hydrolysis pathway.
Experimental Protocol: General Procedure for Esterification
This protocol provides a self-validating system for the esterification of a primary alcohol with this compound.
Materials:
-
This compound
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution. The base acts as a nucleophilic catalyst and an HBr scavenger.
-
Reagent Addition: Slowly add this compound (1.1 eq) dropwise via syringe over 10-15 minutes. Monitor for any significant exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and HBr.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
If the above protocol results in a low yield, follow this diagnostic workflow.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
References
- Drivon, G., Gillet, J-P., & Ruppin, C. (2005). Method for preparing bromodifluoroacetic compounds. U.S.
- Drivon, G., Gillet, J-P., & Ruppin, C. (2003). Process for the production of bromo difluoro acetyl compounds.
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Hartwig, J. F. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. NIH Public Access. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH Public Access. [Link]
- Drivon, G., Gillet, J-P., & Ruppin, C. (2002). Method for preparing bromodifluoroacetic compounds.
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate. [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 7. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 8. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 9. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Purification of Products from Bromodifluoroacetyl Bromide Reactions
Welcome to the technical support center for navigating the intricacies of purifying products derived from reactions with bromodifluoroacetyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification strategies and troubleshoot common challenges. As a highly reactive and versatile reagent, this compound enables the introduction of the valuable bromodifluoroacetyl moiety into a wide range of molecules. However, its reactivity also necessitates careful consideration during workup and purification to ensure the isolation of high-purity products.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Table of Contents
-
Critical Safety Considerations
-
Troubleshooting Guide: Common Purification Issues
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
References
Critical Safety Considerations
This compound is a corrosive and lachrymatory substance that reacts violently with water.[1][2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3] Ensure that an emergency eyewash station and safety shower are readily accessible. All glassware must be scrupulously dried before use to prevent vigorous hydrolysis of the reagent.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of bromodifluoroacetylated products.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low isolated yield after aqueous workup. | 1. Product Hydrolysis: The bromodifluoroacetyl group can be susceptible to hydrolysis, especially under basic conditions.[4] 2. Product Solubility in Aqueous Layer: Highly polar products may have significant solubility in the aqueous phase. | 1. Perform the aqueous wash with chilled, dilute acidic or neutral solutions (e.g., cold saturated NaHCO₃ or brine). Avoid strong bases. 2. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Persistent acidic impurity in the final product. | 1. Incomplete Quenching of Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct of the reaction. 2. Hydrolysis of Unreacted this compound: Any remaining starting material will hydrolyze during workup to form bromodifluoroacetic acid.[5] | 1. Use a mild aqueous base wash, such as saturated sodium bicarbonate solution, to neutralize acidic byproducts. Ensure thorough mixing and separation. 2. If the product is base-sensitive, consider a wash with water followed by drying and purification by chromatography. |
| Difficulty separating the product from non-polar byproducts by column chromatography. | 1. Co-elution on Standard Silica Gel: The polarity of the product may be very similar to that of non-polar byproducts, such as those derived from phosphine oxides in certain reaction types.[6] | 1. Utilize Fluorinated Stationary Phases: For compounds containing fluorine, fluorinated chromatography phases can offer unique selectivity.[7][8] Consider using a pentafluorophenyl (PFP) or a perfluoroalkyl stationary phase.[9] 2. Modify the Mobile Phase: The addition of a fluorinated solvent, like trifluoroethanol, to the mobile phase can enhance the separation of fluorinated compounds on regular reverse-phase columns (e.g., C8 or C18).[10] |
| Product decomposition on silica gel. | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. | 1. Neutralize the Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, by incorporating a small percentage (e.g., 1-2%) of the base in the eluent. 2. Consider Alternative Stationary Phases: Alumina (basic or neutral) or other less acidic stationary phases can be used as an alternative to silica gel. |
| Inaccurate boiling point during distillation. | 1. Presence of Impurities: Even small amounts of impurities can significantly alter the boiling point of a substance.[11] | 1. Initial Purification: Perform a preliminary purification step, such as an aqueous wash or a short silica plug filtration, to remove major impurities before distillation. 2. Fractional Distillation: For closely boiling impurities, fractional distillation under reduced pressure is recommended.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best general method to quench a reaction involving this compound?
A1: The most common and effective method is to slowly add the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproducts (HBr) and hydrolyze any unreacted this compound to the water-soluble bromodifluoroacetate salt.[12][13] Always perform this addition slowly and in a fume hood, as CO₂ evolution can cause frothing. For products that are sensitive to even mild bases, quenching with ice-cold water followed by extraction is a viable alternative.[14]
Q2: My bromodifluoroacetylated product is an oil. How can I best purify it if it's not suitable for crystallization?
A2: For non-crystalline products, the two primary purification methods are distillation and column chromatography.[11]
-
Distillation: If your product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation is an excellent choice for purification on a larger scale.[12][13]
-
Column Chromatography: This is a highly versatile technique. For fluorinated compounds, leveraging fluorous-phase interactions can be particularly effective.[7][15] Consider using a fluorinated stationary phase or adding a fluorinated solvent to your mobile phase to improve separation.[9][10]
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A3: Common byproducts in this compound reactions include:
-
Starting Material: Unreacted substrate.
-
Bromodifluoroacetic Acid: From the hydrolysis of this compound.[5] This will often streak on a TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.
-
Over-acylated Products: If your substrate has multiple nucleophilic sites.[5]
-
Side products from the specific reaction: For example, in reactions involving triphenylphosphine, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[6]
Q4: Can I store unused this compound? What are the best conditions?
A4: Yes, but it requires specific conditions due to its reactivity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from moisture.[1][2] Refrigeration is often recommended to minimize decomposition over time.[16]
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol outlines a standard procedure for the initial workup of a reaction mixture containing a bromodifluoroacetylated product.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker containing a stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃). The volume of the NaHCO₃ solution should be at least 5-10 times the volume of the reaction mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.
-
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully.
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (1 x volume)
-
Saturated aqueous sodium chloride (brine) (1 x volume) to aid in the removal of dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Fluor-Enhanced Column Chromatography
This protocol is designed for the purification of fluorinated compounds that are difficult to separate using standard silica gel chromatography.
-
Stationary Phase Selection: Choose between a standard silica gel with a fluorinated mobile phase additive or a dedicated fluorinated stationary phase (e.g., PFP or TDF).[7]
-
Mobile Phase Preparation (for standard silica): Prepare your eluent system (e.g., hexanes/ethyl acetate) and add a small percentage of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), typically 1-5% by volume.[10]
-
Column Packing: Pack the column with the chosen stationary phase using the initial eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity as needed to elute your product. The presence of the fluorinated additive will alter the retention of your fluorinated compound relative to non-fluorinated impurities.[15]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
General Troubleshooting Logic
Caption: Logic for troubleshooting based on impurity type.
References
- Benchchem. (2025).
- PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- SiliCycle.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.).
- ChemicalBook. (2023).
- Google Patents. (n.d.). US6906219B2 - Method for preparing bromodifluoroacetic compounds.
- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
- Fisher Scientific. (2010).
- Exposome-Explorer. (2005). SAFETY DATA SHEET - BROMODIFLUOROACETYL CHLORIDE.
- Sigma-Aldrich. (2024).
- Google Patents. (n.d.). KR20020096912A - Method for preparing bromodifluoroacetic compounds.
- Google Patents. (n.d.). US20030032836A1 - Method for preparing bromodifluoroacetic compounds.
- Loba Chemie. (2022).
- Synquest Labs. This compound.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Simultaneous Determination of Chloride and Bromide by a Fluorescence Quenching Method. (n.d.).
- EMU Physics Department. (2023).
- JSM Central. (n.d.).
- ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?
- Wikipedia. (n.d.). Bromodifluoroacetyl chloride.
- Google Patents. (n.d.).
- ResearchGate. (2016). How to quench propargyl bromide?
- Benchchem. (n.d.). Identifying and characterizing impurities in commercial Bromoacetyl chloride.
- Benchchem. (2025). Common side products in Bromoacetyl chloride reactions and their removal.
- PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ChemicalBook. (n.d.). 1796-12-9(this compound) Product Description.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - BROMODIFLUOROACETIC ACID.
- PubMed. (2011).
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 13. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. synquestlabs.com [synquestlabs.com]
"troubleshooting guide for difluoroacetylation using Bromodifluoroacetyl bromide"
Welcome to the technical support center for difluoroacetylation reactions using bromodifluoroacetyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful fluorination technique. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these experimental choices, ensuring your success in synthesizing difluoroacetylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (BrCF₂COBr) is a highly reactive acylating agent used to introduce the difluoroacetyl group (-C(O)CF₂Br) onto nucleophilic substrates. This moiety is of significant interest in medicinal chemistry and materials science, as the incorporation of fluorine atoms can dramatically alter a molecule's biological and physical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The primary application is the difluoroacetylation of alcohols and primary or secondary amines to form the corresponding esters and amides.
Q2: What are the primary hazards associated with this compound and how should it be handled?
This compound is a corrosive and moisture-sensitive liquid.[3] It reacts violently with water, alcohols, and other protic solvents in the absence of a base, releasing hydrobromic acid (HBr), which is also corrosive.[4] Due to its reactivity, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware should be thoroughly dried before use.
Q3: How should this compound be stored?
Store this compound in a tightly sealed container under an inert atmosphere. It is sensitive to moisture and should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3]
Troubleshooting Guide for Difluoroacetylation Reactions
This section addresses common issues encountered during the difluoroacetylation of amines and alcohols.
Issue 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired difluoroacetylated product. What are the likely causes and how can I fix this?
A: Low or no yield in a difluoroacetylation reaction can stem from several factors, primarily related to reagent quality, reaction setup, and the choice of base and solvent.
Potential Cause 1: Reagent Degradation
This compound is highly susceptible to hydrolysis. If the reagent has been improperly stored or handled, it may have degraded.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation if feasible, though this should be done with extreme caution and appropriate expertise. Ensure all future handling is under strictly anhydrous and inert conditions.
Potential Cause 2: Inadequate Base
The reaction of this compound with an amine or alcohol generates one equivalent of HBr. This will protonate your starting amine or a basic site on your alcohol substrate, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.
-
Explanation of Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][5] The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl bromide. For the reaction to go to completion, the HBr byproduct must be neutralized.
-
Solution:
-
For Amine Acylation: Use at least 2 equivalents of the starting amine if it is inexpensive and readily available. One equivalent will act as the nucleophile, and the second will act as the base. Alternatively, use 1 equivalent of the substrate amine and 1.1-1.5 equivalents of a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
For Alcohol Acylation: A non-nucleophilic base is essential. Use 1.1-1.5 equivalents of a base like pyridine, TEA, or DIPEA. Pyridine can sometimes act as a nucleophilic catalyst, accelerating the reaction.[6]
-
Potential Cause 3: Incorrect Solvent Choice
The choice of solvent can significantly impact reaction rates and yields.
-
Explanation of Causality: Polar aprotic solvents are generally preferred as they can dissolve the reactants and help to stabilize charged intermediates in the transition state without reacting with the acyl bromide.[7]
-
Solution: Use anhydrous polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Avoid protic solvents like water or alcohols (unless the alcohol is the substrate) as they will react with the acyl bromide.
Potential Cause 4: Low Reaction Temperature
While the reaction is often exothermic, some less nucleophilic substrates may require energy to overcome the activation barrier.
-
Solution: Most reactions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish (monitored by TLC or LCMS), gentle heating (e.g., to 40-50 °C) may be beneficial.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is messy, and I see several spots on my TLC plate. What are the likely side reactions?
A: The formation of multiple products often points to side reactions involving the substrate, the reagent, or impurities in the reaction mixture.
Potential Cause 1: Hydrolysis
The most common side product is bromodifluoroacetic acid, formed from the reaction of this compound with trace amounts of water.
-
Solution: Ensure your glassware is oven- or flame-dried and the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your amine or alcohol substrate is dry.
Potential Cause 2: Over-acylation or Reaction at Multiple Sites
If your substrate has multiple nucleophilic sites (e.g., a diamine or a diol), you may get a mixture of mono- and di-acylated products.
-
Solution:
-
To favor mono-acylation, use a stoichiometric amount or a slight excess of the substrate relative to the acyl bromide.
-
To favor di-acylation, use an excess of the acyl bromide and a sufficient amount of base.
-
Potential Cause 3: Elimination Reactions
With sterically hindered substrates and a strong, non-nucleophilic base, elimination reactions can sometimes compete with substitution, although this is less common for acylations.[8][9]
-
Explanation of Causality: A strong base could potentially abstract a proton from the carbon alpha to the bromine atom, leading to an elimination pathway.
-
Solution: Use a milder base like pyridine or 2,6-lutidine if elimination is suspected.
Experimental Protocols
General Protocol for the Difluoroacetylation of an Amine
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1-0.5 M).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Bromide: Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LCMS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Difluoroacetylation of an Alcohol
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol substrate (1.0 eq), a non-nucleophilic base such as pyridine or triethylamine (1.2 eq), and anhydrous dichloromethane (DCM, ~0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Bromide: Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LCMS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove the amine base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or distillation if the product is a liquid.[12]
Data Presentation
Table 1: Recommended Bases and Solvents
| Substrate Type | Recommended Bases | Recommended Solvents | Comments |
| Primary/Secondary Amine | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, or excess substrate amine | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Use of a hindered base prevents its own acylation. |
| Alcohol | Pyridine, Triethylamine (TEA), 2,6-Lutidine | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Pyridine can act as a nucleophilic catalyst. |
Visualizations
Reaction Mechanism
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Zhang, C. (2018). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 20(20), 4531-4573.
-
Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
-
ResearchGate. (n.d.). Fluoroalkylation Reactions in Aqueous Media: A Review.
-
Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). Ethyl difluoroacetate synthesis.
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
-
Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
-
Chemistry LibreTexts. (2020, May 30). 22.4: Acid Halide Chemistry.
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup.
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
-
Chad's Prep. (2021, April 12). 20.6 Synthesis and Reactions of Acid Halides.
-
RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
-
Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
-
PubChem. (n.d.). Ethyl difluoroacetate.
-
Fiveable. (n.d.). Nucleophilic Acyl Substitution Reactions.
-
Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.
-
Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
-
Google Patents. (n.d.). CN106397186A - Preparation method of ethyl bromodifluoroacetate.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
-
Wikipedia. (n.d.). Bromodifluoroacetyl chloride.
-
Chemistry LibreTexts. (2021, May 23). 4.13: Competition between substitution and elimination.
-
Organic Chemistry, 2nd ed. (n.d.). Acylation under weak base conditions.
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium.
-
Khan Academy. (2021, July 21). Esterification of alcohols.
-
Google Patents. (n.d.). KR20020096912A - Method for preparing bromodifluoroacetic compounds.
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- 12. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]
"managing the reactivity of Bromodifluoroacetyl bromide in complex syntheses"
Technical Support Center: Bromodifluoroacetyl Bromide
Welcome to the technical support center for this compound (BrCF₂COBr). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the unique reactivity of this versatile but challenging reagent in complex syntheses.
Section 1: Understanding the Reagent: Core Reactivity and Hazards
This compound is a highly reactive acylating agent used to introduce the bromodifluoroacetyl moiety into molecules. Its reactivity stems from the electron-withdrawing effects of the two fluorine atoms and the bromine atom, which make the carbonyl carbon highly electrophilic. However, this same reactivity makes it susceptible to hydrolysis and side reactions if not handled with care.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1][2]
-
Water-Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen bromide (HBr) gas and bromodifluoroacetic acid.[3] All reactions must be conducted under strictly anhydrous and inert conditions.
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound.
Q1: How should I properly store this compound? Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[4] Recommended storage is often refrigerated (2-8 °C) to minimize decomposition. It must be kept away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[2][5]
Q2: What are the best practices for handling and dispensing this reagent? Due to its moisture sensitivity, always handle this compound under an inert atmosphere using dry glassware and syringes.[6] A nitrogen-flushed glovebox or Schlenk line techniques are ideal. Ensure all solvents and other reagents are rigorously dried before use.
Q3: My reaction with an amine/alcohol is sluggish. What could be the issue? Several factors could be at play:
-
Insufficient Base: Acylation reactions with this compound release HBr. This will protonate your nucleophile (amine/alcohol) or a basic catalyst, rendering it inactive. A stoichiometric amount of a non-nucleophilic base or a scavenger base is typically required.
-
Steric Hindrance: A sterically hindered alcohol or amine will react more slowly. In such cases, gentle heating or a more forcing catalyst might be necessary, but this must be balanced against the risk of decomposition.
-
Low Temperature: While many reactions are started at 0 °C or below to control exotherms, the reaction may require warming to room temperature or slightly above to proceed to completion. Always monitor reaction progress by TLC or LC-MS.
Q4: Which bases are compatible with this compound? The choice of base is critical. It should be non-nucleophilic to avoid reacting with the acyl bromide itself.
| Base | Type | Common Use | Key Considerations |
| Pyridine | Scavenger | Acylations of alcohols | Can sometimes be difficult to remove during workup. |
| Triethylamine (Et₃N) | Hindered Amine | General purpose | Can form insoluble triethylammonium bromide salts. |
| DIPEA (Hünig's base) | Non-nucleophilic | For sensitive substrates | Less prone to N-acylation than less hindered amines. |
| Proton Sponge | Non-nucleophilic | Highly sensitive systems | Expensive, but very effective at preventing side reactions. |
Section 3: Troubleshooting Guide for Complex Syntheses
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield or Incomplete Conversion
Low yields are a frequent challenge and can originate from multiple points in the experimental workflow.[6][7]
Possible Cause 1: Reagent Decomposition via Hydrolysis
-
Symptom: Your crude NMR shows a singlet corresponding to bromodifluoroacetic acid; you may also notice HBr evolution upon opening the reaction vessel.
-
Causality: this compound reacts readily with trace moisture in your solvents, on your glassware, or in your starting materials.
-
Solution:
-
Dry Glassware: Oven-dry or flame-dry all glassware immediately before use and cool under a stream of inert gas.[6]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the setup, reaction, and workup.
-
Possible Cause 2: Product Loss During Workup
-
Symptom: The reaction appears clean by TLC/LC-MS, but the isolated yield is poor.[7]
-
Solution:
-
Aqueous Extraction: Your product may have some water solubility. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.[7]
-
pH Sensitivity: Your product might be unstable to acidic or basic conditions used in the workup. Test the stability of a small sample before committing the entire batch.[7]
-
Volatility: If your product has a low boiling point, avoid excessive concentration on a rotary evaporator.
-
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow to diagnose the cause of low reaction yields.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of Unwanted Side Products
Possible Cause 1: Reaction with a Non-Target Nucleophile
-
Symptom: You observe byproducts with masses corresponding to reaction with your solvent (e.g., DMF) or base (e.g., triethylamine).
-
Causality: The high electrophilicity of this compound makes it reactive toward even weak nucleophiles, especially at elevated temperatures.
-
Solution:
-
Choose an Inert Solvent: Use non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Use a Hindered Base: Employ a non-nucleophilic base like DIPEA (Hünig's base) to scavenge HBr without competing with your primary nucleophile.
-
Control Temperature: Perform the addition of the acyl bromide at low temperatures (e.g., 0 °C to -78 °C) to favor the desired reaction pathway.
-
Possible Cause 2: Polymerization
-
Symptom: A significant amount of intractable, insoluble material is observed in the reaction flask or as baseline material on a TLC plate.[8]
-
Causality: Under certain conditions, especially in the presence of certain bases or initiators, acyl halides can undergo self-condensation or polymerization.
-
Solution:
-
Slow Addition: Add the this compound slowly to the solution of the nucleophile. This keeps the instantaneous concentration of the acyl bromide low, minimizing self-reaction.
-
Lower Temperature: Running the reaction at a reduced temperature can temper reactivity and disfavor polymerization pathways.
-
Section 4: Experimental Protocols
The following is a representative protocol for the acylation of an alcohol. This should be adapted based on the specific substrate and scale.
Protocol: Acylation of a Primary Alcohol
Materials:
-
This compound
-
Primary Alcohol (Substrate)
-
Pyridine (dried over KOH)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet
-
Standard workup and purification equipment
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive flow of nitrogen throughout the experiment.
-
Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred alcohol/pyridine mixture over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting alcohol is consumed (typically 1-4 hours).
-
Quench: Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
- Drivon, G., Gillet, J. P., & Ruppin, C. (2001). Process for the production of bromo difluoro acetyl compounds.
-
Exposome-Explorer. (2005, January 12). BROMODIFLUOROACETYL CHLORIDE SAFETY DATA SHEET. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Drivon, G., Gillet, J. P., & Ruppin, C. (2005). Method for preparing bromodifluoroacetic compounds.
-
Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. [Link]
-
LookChem. BROMODIFLUOROACETYL CHLORIDE 3832-48-2 wiki. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Reddit r/Chempros. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
National Institutes of Health, PubChem. Bromoacetyl bromide. [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
-
New Jersey Department of Health. HAZARD SUMMARY: BROMOACETYL BROMIDE. [Link]
Sources
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- 4. synquestlabs.com [synquestlabs.com]
- 5. nj.gov [nj.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
"hydrolysis of Bromodifluoroacetyl bromide as an unwanted side reaction"
Technical Support Center: Bromodifluoroacetyl Bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively. The hydrolysis of this compound is a frequent and often underestimated challenge in synthetic chemistry. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental problem with this compound and water?
This compound (BrCF₂COBr) is a highly reactive acyl halide. The central carbonyl carbon is extremely electrophilic due to the strong electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the carbonyl oxygen.[1][2] This high degree of electrophilicity makes it an excellent reagent for acylation reactions but also renders it exceptionally susceptible to nucleophilic attack by water.[3][4]
This reaction, known as hydrolysis, is not merely a minor inconvenience; it is a rapid and often vigorous decomposition of your starting material.[5][6] The products of this unwanted side reaction are bromodifluoroacetic acid and hydrogen bromide (HBr).[7] The presence of these byproducts can lead to reduced yields, complex purification challenges, and potentially unforeseen side reactions in your synthetic pathway.[7]
Q2: Can you illustrate the chemical mechanism of this hydrolysis?
Certainly. The hydrolysis of this compound is a classic example of nucleophilic acyl substitution. The mechanism proceeds in distinct steps, which explains its efficiency even with a weak nucleophile like water.[3][8]
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3]
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the C=O double bond. Concurrently, the carbon-bromine bond breaks, and the bromide ion (Br⁻) is expelled as it is a good leaving group.
-
Deprotonation: The resulting intermediate is a protonated carboxylic acid (an oxonium ion). The bromide ion, or another water molecule, acts as a base, abstracting the proton from the oxonium ion to yield the final, neutral bromodifluoroacetic acid and hydrogen bromide.[8]
Below is a diagram illustrating this pathway.
Caption: Mechanism of this compound hydrolysis.
Q3: My reagent bottle is fuming. Is this a sign of hydrolysis?
Yes, that is a classic and definitive sign of hydrolysis. The "fumes" you are observing are actually a fine aerosol of hydrobromic acid (HBr) forming as the this compound reacts with moisture in the ambient air.[6][7] If you see this, it is a strong indication that the integrity of your reagent has been compromised to some extent.
Visual and Olfactory Indicators of Hydrolysis:
-
Fuming: Visible white fumes upon opening the container or in contact with air.[7]
-
Pungent Odor: A sharp, acidic odor becomes more pronounced due to the formation of HBr.
-
Pressure Buildup: HBr is a gas, and its formation can lead to pressure buildup inside a sealed container. Always open containers cautiously in a fume hood.
-
Phase Separation/Crystallization: In some cases, the resulting bromodifluoroacetic acid may be less soluble in the parent reagent or may crystallize if the temperature is low, appearing as a solid precipitate.[7]
Q4: How do I properly handle and store this compound to prevent this?
Prevention is the most effective strategy. The key is absolute exclusion of moisture. Acyl halides are classified as "moisture sensitive."[9]
| Parameter | Recommended Procedure | Rationale |
| Storage | Store in a tightly sealed container, preferably with a PTFE-lined cap. Store in a cool (refrigerated, 2-8°C), dry, and well-ventilated area designated for corrosives and water-reactive chemicals.[7][10] | Low temperatures slow the rate of decomposition. A proper seal prevents ingress of atmospheric moisture. |
| Atmosphere | Always handle under an inert atmosphere (e.g., dry Argon or Nitrogen).[9][11] Before sealing for storage, flush the headspace of the bottle with inert gas. | Inert gas displaces moist air, protecting the reagent from hydrolysis during storage and handling. |
| Transfers | Use dry, oven-baked glassware. For liquid transfers, use a dry syringe or a cannula technique. Never leave the bottle open to the atmosphere. | Minimizes contact with atmospheric moisture during experimental setup.[7] |
| Incompatible Materials | Store away from water, alcohols, strong bases, and strong oxidizing agents.[6][10][12] | These materials react vigorously and exothermically with acyl halides. Alcohols will form esters, and bases will catalyze rapid hydrolysis. |
Q5: I suspect my reaction failed due to hydrolysis. How can I troubleshoot this?
If you have a lower-than-expected yield or an unexpected byproduct, hydrolysis is a prime suspect. A systematic approach is needed to pinpoint the source of moisture and confirm the presence of hydrolysis byproducts.
Sources
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- 6. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 8. youtube.com [youtube.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. nj.gov [nj.gov]
Technical Support Center: Work-up Procedures for Quenching Bromodifluoroacetyl bromide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the safe and effective quenching and work-up of reactions involving Bromodifluoroacetyl bromide. The following content is designed to address common challenges and provide robust solutions to ensure the integrity of your experimental outcomes.
Introduction: The Challenges of Handling this compound
This compound (BrCF₂COBr) is a highly reactive reagent used in the synthesis of complex fluorinated molecules. Its reactivity, while synthetically useful, presents specific challenges during the reaction work-up. The primary concerns are its violent reaction with water and its corrosiveness. Improper quenching can lead to the formation of byproducts, reduced yields, and safety hazards. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the work-up of your this compound reaction.
Issue 1: Violent or Uncontrolled Quenching Reaction
Question: My reaction mixture is reacting too vigorously, sometimes fuming or boiling, upon addition of the quenching agent. What is happening and how can I control it?
Answer:
This is a classic sign of an uncontrolled exothermic reaction, primarily due to the rapid hydrolysis of the acyl bromide. This compound reacts exothermically with water to produce bromodifluoroacetic acid and hydrogen bromide (HBr) gas.[1][2]
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Direct addition of water or aqueous solutions to the concentrated reaction mixture. | Pre-cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C or below using an ice bath. This will help to dissipate the heat generated. Use a less reactive quenching agent initially: Instead of water, consider quenching with an anhydrous alcohol (e.g., methanol or ethanol) first. This will convert the acyl bromide to a more stable ester, and the reaction is typically less vigorous than hydrolysis.[3][4] Slow, controlled addition: Add the quenching agent dropwise with vigorous stirring to ensure even heat distribution. |
| Reaction mixture is too concentrated. | Dilute the reaction mixture: Before quenching, dilute the reaction mixture with a suitable, anhydrous organic solvent (e.g., dichloromethane, diethyl ether). This increases the thermal mass and helps to better control the temperature. |
Issue 2: Low Yield of the Desired Product After Work-up
Question: After performing the work-up and purification, the yield of my bromodifluoroacetylated product is significantly lower than expected. What are the potential reasons for this?
Answer:
Low yields can stem from several factors, including incomplete reaction, product decomposition during work-up, or physical loss during extraction.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the product: If your desired product is an ester or amide of bromodifluoroacetic acid, it may be susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions, especially during a prolonged aqueous work-up. | Minimize contact with water: Perform the aqueous wash steps quickly and avoid letting the layers sit for extended periods. Use a mild base for neutralization: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.[4] It is generally milder than stronger bases like sodium hydroxide, which can promote hydrolysis. Ensure complete drying: After the aqueous wash, thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation. |
| Incomplete extraction of the product: The polarity of your product will determine the best solvent for extraction. | Optimize your extraction solvent: If your product has some water solubility, repeated extractions with a suitable organic solvent may be necessary. Consider using a more polar solvent like ethyl acetate if extractions with less polar solvents like diethyl ether are inefficient. |
| Formation of water-soluble byproducts: If the reaction is quenched with an aqueous base, the bromodifluoroacetic acid salt may be formed, which will reside in the aqueous layer. | Acidify and re-extract (if the acid is the desired product): If bromodifluoroacetic acid is your target, you can acidify the aqueous layer with a strong acid (e.g., concentrated HCl) and then extract the carboxylic acid with an organic solvent. |
Issue 3: Presence of an Acidic Impurity in the Final Product
Question: My final product is contaminated with an acidic impurity, as indicated by NMR or a broad peak in my chromatography. What is this impurity and how can I remove it?
Answer:
The most likely acidic impurity is bromodifluoroacetic acid, formed from the hydrolysis of unreacted this compound.[5]
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete quenching of this compound. | Ensure complete reaction of the quenching agent: Add the quenching agent until all of the this compound has reacted. If quenching with an alcohol, a slight excess of the alcohol can be used. |
| Insufficient washing with base. | Perform a thorough basic wash: Wash the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper).[4] This will convert the bromodifluoroacetic acid into its sodium salt, which is soluble in the aqueous layer and will be removed.[6] |
| Hydrolysis of the product during storage or purification. | Handle the purified product with care: If the product is sensitive to moisture, store it under an inert atmosphere and in a dry environment. During purification by column chromatography, ensure that the silica gel and solvents are dry. |
Frequently Asked Questions (FAQs)
Q1: What is the safest way to handle and store this compound?
A1: this compound is corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
Q2: Can I use water to quench my this compound reaction?
A2: While water will effectively quench the reaction by hydrolyzing the acyl bromide, it is often not the recommended first choice due to the highly exothermic nature of the reaction.[1][2] If you must use water, it should be added very slowly to a pre-cooled and diluted reaction mixture. A safer approach is to first quench with an anhydrous alcohol.
Q3: I see a white precipitate forming during the sodium bicarbonate wash. What is it?
A3: The white precipitate is likely sodium bromide (NaBr), formed from the reaction of the hydrogen bromide (HBr) byproduct with sodium bicarbonate. This is a normal observation and the salt will be removed with the aqueous layer.
Q4: My reaction involves an amine. How should I adjust the work-up?
A4: If your reaction is with an amine to form a bromodifluoroacetamide, the work-up will also need to remove any excess amine and the amine hydrobromide salt that forms. A dilute acid wash (e.g., 1M HCl) can be used to remove excess amine by converting it to its water-soluble ammonium salt. This should be followed by a sodium bicarbonate wash to neutralize any remaining acid and the HBr byproduct.
Q5: Are there any specific side products I should be aware of?
A5: Besides the hydrolysis product (bromodifluoroacetic acid), be mindful of potential reactions with your solvent. For example, if you are using an alcohol as a solvent and not as a reactant, it can compete with your intended nucleophile. Also, if there is any residual bromine from the synthesis of the starting material, it can be removed by washing with a solution of sodium sulfite or sodium thiosulfate.[3][4]
Experimental Protocols
Protocol 1: General Quenching and Work-up Procedure for Bromodifluoroacetylation of an Alcohol
This protocol describes a standard procedure for quenching a reaction where an alcohol has been acylated using this compound.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice bath.
-
Quench with Anhydrous Methanol: While stirring vigorously, slowly add anhydrous methanol dropwise to the cooled reaction mixture. The addition of a small amount of methanol will convert any unreacted this compound into the less reactive methyl bromodifluoroacetate.
-
Dilute with Organic Solvent: Dilute the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Aqueous Wash with Sodium Bicarbonate: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize the HBr formed during the reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Work-up for Bromodifluoroacetylation of an Amine
This protocol is tailored for reactions where a primary or secondary amine is acylated.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C in an ice bath.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). This will protonate and remove any excess amine.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct.
-
Brine Wash: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer to yield the crude amide.
-
Purification: Purify the product as required.
Visualizations
Diagram 1: General Quenching Workflow
Caption: General workflow for quenching a bromodifluoroacetylation reaction.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low yield in bromodifluoroacetylation work-ups.
References
- Atofina SA. (2003). Process for the production of bromo difluoro acetyl compounds. EP1270540A1.
- Atofina. (2005). Method for preparing bromodifluoroacetic compounds. US6906219B2.
- 아토피나. (2002). 브로모디플루오로아세트산 화합물의 제조방법. KR20020096912A.
- Atofina Chemicals, Inc. (2003). Method for preparing bromodifluoroacetic compounds. US20030032836A1.
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Syntheses Procedure. [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
LibreTexts. Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
-
Wikipedia. Bromodifluoroacetyl chloride. [Link]
-
Chemistry Stack Exchange. Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride?. [Link]
-
Allard, S., Joll, C. A., & von Gunten, U. (2018). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. Environmental Science & Technology Letters, 5(10), 623–629. [Link]
-
Direct Preparation of Bromoacetaldehyde Experimental Section. [Link]
-
Galloway, W. R. J. D., et al. (2014). A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds. Organic & Biomolecular Chemistry, 12(43), 8674–8680. [Link]
- 河北正朗制药有限公司. (2017).
-
Quora. Why do we add sodium bicarbonate in an acetylation of ferrocene experiment?. [Link]
-
ResearchGate. Are alkyl bromides susceptible to hydrolysis?. [Link]
-
ResearchGate. Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. [Link]
-
Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(3), 315–334. [Link]
-
CAS. (2017). CSL00051 - Chemical Safety Library. [Link]
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Validation & Comparative
"comparison of Bromodifluoroacetyl bromide and bromodifluoroacetyl chloride"
In the landscape of fluorinated building blocks for pharmaceutical and agrochemical development, the introduction of the bromodifluoroacetyl moiety is a critical step in the synthesis of novel compounds with enhanced biological activity.[1] Two of the most prominent reagents for this purpose are Bromodifluoroacetyl bromide and Bromodifluoroacetyl chloride. While structurally similar, their differing halide constituents impart subtle yet significant differences in reactivity, handling, and application suitability. This guide provides an in-depth, objective comparison of these two essential reagents, supported by experimental data and practical insights to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these reagents is paramount for their safe and effective use in the laboratory. The following table summarizes their key physicochemical characteristics.
| Property | This compound | Bromodifluoroacetyl chloride |
| IUPAC Name | 2-Bromo-2,2-difluoroacetyl bromide | 2-Bromo-2,2-difluoroacetyl chloride[2] |
| Synonyms | Bromodifluoroethanoyl bromide | 2-Bromo-2,2-difluoroethanoyl chloride[3][4] |
| CAS Number | 1796-12-9[5][6] | 3832-48-2[2][3][7] |
| Molecular Formula | C₂Br₂F₂O[6] | C₂BrClF₂O[2][3][7] |
| Molecular Weight | 237.83 g/mol | 193.37 g/mol [2][3][7] |
| Boiling Point | 82.8°C at 760 mmHg[5] | ~50°C[2][] |
| Density | 2.478 g/cm³[5] | ~2.053 g/cm³[] |
| Appearance | Liquid | Liquid[2] |
Reactivity and Performance: The Halogen's Influence
The primary differentiator between this compound and bromodifluoroacetyl chloride lies in their reactivity, which is a direct consequence of the nature of the halogen atom attached to the carbonyl group.
Acyl bromides are inherently more reactive than their corresponding acyl chlorides. This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The larger atomic radius and lower electronegativity of bromine make the C-Br bond weaker and more polarizable than the C-Cl bond, facilitating its cleavage during nucleophilic attack.
This enhanced reactivity of This compound can be advantageous in several scenarios:
-
Reactions with weak nucleophiles: It can effectively acylate substrates that are unreactive or sluggish with the chloride counterpart.
-
Lower reaction temperatures: Its higher reactivity may allow for reactions to be conducted under milder conditions, which is beneficial for sensitive substrates.
-
Faster reaction kinetics: Reactions with the bromide derivative generally proceed at a faster rate, potentially leading to shorter reaction times and increased throughput.
Conversely, the more moderate reactivity of Bromodifluoroacetyl chloride offers its own set of advantages:
-
Greater stability: It is generally more stable to storage and handling, with a lower propensity for decomposition by moisture.
-
Enhanced selectivity: In molecules with multiple nucleophilic sites, the lower reactivity of the chloride can lead to greater selectivity for the desired reaction pathway.
-
Cost-effectiveness: Acyl chlorides are often more economical to produce than their bromide analogues.
The choice between the two reagents, therefore, represents a trade-off between reactivity and stability. For challenging acylations requiring a potent electrophile, the bromide is the superior choice. For more standard transformations where control and cost are greater concerns, the chloride is often preferred.
Synthesis and Applications
Both bromodifluoroacetyl halides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][9] A common synthetic approach involves the transformation of 1,1-difluoro-1,2-dibromodihaloethanes using oleum.[9][10]
Their primary application is the introduction of the bromodifluoroacetyl group into organic molecules.[1] This moiety is a precursor for a variety of other functional groups and is particularly useful in the synthesis of:
-
Fluorinated heterocycles: Bromodifluoroacetyl chloride has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams.[2]
-
Fluorinated nucleosides: It has also been employed in the synthesis of trifluoromethylated C-nucleosides.[2]
-
Pharmaceutical intermediates: Both reagents are key for creating novel drug candidates.[1]
-
Agrochemicals: They are used in the development of active ingredients for crop protection agents.[1]
The choice of reagent can influence the efficiency of these synthetic transformations, as dictated by their relative reactivities.
Handling and Safety Considerations
Both this compound and bromodifluoroacetyl chloride are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[5] They are classified as causing severe skin burns and eye damage.[6][7]
| Hazard Information | This compound | Bromodifluoroacetyl chloride |
| GHS Pictograms | Corrosive, Irritant[6] | Flammable, Corrosive[2][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[6] | H226: Flammable liquid and vapour. H314: Causes severe skin burns and eye damage.[2][7] |
| Precautionary Statements | P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P403+P233, P405, P501[6] | P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P370+P378, P403+P235, P405, P501[2][7] |
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Always handle these reagents in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]
-
Incompatible Materials: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[11][12][13] These reagents react violently with water.[12][14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[5]
Experimental Protocol: A Representative Acylation Reaction
The following protocol for the N-acylation of an amine provides a general framework. The choice between the bromide and chloride will necessitate adjustments, primarily in reaction temperature and time.
Objective: To synthesize an N-(bromodifluoroacetyl) amine.
Materials:
-
Amine substrate
-
This compound OR Bromodifluoroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Halide: Slowly add the bromodifluoroacetyl halide (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time.
-
Using this compound: The reaction is typically faster. Monitor by TLC or LC-MS. Reaction times of 1-4 hours are common.
-
Using Bromodifluoroacetyl chloride: The reaction may require longer stirring times (4-12 hours) or gentle heating to proceed to completion.
-
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Essential due to the high reactivity of acyl halides with water.[12][14]
-
Tertiary Amine Base: Acts as a scavenger for the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.
-
Dropwise Addition at Low Temperature: Controls the exothermic reaction and minimizes the formation of side products.
Conclusion
Both this compound and Bromodifluoroacetyl chloride are powerful reagents for the introduction of the bromodifluoroacetyl group. The choice between them is not arbitrary but a strategic decision based on the specific requirements of the chemical transformation. This compound offers superior reactivity, making it ideal for challenging substrates and faster conversions. In contrast, Bromodifluoroacetyl chloride provides a more stable, selective, and often more economical option for a wide range of applications. By understanding the nuanced differences in their properties and performance, researchers can optimize their synthetic routes, leading to more efficient and successful outcomes in the development of novel pharmaceuticals and agrochemicals.
References
- MySkinRecipes. (n.d.). Bromodifluoroacetyl chloride.
- Exposome-Explorer. (2005, January 12). SAFETY DATA SHEET.
- Google Patents. (n.d.). US20030032836A1 - Method for preparing bromodifluoroacetic compounds.
- Guidechem. (n.d.). BROMODIFLUOROACETYL CHLORIDE 3832-48-2 wiki.
- ChemicalBook. (2023, April 29). This compound - Safety Data Sheet.
- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- ChemicalBook. (2025, September 25). BROMODIFLUOROACETYL CHLORIDE | 3832-48-2.
- Wikipedia. (n.d.). Bromodifluoroacetyl chloride.
- Santa Cruz Biotechnology. (n.d.). Bromodifluoroacetyl chloride | CAS 3832-48-2.
- Fisher Scientific. (2009, September 14). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 3832-48-2 Bromodifluoroacetyl chloride.
- Santa Cruz Biotechnology. (n.d.). Bromodifluoroacetyl chloride | CAS 3832-48-2.
- CAMEO Chemicals - NOAA. (n.d.). BROMOACETYL BROMIDE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
Sources
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- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. guidechem.com [guidechem.com]
- 9. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 10. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
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- 14. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Researcher's Guide to Difluoromethylation: A Comparative Analysis of Bromodifluoroacetyl Bromide and Other Key Reagents
The strategic incorporation of the difluoromethyl (–CF2H) group has become a cornerstone of modern medicinal chemistry and drug development. Its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of various difluoromethylating agents, with a focus on bromodifluoroacetyl bromide and its utility relative to other prominent reagents in the field. We will delve into the mechanistic nuances, substrate scope, and practical considerations to empower researchers in selecting the optimal tool for their synthetic challenges.
The Significance of the Difluoromethyl Group
The difluoromethyl group imparts a unique combination of properties to organic molecules. The two electron-withdrawing fluorine atoms increase the acidity of the C–H bond, enabling it to act as a hydrogen bond donor.[1] Unlike the more common trifluoromethyl (–CF3) group, the –CF2H moiety retains this hydrogen-bonding capability, which can be crucial for target engagement. Furthermore, the introduction of a –CF2H group can enhance metabolic stability and membrane permeability, key attributes for successful drug candidates.[1]
Difluoromethylation strategies can be broadly categorized into nucleophilic, electrophilic, and radical pathways. The choice of reagent dictates the accessible pathway and, consequently, the types of molecules that can be successfully functionalized.
This compound: A Closer Look
This compound (BrCF2COBr) is a reactive acyl halide that can serve as a precursor for difluoromethylation. While less common than its ester or chloride counterparts, it offers a unique entry point for certain transformations.
Synthesis and Properties: this compound can be synthesized through various methods, including the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF2=CBr2) with oxygen, which yields a mixture of this compound and dibromofluoroacetyl fluoride.[3][4][5] Another route involves the treatment of 1,1-difluorotetrabromoethane with oleum.[3][4]
Being an acyl bromide, it is highly reactive and moisture-sensitive, readily hydrolyzing to bromodifluoroacetic acid. It is a corrosive liquid and requires careful handling in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7][8][9][10]
Mechanism and Applications: While direct difluoromethylation using this compound is not extensively documented, its ester analog, ethyl bromodifluoroacetate (BrCF2CO2Et), has been demonstrated to be a versatile bifunctional reagent. Under copper catalysis, it can selectively perform either C5-H bromination or C5-H difluoromethylation of 8-aminoquinoline amides, depending on the copper source and additives.[11] In the difluoromethylation pathway, a single-electron transfer (SET) from a Cu(I) complex to the reagent is proposed to generate the •CF2CO2Et radical, which then engages in the catalytic cycle.[11] It is plausible that this compound could participate in similar radical-mediated processes. Under visible light photoredox catalysis, ethyl bromodifluoroacetate has also been used to synthesize 3-difluoroacetylated coumarins via a radical cyclization process.[12]
A Comparative Analysis of Leading Difluoromethylating Agents
The selection of a difluoromethylating agent is contingent on the substrate, desired reaction conditions, and functional group tolerance. Below is a comparison of this compound (as represented by its more studied ester analog) with other key classes of reagents.
dot digraph "Difluoromethylation_Strategies" { graph [fontname="Arial", fontsize=12, label="Overview of Difluoromethylation Strategies", labelloc=t, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Reagents" { label="Difluoromethylating Reagents"; bgcolor="#FFFFFF"; "this compound / Ester" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TMSCF2Br" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Zinc Reagents (DFMS)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Sulfinates / Sulfonium Salts" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Mechanisms" { label="Primary Mechanisms"; bgcolor="#FFFFFF"; "Radical Precursor" [shape=ellipse]; "Difluorocarbene (:CF2) Precursor" [shape=ellipse]; "Nucleophilic CF2H Source" [shape=ellipse]; }
"this compound / Ester" -> "Radical Precursor" [label="via SET"]; "TMSCF2Br" -> "Difluorocarbene (:CF2) Precursor" [label="with activator"]; "Zinc Reagents (DFMS)" -> "Radical Precursor" [label="with oxidant"]; "Sulfinates / Sulfonium Salts" -> "Radical Precursor" [label="photoredox / electrochem"]; "TMSCF2Br" -> "Nucleophilic CF2H Source" [label="with activator"]; } Caption: Overview of major difluoromethylating agents and their primary mechanistic pathways.
Table 1: Comparison of Common Difluoromethylating Agents
| Reagent Class | Example(s) | Primary Mechanism | Key Advantages | Common Applications |
| Acyl Halides/Esters | BrCF2COBr, BrCF2CO2Et | Radical Precursor | Bifunctional potential (bromination & difluoromethylation).[11] | C-H functionalization of heterocycles, synthesis of difluoroacetylated compounds.[11][12][13] |
| Silyl Reagents | TMSCF2Br | Difluorocarbene (:CF2) or Nucleophilic CF2H Source | Commercially available, versatile, "all-rounder" reagent.[14][15][16] | O-, N-, S-difluoromethylation, difluoromethylation of alkyl halides.[2][14][17] |
| Zinc Reagents | Zn(SO2CF2H)2 (DFMS) | Radical Precursor | Mild, scalable, operationally simple (open-flask).[1][18][19][20] | Direct C-H difluoromethylation of heteroarenes.[1][19][20] |
| Sulfinates/Sulfonium Salts | HCF2SO2Na, PhSO2CF2-sulfonium salt | Radical Precursor | Amenable to photoredox and electrochemical methods.[21][22][23][24] | C-H difluoromethylation, difunctionalization of alkenes.[21][22] |
In-Depth Look at the Alternatives
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
TMSCF2Br is a highly versatile and commercially available reagent that can generate difluorocarbene (:CF2) under various conditions (basic, acidic, or neutral).[15][16][25] This allows for a broad range of transformations, including the difluoromethylation of alcohols, phenols, and thiols.[26] It can also serve as a nucleophilic difluoromethyl source for the functionalization of alkyl halides.[14] The ability to tune the reaction conditions to favor either a difluorocarbene or a nucleophilic pathway makes TMSCF2Br a powerful tool in synthesis.[15][25]
Zinc Difluoromethanesulfinate (DFMS)
Developed by Baran and coworkers, DFMS (Zn(SO2CF2H)2) is a user-friendly, air-stable, solid reagent for direct C-H difluoromethylation.[1][18][19][20] It generates a difluoromethyl radical (•CF2H) in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH).[19] A key advantage of DFMS is its operational simplicity, allowing for scalable reactions to be run in open flasks.[1] It has proven particularly effective for the late-stage functionalization of complex nitrogen-containing heterocycles.[1][20]
Sulfinate Salts and Sulfonium Salts
Reagents like sodium difluoromethanesulfinate (HCF2SO2Na) and various S-(difluoromethyl)sulfonium salts are excellent precursors to the difluoromethyl radical under photoredox or electrochemical conditions.[21][22][23][24] These methods are characterized by their extremely mild reaction conditions, often proceeding at room temperature under visible light irradiation.[21] This makes them ideal for the difluoromethylation of sensitive and complex substrates, and for performing cascade reactions like difluoromethylation/cyclization to build molecular complexity rapidly.[21]
dot digraph "Radical_Difluoromethylation_Cycle" { graph [fontname="Arial", fontsize=12, label="Generalized Photoredox Radical Difluoromethylation", labelloc=t, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PC [label="Photocatalyst (PC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PC_star [label="PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="CF2H-X (e.g., Sulfinate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Radical [label="•CF2H", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate (e.g., Arene)"]; Intermediate [label="Radical Adduct"]; Product [label="Product-CF2H"]; PC_reduced [label="PC•⁻ / PC•⁺"];
PC -> PC_star [label="Visible Light"]; PC_star -> PC_reduced [label="SET"]; Reagent -> Radical [label=" ", style=dotted, arrowhead=none]; PC_reduced -> Reagent [label="SET"]; Radical -> Intermediate [label="+ Substrate"]; Intermediate -> Product [label="Oxidation / Deprotonation"]; PC_reduced -> Intermediate [label=" ", style=dotted, arrowhead=none]; } Caption: Generalized catalytic cycle for photoredox-mediated radical difluoromethylation.
Experimental Protocol: Visible-Light-Mediated C-H Difluoromethylation of a Heteroarene
This protocol is representative of the mild conditions often employed with sulfinate-based reagents.
Objective: To perform a direct C-H difluoromethylation of a model N-heteroarene using sodium difluoromethanesulfinate under photoredox catalysis.
Materials:
-
N-heterocyclic substrate (e.g., Caffeine, 0.2 mmol, 1.0 equiv.)
-
Sodium difluoromethanesulfinate (HCF2SO2Na, 0.4 mmol, 2.0 equiv.)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst, 1-5 mol%)
-
Solvent (e.g., DMSO or MeCN/H2O, 2 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (λ ≈ 450 nm)
Procedure:
-
Setup: To a Schlenk tube, add the N-heterocyclic substrate, sodium difluoromethanesulfinate, and the photocatalyst.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel approximately 2-5 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reasons mentioned above.
-
Photocatalyst: The photocatalyst absorbs visible light to reach an excited state, enabling it to initiate the single-electron transfer (SET) process that generates the difluoromethyl radical.
-
Excess Reagent: Using an excess of the difluoromethylating agent helps to drive the reaction to completion.
Conclusion and Future Outlook
While this compound and its derivatives like ethyl bromodifluoroacetate are valuable reagents, particularly for reactions where a bifunctional (e.g., brominating and difluoromethylating) character can be exploited, the broader field of difluoromethylation has evolved to include more user-friendly and versatile alternatives. For direct C-H difluoromethylation, especially in late-stage functionalization, reagents like DFMS and photoredox-activated sulfinates often provide superior performance in terms of mildness, operational simplicity, and functional group tolerance. For the introduction of a difluoromethylene bridge or O/N/S-difluoromethylation, TMSCF2Br remains a preeminent choice due to its reliable generation of difluorocarbene.
The future of difluoromethylation will likely focus on developing even more selective, efficient, and sustainable methods. This includes the exploration of new catalytic systems, such as electrochemistry, and the design of novel reagents that operate under greener conditions with broader substrate compatibility. The continued innovation in this area will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
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Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
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Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-7. [Link]
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Ni, C., Zhu, L., & Hu, J. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. Organic Letters, 23(4), 1256–1260. [Link]
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Li, G., et al. (2020). Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt. Organic & Biomolecular Chemistry, 18(24), 4573-4577. [Link]
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Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448–8451. [Link]
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Ni, C., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(6), 725–738. [Link]
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Maiti, R., et al. (2025). Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds. ACS Fall 2025. [Link]
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Wang, X., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 13(5), 3045-3049. [Link]
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ResearchGate. (n.d.). Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. Retrieved from [Link]
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Reddy, R., et al. (2025). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. JACS Au. [Link]
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Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-51. [Link]
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Ni, C., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
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Zhang, M., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8503. [Link]
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Wang, X., et al. (2019). Visible-Light-Mediated Radical Aryldifluoroacetylation of Alkynes with Ethyl Bromodifluoroacetate for the Synthesis of 3-Difluoroacetylated Coumarins. The Journal of Organic Chemistry, 84(15), 9839-9847. [Link]
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Ni, C., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(6), 725-738. [Link]
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ResearchGate. (2025). Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. Retrieved from [Link]
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Figshare. (2025). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. JACS Au. [Link]
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New Jersey Department of Health. (1998). ACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (2021). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]
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A Researcher's Guide to Difluoroacetylation: A Comparative Analysis of Reagents Beyond Bromodifluoroacetyl Bromide
The introduction of the difluoroacetyl group into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and biological properties. This difluoromethylcarbonyl moiety can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity and pKa, making it a valuable functional group in modern drug discovery. For decades, bromodifluoroacetyl bromide has been a workhorse reagent for this transformation. However, its high reactivity, corrosive nature, and the generation of stoichiometric bromide waste have prompted the scientific community to explore and develop milder, more selective, and more versatile alternatives. This guide provides an in-depth technical comparison of the most prominent alternative reagents for difluoroacetylation, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your specific synthetic challenge.
The Benchmark: this compound
Before delving into the alternatives, it is crucial to understand the characteristics of this compound. As a highly reactive acyl bromide, it readily participates in nucleophilic acyl substitution with a broad range of nucleophiles, including amines, alcohols, and thiols. The primary drawback of this reagent lies in its indiscriminate reactivity, which can be problematic when working with complex molecules bearing multiple nucleophilic sites. Furthermore, its handling requires stringent safety precautions due to its corrosive and lachrymatory nature.
Emerging Alternatives: A Comparative Overview
The quest for superior difluoroacetylation reagents has led to the development of several promising candidates. This guide will focus on the following key alternatives, comparing their reactivity, selectivity, and practical utility.
-
Difluoroacetic Anhydride
-
Difluoroacetyl Chloride
-
Ethyl Bromodifluoroacetate
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
-
Sodium Chlorodifluoroacetate
-
S-(Difluoromethyl)sulfonium Salts
The following sections will provide a detailed analysis of each reagent, including their proposed mechanisms of action, typical experimental protocols, and a summary of their respective advantages and disadvantages.
Difluoroacetic Anhydride: The Potent Acylating Agent
Difluoroacetic anhydride is a powerful acylating agent that serves as a direct and efficient source of the difluoroacetyl group.[1] Its reactivity is generally higher than the corresponding carboxylic acid but more manageable than the acyl bromide.
Mechanism of Action
The difluoroacetylation of nucleophiles (Nu-H) with difluoroacetic anhydride proceeds via a classical nucleophilic acyl substitution mechanism. The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a difluoroacetate anion as the leaving group and forming the desired difluoroacetylated product. The reaction is often facilitated by the addition of a non-nucleophilic base to neutralize the difluoroacetic acid byproduct.
Caption: General mechanism of difluoroacetylation with difluoroacetic anhydride.
Experimental Protocol: N-Difluoroacetylation of a Primary Amine
A solution of the primary amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C. Difluoroacetic anhydride (1.1 equiv) is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is indicated by TLC or LC-MS analysis. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High reactivity and efficiency.[1] | Can be less selective than milder reagents. |
| Generally provides high yields.[2] | Moisture sensitive. |
| Commercially available. | Generates a stoichiometric amount of difluoroacetic acid waste. |
Difluoroacetyl Chloride: A More Reactive Halide Alternative
Difluoroacetyl chloride, analogous to its bromide counterpart, is a highly reactive reagent for introducing the difluoroacetyl group.[3] Its reactivity is generally greater than that of the anhydride, which can be advantageous for less nucleophilic substrates but may lead to reduced selectivity.[4][5]
Safety and Handling
Difluoroacetyl chloride is a corrosive and moisture-sensitive liquid that fumes in air.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Mechanism of Action
The mechanism is a nucleophilic acyl substitution, similar to that of the anhydride. The nucleophile attacks the highly electrophilic carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to scavenge the HCl generated during the reaction.[6]
Caption: General mechanism of difluoroacetylation with difluoroacetyl chloride.
Experimental Protocol: O-Difluoroacetylation of a Primary Alcohol
To a solution of the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, difluoroacetyl chloride (1.2 equiv) is added dropwise.[7] The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired difluoroacetylated product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High reactivity, suitable for less nucleophilic substrates.[8] | High reactivity can lead to poor selectivity.[4] |
| Readily available. | Highly corrosive and moisture-sensitive.[3] |
| Generates corrosive HCl byproduct.[6] |
Ethyl Bromodifluoroacetate: A Versatile Reagent for Radical and Nucleophilic Pathways
Ethyl bromodifluoroacetate is a versatile reagent that can participate in both nucleophilic and radical difluoroacetylation reactions.[9] Its reactivity can be tuned by the choice of reaction conditions, making it a valuable tool for a variety of synthetic transformations.
Mechanism of Action
Under basic conditions, ethyl bromodifluoroacetate can undergo nucleophilic substitution with soft nucleophiles like thiols.[9] In the presence of a radical initiator or a transition metal catalyst, it can generate a difluoroacetyl radical, which can then engage in various addition and cyclization reactions.
Caption: General radical pathway for difluoroacetylation using ethyl bromodifluoroacetate.
Experimental Protocol: Chemoselective S-Difluoromethylation of Thiols
In a round-bottom flask, the thiol (1.0 equiv) and potassium carbonate (2.0 equiv) are dissolved in a suitable solvent like DMF. Ethyl bromodifluoroacetate (1.5 equiv) is then added, and the mixture is stirred at room temperature for 2-4 hours.[9] The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography. Notably, this method demonstrates high chemoselectivity for thiols over amines.[9]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Versatile reactivity (nucleophilic and radical pathways).[9] | May require specific conditions to control reactivity. |
| High chemoselectivity for thiols under basic conditions.[9] | Radical reactions may require specialized initiators or catalysts. |
| Commercially available and relatively stable. |
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A Mild Difluorocarbene Precursor
TMSCF₂Br has emerged as a highly versatile and practical reagent for the introduction of the difluoromethyl group, which can be subsequently oxidized to the difluoroacetyl group. It serves as an excellent precursor to difluorocarbene (:CF₂) under mild conditions.[10][11]
Mechanism of Action
Upon activation with a fluoride source (e.g., TBAF) or a base, TMSCF₂Br generates difluorocarbene. This highly reactive intermediate can then insert into O-H, N-H, and S-H bonds to form difluoromethyl ethers, amines, and thioethers, respectively.[10][12] The resulting difluoromethylated compounds can then be oxidized to the corresponding difluoroacetyl derivatives in a subsequent step.
Caption: Generation of difluorocarbene from TMSCF₂Br and subsequent insertion.
Experimental Protocol: O-Difluoromethylation of an Alcohol
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as THF at room temperature under an inert atmosphere, TMSCF₂Br (1.5 equiv) is added, followed by the addition of a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF, 0.1 equiv). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude difluoromethyl ether can be purified by chromatography and then oxidized to the difluoroacetyl compound using a suitable oxidant (e.g., PCC or Dess-Martin periodinane).[10][13]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild reaction conditions.[10] | Two-step process for difluoroacetylation. |
| High functional group tolerance.[14] | The reagent can be expensive. |
| Can be used for a wide variety of nucleophiles.[11][15] | Oxidation step adds complexity to the synthesis. |
Sodium Chlorodifluoroacetate: An Inexpensive Difluorocarbene Source
Sodium chlorodifluoroacetate is an inexpensive and commercially available solid that serves as a convenient precursor to difluorocarbene upon heating.[16][17][18]
Mechanism of Action
Thermal decarboxylation of sodium chlorodifluoroacetate generates a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to form difluorocarbene.[16] The in situ generated difluorocarbene can then react with various nucleophiles in a similar manner to that described for TMSCF₂Br.
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A Senior Application Scientist's Guide to the NMR Validation of Difluoromethylation Using Bromodifluoroacetyl Bromide
Introduction: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a position of particular interest for medicinal chemists.[1][2] Acting as a lipophilic hydrogen bond donor, the CF₂H group can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[3] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1]
A variety of reagents have been developed to introduce this valuable group.[4] This guide focuses on the use of bromodifluoroacetyl bromide and its common surrogates, such as sodium bromodifluoroacetate, which serve as convenient precursors to difluorocarbene (:CF₂)—a key reactive intermediate for difluoromethylation.[5] Our core objective is to provide researchers, scientists, and drug development professionals with an in-depth, field-proven guide on validating these transformations. We will place a special emphasis on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive and self-validating analytical tool. Furthermore, we will objectively compare this method with other contemporary difluoromethylation strategies, providing the supporting data necessary for informed reagent selection.
The Reagent: Generating Difluorocarbene from Bromodifluoroacetyl Precursors
The utility of this compound and its derivatives, like sodium bromodifluoroacetate (BrCF₂COONa), lies in their ability to generate difluorocarbene (:CF₂) under relatively mild thermal conditions.[5] The process involves a decarboxylation reaction, which expels carbon dioxide and a bromide ion to yield the highly reactive difluorocarbene intermediate.
This electrophilic carbene can then be trapped by a wide range of nucleophiles, such as phenols, thiols, and amines. The initial addition forms a difluoromethyl anion, which is subsequently protonated during the reaction or workup to yield the final difluoromethylated product. The causality behind choosing this class of reagents often stems from their affordability, ease of handling compared to gaseous reagents, and their efficiency in generating the desired reactive species.[6]
Caption: Generation and reaction pathway of difluorocarbene.
The Gold Standard: Validation by ¹H and ¹⁹F NMR Spectroscopy
The unambiguous confirmation of a successful difluoromethylation reaction hinges on robust analytical techniques. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, provides a definitive, quantitative, and self-validating system for this purpose. The high natural abundance (~100%) and sensitivity (83% relative to ¹H) of the ¹⁹F nucleus make it an ideal probe.[7]
Key Diagnostic Signatures:
-
¹⁹F NMR Spectroscopy : The most direct evidence comes from the ¹⁹F NMR spectrum. The two fluorine atoms of the CF₂H group are chemically equivalent and couple to the adjacent proton. This results in a characteristic doublet in the ¹⁹F spectrum, with a large coupling constant (¹JFH) typically in the range of 50-80 Hz.[8] The chemical shift of this signal is also highly diagnostic, appearing in a predictable region of the spectrum.[7][9]
-
¹H NMR Spectroscopy : Complementary validation is found in the ¹H NMR spectrum. The single proton of the CF₂H group is coupled to the two adjacent fluorine atoms, giving rise to a distinctive triplet (due to the n+1 rule, where n=2 fluorine atoms). The coupling constant observed in this triplet will match the ¹JFH value from the ¹⁹F spectrum, providing a crucial cross-validation point.[8][10]
-
Quantitative Analysis : By introducing a known amount of an unreactive, fluorine-containing internal standard (e.g., benzotrifluoride), the reaction yield and conversion can be accurately determined directly from the ¹⁹F NMR spectrum, bypassing the need for chromatographic separation in many cases.[11][12]
The trustworthiness of this validation system is rooted in the confluence of these unique spectral features. The simultaneous appearance of the ¹⁹F doublet and the ¹H triplet, both with identical coupling constants, along with the disappearance of the starting material's signals, provides irrefutable proof of the desired transformation.
Caption: Workflow for NMR-based validation of difluoromethylation.
Field-Proven Protocol: O-Difluoromethylation of 4-Hydroxyacetophenone
This protocol describes a reliable method for the O-difluoromethylation of a phenol using sodium 2-chloro-2,2-difluoroacetate, a common and stable precursor that generates difluorocarbene in situ.[13][14] The choice of this substrate is illustrative, as the electron-withdrawing acetyl group represents a common functionality in pharmaceutical intermediates.
Materials:
-
1-(4-hydroxyphenyl)ethan-1-one (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Hexanes, Ethyl Acetate, Brine
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-hydroxyphenyl)ethan-1-one (1.0 equiv).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (e.g., 1.5 mL per mmol of phenol) and deionized water (e.g., 0.18 mL per mmol of phenol) via syringe.[14]
-
Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes while stirring.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion under a positive flow of nitrogen.[13]
-
Reaction: Heat the reaction mixture in an oil bath to 120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:2 ethyl acetate/hexanes), quenching a small aliquot with 1M HCl before spotting.[13][14]
-
Workup: After cooling to room temperature, dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer multiple times with hexanes or ethyl acetate.[13]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium chloride solution (brine), and optionally with a 10% LiCl solution to remove residual DMF.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by silica gel column chromatography.
NMR Validation Protocol:
-
Dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
Add a known quantity of an internal standard (e.g., PhCF₃) for quantitative analysis.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum (proton-decoupled and proton-coupled).
-
Confirm the presence of the ¹H triplet and the ¹⁹F doublet, and verify that their coupling constants match. Calculate the yield based on the integration of the product signal relative to the internal standard in the ¹⁹F spectrum.
Caption: Experimental workflow for phenol difluoromethylation.
Comparative Analysis with Alternative Reagents
While difluorocarbene precursors are effective, the choice of a difluoromethylating agent is highly dependent on the substrate and desired reactivity. Other classes of reagents operate via distinct mechanisms, offering complementary solutions.
| Reagent Class | Example Reagent(s) | Mechanism | Typical Substrates | Advantages | Disadvantages |
| Carbene Precursor | BrCF₂COOEt, ClCF₂COONa[13][15] | Difluorocarbene (:CF₂) Insertion | Phenols, Thiols, Amines, Alcohols[5][14] | Inexpensive, readily available, operationally simple. | Requires heating, limited to nucleophilic X-H insertion. |
| Radical Source | Zn(SO₂CF₂H)₂ (DFMS)[2][16] | CF₂H Radical Addition | Electron-deficient heterocycles, conjugated π-systems[2] | Excellent for C-H functionalization, mild conditions, high functional group tolerance.[16] | Reagent can be expensive, requires a radical initiator (e.g., peroxide).[2] |
| Nucleophilic | TMSCF₂H (Ruppert-Prakash type)[1] | CF₂H⁻ Anion | Aldehydes, Ketones, Imines[1][3] | Excellent for addition to carbonyls and imines. | Requires a base to generate the anion, sensitive to protic groups. |
| Electrophilic | S-(difluoromethyl)sulfonium salts[12] | CF₂H⁺ Synthon | Electron-rich nucleophiles (e.g., enolates, indoles)[12] | Direct transfer of "CF₂H⁺", useful for C-, N-, and S-nucleophiles. | Reagents can be complex to synthesize, limited scope.[12] |
This comparative data underscores the importance of mechanistic understanding in experimental design. For direct C-H difluoromethylation of a complex heterocycle, a radical approach using DFMS would be the logical choice.[2] Conversely, for converting an aldehyde to a difluoromethyl alcohol, a nucleophilic reagent like TMSCF₂H is superior.[1] The this compound method remains a highly valuable and cost-effective strategy for the specific, high-yield difluoromethylation of heteroatom nucleophiles.
Conclusion
The validation of difluoromethylation reactions using this compound or its derivatives is a robust and straightforward process when guided by the principles of NMR spectroscopy. The combination of ¹H and ¹⁹F NMR provides an unassailable analytical workflow, confirming structural identity and enabling accurate quantification in a single set of experiments. This method, centered on the generation of difluorocarbene, offers a powerful and economical tool for installing the CF₂H group onto heteroatom nucleophiles.
While alternative reagents operating through radical, nucleophilic, or electrophilic pathways provide essential and complementary reactivity, the difluorocarbene approach remains a first-line strategy for many applications in pharmaceutical and materials science. As a senior application scientist, I assert that a thorough understanding of these validation techniques and a comparative knowledge of the available reagents are critical for the efficient and successful development of next-generation difluoromethylated compounds.
References
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Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7097. [Link]
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Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
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Shen, X., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965–2980. [Link]
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RSC Publishing. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Kinetic studies. A) ¹⁹F NMR monitoring experiments of the... [Link]
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ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. [Link]
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Prakash, G. K. S., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(10), 2516–2519. [Link]
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ResearchGate. (2001). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. [Link]
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RSC Publishing. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]
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Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361–1367. [Link]
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ResearchGate. (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]
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ResearchGate. (2021). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]
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Wiley Online Library. (2023). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]
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ResearchGate. (2020). Synthesis and use of halodifluoromethyl heterocycles. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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Maestre, L., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 1968–1976. [Link]
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Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
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Organic Syntheses. (2019). Difluoromethylation of Phenols. [Link]
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Nielsen, M. K., et al. (2015). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 54(32), 9385–9389. [Link]
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RSC Publishing. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Formation with Bromodifluoroacetyl Bromide
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized molecules is paramount. When employing a versatile and reactive building block like bromodifluoroacetyl bromide, unambiguous confirmation of product formation is a critical step. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of products derived from this compound. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, enabling the introduction of the bromodifluoroacetyl group into a wide range of molecules. This moiety is of particular interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The high reactivity of the acyl bromide functional group allows for facile reactions with nucleophiles like alcohols and amines to form the corresponding esters and amides. However, this reactivity also necessitates careful and thorough characterization of the resulting products to confirm that the desired transformation has occurred and to identify any potential side products.
The Spectroscopic Triad: A Multi-faceted Approach to Product Confirmation
No single spectroscopic technique provides a complete picture of a molecule's structure. Therefore, a combination of NMR, IR, and MS is essential for comprehensive product characterization. Each technique probes different aspects of the molecular structure, and together they provide a self-validating system for confirming the identity and purity of your target compound.
Caption: Step-by-step workflow for NMR analysis of bromodifluoroacetylated products.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. [1]For products of this compound, IR is particularly useful for confirming the formation of the new ester or amide bond and the presence of the carbonyl group.
A. Key IR Absorptions for Product Confirmation
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Causality |
| Carbonyl (C=O) of ester | 1735-1750 | Stretch | The high frequency is due to the electron-withdrawing effect of the adjacent oxygen and the CF₂Br group. |
| Carbonyl (C=O) of amide | 1680-1700 | Stretch | The lower frequency compared to esters is due to resonance with the nitrogen lone pair. [2] |
| C-O of ester | 1150-1250 | Stretch | Characteristic of the ester functional group. |
| N-H of amide (secondary) | 3300-3500 (stretch), 1510-1550 (bend) | Stretch and Bend | The N-H stretching appears as a sharp peak, while the bending is also characteristic. [3] |
| C-F | 1000-1400 | Stretch | Strong absorptions are expected due to the large dipole moment change during the vibration. |
The disappearance of the broad O-H stretch (for alcohol reactants) or the characteristic N-H stretches of a primary amine reactant, coupled with the appearance of a strong carbonyl absorption in the expected region, provides strong evidence for product formation.
B. Experimental Protocol for FTIR Analysis
-
Sample Preparation (Solids):
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~200 mg of dry KBr powder. [4]Press the mixture into a translucent disk using a hydraulic press. [5] * Nujol Mull: Grind a small amount of the sample to a fine powder and add a few drops of Nujol (mineral oil). [6]Mix to form a paste and spread it between two KBr or NaCl plates.
-
-
Sample Preparation (Liquids): Place a drop of the liquid between two KBr or NaCl plates to form a thin film. [4]3. Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum.
-
Background Subtraction: Run a background spectrum of the empty sample holder (or the KBr plates/Nujol) and subtract it from the sample spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product and, through fragmentation analysis, further structural information. [7]Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques for this purpose. [8]
A. Confirming Molecular Weight
The primary use of MS in this context is to confirm the molecular weight of the product. The addition of a bromodifluoroacetyl group (BrCF₂CO-) results in a specific mass increase. A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [9]This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
B. Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural confirmation. [10][11] Expected Fragmentation Patterns:
| Fragment Ion | m/z | Causality |
| [M - Br]⁺ | M - 79/81 | Loss of the bromine radical. |
| [CF₂CO-R]⁺ | Varies | Cleavage of the C-Br bond. |
| [RCO]⁺ | Varies | Alpha-cleavage of the C-O or C-N bond in esters and amides, respectively. [12] |
The fragmentation pattern will be highly dependent on the overall structure of the molecule.
C. Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid to promote ionization. [1][13] * For MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate. [7]2. Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ion source (ESI or MALDI).
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If performing MS/MS, select the molecular ion as the precursor ion for fragmentation.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify the characteristic bromine isotopic pattern. If MS/MS data was acquired, interpret the fragmentation pattern to further confirm the structure.
Caption: Step-by-step workflow for mass spectrometry analysis of bromodifluoroacetylated products.
Conclusion: A Self-Validating Approach
By employing a combination of ¹⁹F, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the formation of products from reactions with this compound. Each technique provides a unique piece of the structural puzzle, and together they form a robust, self-validating system. The characteristic signals in ¹⁹F NMR, the specific functional group absorptions in IR, and the definitive molecular weight and isotopic pattern in MS provide an unambiguous confirmation of a successful synthesis. This multi-faceted spectroscopic approach is essential for ensuring the scientific integrity of your research and the quality of your drug development pipeline.
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Ellis, D. A., et al. (2001). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. [Link]
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Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). [Link]
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Dr. Pushpendra Kumar. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]
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Mohite, A. R., et al. (2021). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Angewandte Chemie International Edition. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Bromodifluoroacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the precise incorporation of fluorinated moieties is paramount. Bromodifluoroacetyl bromide serves as a key building block for the introduction of the bromodifluoroacetyl group, a functional handle that can be further elaborated to construct complex molecular architectures. The purity of this reagent is not merely a matter of academic interest; it is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in experimental data and field-proven insights.
The Synthetic Landscape and Anticipated Impurities
The synthesis of this compound can be approached through various routes, each with its own set of potential impurities. A common method involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂). This reaction, while effective, can lead to the co-formation of dibromofluoroacetyl fluoride, a significant and often difficult-to-separate impurity[1]. Another route may involve the treatment of 1,1-difluorotetrabromoethane with oleum[1]. In this case, unreacted starting material and other brominated species can persist in the crude product.
Therefore, a robust analytical workflow must be capable of identifying and quantifying not only the target compound but also these likely process-related impurities. The primary analytical techniques at our disposal for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each offers a unique window into the composition of the sample, and a holistic assessment often necessitates a multi-pronged approach.
Comparative Analysis of Purity Assessment Techniques
Here, we delve into the practical application of ¹⁹F NMR, GC-MS, and FTIR for the quality control of this compound, comparing their strengths and limitations.
| Analytical Technique | Principle | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field, providing information about the chemical environment of each fluorine atom. | Highly sensitive and quantitative for fluorinated compounds. The large chemical shift dispersion allows for excellent resolution of signals from different fluorine environments, making it ideal for identifying and quantifying impurities.[2][3] | Requires access to an NMR spectrometer. Chemical shifts can be influenced by solvent and concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Excellent for separating volatile impurities and providing structural information through fragmentation patterns. Highly sensitive. | Acyl halides can be reactive on certain GC columns. Requires derivatization in some cases to improve stability and volatility.[4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Rapid and non-destructive. Provides a characteristic "fingerprint" of the molecule, useful for confirming the presence of the acyl bromide and difluoromethyl groups. | Primarily a qualitative technique. Less effective for quantifying low-level impurities. |
In-Depth Methodologies and Data Interpretation
Quantitative ¹⁹F NMR Spectroscopy: The Gold Standard for Fluorinated Compounds
Given that our analyte is a fluorinated compound, ¹⁹F NMR spectroscopy stands out as the most powerful tool for purity assessment. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to high sensitivity and sharp signals[3]. The vast chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear identification and quantification of fluorinated species[2][3].
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the synthesized this compound into a clean, dry NMR tube. Add a known amount of a suitable internal standard (e.g., trifluorotoluene or hexafluorobenzene) of high purity. Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer (≥400 MHz is recommended for optimal resolution). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Analysis: Integrate the signals corresponding to this compound and the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (Area_sample / N_sample) / (Area_standard / N_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * Purity_standard
Where:
-
Area = Integral area of the NMR signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Interpreting the ¹⁹F NMR Spectrum:
-
This compound (BrCF₂C(O)Br): The -CF₂- group adjacent to a carbonyl and a bromine atom is expected to resonate in the downfield region of the ¹⁹F NMR spectrum. Based on typical chemical shift ranges for fluorinated carbonyl compounds (-70 to -20 ppm relative to CFCl₃), the signal for this compound is anticipated in this region[6].
-
Dibromofluoroacetyl fluoride (Br₂CFC(O)F): This key impurity will exhibit a distinct singlet in the ¹⁹F NMR spectrum for the acyl fluoride (-F-C=O) and another signal for the -CHF- group.
-
Unreacted Starting Materials: For instance, 1,1-difluorotetrabromoethane would show a characteristic signal for its -CF₂- group, which would be shifted relative to the product due to the different neighboring groups.
Workflow for ¹⁹F NMR Purity Assessment:
Sources
A Comparative Guide to Fluorinated Building Blocks: Bromodifluoroacetyl Bromide vs. The Ruppert-Prakash Reagent
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents and advanced materials, the strategic incorporation of fluorine atoms has become an indispensable tool. Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinating agents, the Ruppert-Prakash reagent has long been a celebrated workhorse for trifluoromethylation. This guide provides a detailed comparative analysis of Bromodifluoroacetyl bromide, a versatile precursor for difluoroacetylated compounds, and the well-established Ruppert-Prakash reagent, offering a comprehensive resource for informed reagent selection in complex synthetic campaigns.
The Reagents: A Profile
The Ruppert-Prakash Reagent (TMSCF₃)
First reported by Ingo Ruppert in 1984 and extensively developed by G. K. Surya Prakash, trimethyl(trifluoromethyl)silane (TMSCF₃) is a premier nucleophilic trifluoromethylating agent.[2][3] This colorless, volatile liquid has gained widespread use for its ability to introduce the trifluoromethyl (CF₃) group into a diverse range of organic substrates.[4] Its commercial availability and broad applicability have solidified its status as a go-to reagent in medicinal chemistry and beyond.[2]
This compound (BrCF₂COBr)
This compound is a highly reactive acyl bromide that serves as a potent electrophilic building block. It is a key reagent for the synthesis of molecules containing the difluoroacetyl moiety, which are of significant interest in pharmaceutical development. While not a direct trifluoromethylating agent, its utility in constructing fluorinated motifs places it in a comparable class of valuable synthetic tools.
Mechanistic Dichotomy: Nucleophilic vs. Electrophilic Pathways
The fundamental difference in the application of these two reagents lies in their opposing mechanistic pathways, a critical factor that governs their substrate compatibility and reaction outcomes.
Ruppert-Prakash Reagent: Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[1] This potent nucleophile then readily attacks a variety of electrophilic centers, such as aldehydes, ketones, and imines, to form trifluoromethylated products.[2][3]
Figure 2: Electrophilic acylation using this compound.
Comparative Analysis: Performance and Practical Considerations
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | This compound (BrCF₂COBr) |
| Primary Function | Nucleophilic Trifluoromethylation | Electrophilic Difluoroacetylation |
| Reactivity | Requires activation to generate a nucleophile. [1] | Inherently a strong electrophile. |
| Substrate Scope | Aldehydes, ketones, imines, esters. [2][5] | Amines, alcohols, thiols, and other nucleophiles. |
| Handling | Volatile, flammable, and moisture-sensitive liquid. [6][7] | Corrosive, moisture-sensitive liquid; lachrymator. [8] |
| Safety | Reacts with moisture. [6] | Causes severe skin burns and eye damage; reacts violently with water. [8][9] |
| Byproducts | Trimethylsilyl fluoride (TMSF). | Hydrogen bromide (HBr). |
Experimental Protocols
Protocol 1: Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent
This protocol provides a representative procedure for the trifluoromethylation of an aldehyde.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 equiv.) to the solution via syringe.
-
Slowly add the TBAF solution (0.1 equiv.) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of an Amine with this compound
This protocol outlines a general procedure for the acylation of a primary or secondary amine.
Materials:
-
Amine (e.g., benzylamine)
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 mmol) and the base (1.2 equiv.) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Conclusion for the Synthetic Chemist
The selection between the Ruppert-Prakash reagent and this compound is contingent upon the specific synthetic objective. For the introduction of a trifluoromethyl group through a nucleophilic pathway, the Ruppert-Prakash reagent is a superior and well-validated choice. [2][4]Its broad substrate scope for electrophiles makes it a powerful tool in the synthesis of complex molecules. [2] In contrast, this compound is the reagent of choice for the electrophilic introduction of a difluoroacetyl moiety. Its high reactivity towards a variety of nucleophiles provides a direct route to difluoroacetylated compounds, which are valuable building blocks in their own right. Both reagents require careful handling under anhydrous conditions due to their reactivity with water. A comprehensive understanding of their distinct reactivity profiles and safety precautions is essential for their effective and safe utilization in the laboratory.
References
-
Pees, A., Vosjan, M. J. W. D., Vasdev, N., Windhorst, A. D., & Vugts, D. J. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(43), 5229–5232. [Link]
-
Pees, A., Vosjan, M. J. W. D., Vasdev, N., Windhorst, A. D., & Vugts, D. J. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]
-
ResearchGate. The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. [Link]
-
ResearchGate. Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
American Chemical Society. Trifluoromethyltrimethylsilane. [Link]
-
Umemoto, T., Ishihara, S., & Adachi, K. (1997). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 62(18), 6147–6153. [Link]
-
ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]
-
CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
ResearchGate. (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. [Link]
-
Wikipedia. Bromodifluoroacetyl chloride. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 68(11), 4457–4463. [Link]
-
MDPI. Copper-Catalyzed Difluoroalkylation Reaction. [Link]
- Google Patents. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
- Google Patents. US6906219B2 - Method for preparing bromodifluoroacetic compounds.
-
Li, D., Mao, T., Huang, J., Zhu, S., & Lan, Y. (2018). Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 83(13), 7335–7344. [Link]
-
ResearchGate. Copper‐Catalyzed C3−H Difluoroacetylation of Quinoxalinones with Ethyl Bromodifluoroacetate. [Link]
-
PubChem. Bromo(difluoro)acetyl fluoride. [Link]
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Chemsrc. bromodifluoroacetyl chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Bromoacetyl Bromide. [Link]
-
Ananta Fine Chem. Top manufacturer of Bromo Acetyl Bromide in India. [Link]
-
Reddit. Stability of Ruppert-Prakash reagent (TMSCF3). [Link]
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A Mechanistic Dissection: Unveiling the Unique Reactivity of Bromodifluoroacetyl Bromide in the Acyl Halide Landscape
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the vast arsenal of reagents available for organic synthesis, acyl halides stand out for their high reactivity and versatility in introducing the acyl group.[1][2][3] They are pivotal intermediates in the synthesis of esters, amides, and ketones, serving as activated forms of carboxylic acids.[4][5][6] However, not all acyl halides are created equal. Their reactivity is a finely tuned parameter, dictated by the electronic and steric nature of the substituents attached to the carbonyl group. This guide provides an in-depth mechanistic comparison of bromodifluoroacetyl bromide, a specialized fluorinated reagent, with a selection of archetypal acyl halides: acetyl chloride, trifluoroacetyl chloride, and oxalyl chloride. By understanding the subtle yet profound differences in their electronic makeup, researchers can make more informed decisions in reaction design, optimizing for yield, selectivity, and functional group tolerance.
The Cornerstone of Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reactivity of all acyl halides is fundamentally governed by the nucleophilic acyl substitution pathway.[7][8] This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the halide leaving group, which reforms the carbon-oxygen double bond.[1][2]
The rate of this reaction is primarily influenced by two factors:
-
Electrophilicity of the Carbonyl Carbon: The more electron-deficient the carbonyl carbon, the more readily it will be attacked by a nucleophile. This is heavily influenced by the inductive effects of the substituents on the α-carbon.[2][9]
-
Leaving Group Ability of the Halide: The stability of the departing halide ion (X⁻) plays a crucial role. A better leaving group will facilitate the collapse of the tetrahedral intermediate. The leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻, which correlates with the strength of the carbon-halogen bond.[10]
Caption: General mechanism of nucleophilic acyl substitution.
Comparative Analysis of Acyl Halides
To understand the unique position of this compound, we must first establish a baseline by examining common alternatives.
| Feature | Acetyl Chloride | Trifluoroacetyl Chloride | Oxalyl Chloride | This compound |
| Structure | CH₃COCl | CF₃COCl | (COCl)₂ | CBrF₂COBr |
| Molecular Weight | 78.5 g/mol | 132.46 g/mol | 126.93 g/mol | 237.83 g/mol [11] |
| Boiling Point | 52 °C | -27 °C[12] | 62-64 °C | N/A |
| Key Electronic Effect | Weak inductive donation from CH₃ | Strong inductive withdrawal from CF₃ | Inductive withdrawal from adjacent carbonyl and chlorine | Very strong inductive withdrawal from two F atoms and one Br atom |
| Relative Reactivity | High | Extremely High | Very High (gas evolution drives reaction) | Extremely High |
| Common Applications | General acetylation | Synthesis of trifluoromethyl ketones, esters, and amides | Mild conversion of carboxylic acids to acyl chlorides (Swern oxidation) | Synthesis of difluorinated compounds, pharmaceuticals[13] |
Acetyl Chloride (CH₃COCl): The Workhorse
Acetyl chloride serves as our benchmark for a standard, highly reactive acyl halide.[14] The methyl group is weakly electron-donating, which slightly tempers the electrophilicity of the carbonyl carbon compared to more electron-deficient analogues. Nevertheless, it is a potent acetylating agent that reacts vigorously with a wide range of nucleophiles, including water, alcohols, and amines.[2][3] Its reactivity profile makes it a versatile tool for routine acetylations where extreme activation is not required.
Trifluoroacetyl Chloride (CF₃COCl): The Apex of Electrophilicity
Replacing the methyl protons with fluorine atoms dramatically alters the molecule's reactivity. The trifluoromethyl group (CF₃) is one of the most powerful electron-withdrawing groups in organic chemistry. This intense inductive effect pulls electron density away from the carbonyl carbon, rendering it exceptionally electrophilic. Consequently, trifluoroacetyl chloride is significantly more reactive than acetyl chloride.[12][15][16] It reacts explosively with some nucleophiles and requires careful handling in anhydrous conditions.[15][16][17] This heightened reactivity is harnessed for the synthesis of trifluoroacetylated compounds, which are common motifs in pharmaceuticals and materials science.
Oxalyl Chloride ((COCl)₂): The Strategist's Reagent
Oxalyl chloride's reactivity profile is unique. While it is a highly effective acylating agent, its primary use is in the mild and efficient conversion of carboxylic acids to their corresponding acyl chlorides.[18][19][20] The mechanism involves an initial reaction with the carboxylic acid to form a mixed anhydride intermediate, which is then attacked by the released chloride ion. The key thermodynamic driving force for this process is the decomposition of the unstable byproduct into gaseous carbon dioxide, carbon monoxide, and hydrogen chloride.[18][21] This irreversible gas evolution ensures the reaction proceeds to completion under mild conditions, making oxalyl chloride a more selective and often preferred alternative to harsher reagents like thionyl chloride.[18][19]
This compound (CBrF₂COBr): The Halogen-Rich Powerhouse
This compound represents a confluence of potent electronic effects. Its structure features:
-
Two Fluorine Atoms: Like in trifluoroacetyl chloride, these exert a powerful electron-withdrawing inductive effect, significantly increasing the carbonyl carbon's electrophilicity.
-
An α-Bromine Atom: This large, polarizable halogen also contributes to the inductive withdrawal, further activating the carbonyl group.
-
A Bromide Leaving Group: Bromide is a better leaving group than chloride, facilitating a more rapid collapse of the tetrahedral intermediate compared to its chlorinated analogue, bromodifluoroacetyl chloride.[22][23]
The combination of these features places this compound at the highest end of the reactivity spectrum, comparable to or even exceeding that of trifluoroacetyl chloride. Its utility lies in the introduction of the bromodifluoroacetyl moiety, a valuable building block in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[13] The presence of the α-bromine also provides a synthetic handle for subsequent transformations, such as nucleophilic substitution or radical reactions, adding to its versatility.
Experimental Protocol: A General Approach to Acylation
The following protocol outlines a general procedure for the esterification of an alcohol using an acyl halide. This procedure must be adapted based on the specific reactivity of the acyl halide and the nucleophile.
Objective: To synthesize an ester via nucleophilic acyl substitution.
Materials:
-
Acyl Halide (e.g., Acetyl Chloride)
-
Alcohol (e.g., Ethanol)
-
Anhydrous Solvent (e.g., Dichloromethane, Diethyl Ether)
-
Tertiary Amine Base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, drying tube.
Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under a stream of inert gas (Nitrogen or Argon) to remove all traces of moisture. Acyl halides react readily with water.[2][4]
-
Reagent Setup: In the round-bottom flask, dissolve the alcohol (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent. The base is crucial to neutralize the HCl or HBr byproduct that is formed during the reaction.[1][5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Acylation reactions are typically exothermic.
-
Acyl Halide Addition: Dissolve the acyl halide (1.05 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl halide solution dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by distillation or column chromatography.
Sources
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A Comparative Guide to the Stereoselectivity of Reactions with Bromodifluoroacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorinated building blocks highly valuable in drug discovery and materials science. Among these, the bromodifluoroacetyl group offers a unique combination of functionalities. This guide provides an in-depth evaluation of the stereoselectivity of reactions involving bromodifluoroacetyl bromide and compares its performance with alternative reagents, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound (BrCF₂COBr) is a highly reactive acyl bromide that serves as a precursor for the introduction of the bromodifluoroacetyl moiety into organic molecules. Its chemical structure, possessing a reactive acyl bromide, a bromine atom, and two fluorine atoms, makes it a versatile reagent for a variety of transformations. The presence of the difluoromethylene group can impart unique conformational constraints and electronic properties to the target molecule, potentially enhancing its metabolic stability and binding affinity to biological targets.
The primary application of this compound and its derivatives, such as ethyl bromodifluoroacetate, lies in carbon-carbon bond-forming reactions, most notably the Reformatsky reaction, to generate α,α-difluoro-β-hydroxy esters and related structures. The stereochemical outcome of these reactions is a critical consideration for the synthesis of enantiomerically pure compounds.
The Critical Role of Stereoselectivity in Fluorinated Molecule Synthesis
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one stereoisomer over another is a cornerstone of modern drug development. In the context of fluorinated compounds, controlling the stereochemistry of newly formed chiral centers adjacent to a difluoromethyl group is a significant synthetic challenge. The electronic effects of the fluorine atoms can influence the reactivity and the transition state geometries of reactions, thereby affecting the stereochemical outcome.
Stereoselective Reactions of Bromodifluoroacetyl Derivatives: The Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. When derivatives of this compound, such as ethyl bromodifluoroacetate, are employed, this reaction provides access to valuable α,α-difluoro-β-hydroxy esters. The diastereoselectivity of this reaction is a key area of investigation.
Diastereoselective Reformatsky-Type Reaction with Imines
A significant application demonstrating the stereocontrol in reactions of bromodifluoroacetyl derivatives is the synthesis of α-bromo-α-fluoro-β-lactams. A diethylzinc-mediated Reformatsky-type reaction of ethyl dibromofluoroacetate with imines has been shown to produce syn-α-bromo-α-fluoro-β-lactams with high diastereoselectivity.[1] This reaction proceeds in good to moderate yields, favoring the formation of the β-lactam over the corresponding aziridine derivatives.[1] In contrast, classical Reformatsky conditions using zinc metal result in poor chemoselectivity.[1]
Table 1: Comparison of Diethylzinc-mediated vs. Zinc-mediated Reformatsky-type reaction of Ethyl Dibromofluoroacetate with Imines [1]
| Metal Mediator | Product(s) | Diastereoselectivity | Yield | Reference |
| Diethylzinc | syn-α-bromo-α-fluoro-β-lactam | High | Good to Moderate (up to 78%) | [1] |
| Zinc metal | Mixture of β-lactam and aziridine | Poor | - | [1] |
Diastereoselective Reformatsky Reaction with Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity. In the context of the Reformatsky reaction, the reaction of ethyl bromodifluoroacetate with chiral 1,3-oxazolidines has been explored. The diastereoselectivity of this reaction is highly dependent on the nature of the chiral auxiliary attached to the imine nitrogen.[2] This approach allows for the synthesis of enantiomerically enriched fluorinated azetidinones, which are valuable building blocks for the synthesis of fluorinated amino acids and other biologically active molecules.[2]
Comparison with Alternative Reagents
While this compound is a potent reagent, its high reactivity can sometimes be a drawback, leading to challenges in handling and storage. Furthermore, for certain applications, alternative reagents might offer advantages in terms of ease of use, milder reaction conditions, or improved stereoselectivity.
A direct comparison of stereoselectivity with this compound is often challenging due to the limited number of studies focusing on the acyl bromide itself in stereoselective transformations. Most research utilizes the more stable ester derivatives. However, we can infer a comparative performance based on the types of stereoselective reactions that are successful with related reagents.
Table 2: Conceptual Comparison of Bromodifluoroacetylating Agents in Stereoselective Synthesis
| Reagent | Key Features | Common Stereoselective Reactions | Advantages | Disadvantages |
| This compound | Highly reactive acylating agent | Primarily used to generate ester derivatives for subsequent reactions. | High reactivity for efficient acylation. | Moisture sensitive, potentially harsh reaction conditions. Limited direct studies on stereoselectivity. |
| Ethyl Bromodifluoroacetate | Stable ester derivative | Diastereoselective Reformatsky reactions with imines and chiral aldehydes. | Easier to handle and store than the acyl bromide. Proven utility in diastereoselective reactions. | Requires activation (e.g., with zinc) for C-C bond formation. |
| Bromodifluoroacetic anhydride | Highly reactive acylating and activating agent | Potential for use in stereoselective acylations and cyclizations. | Potentially higher reactivity than the bromide. | Likely highly moisture sensitive. Limited literature on stereoselective applications. |
Experimental Protocols
General Protocol for Diethylzinc-Mediated Diastereoselective Synthesis of syn-α-bromo-α-fluoro-β-lactams[1]
Materials:
-
Imine substrate
-
Ethyl dibromofluoroacetate
-
Diethylzinc (solution in hexanes)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the imine substrate and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the diethylzinc solution to the reaction mixture.
-
Add ethyl dibromofluoroacetate dropwise to the solution.
-
Stir the reaction mixture at the specified temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired syn-α-bromo-α-fluoro-β-lactam.
Mechanistic Insights and Visualization
The diastereoselectivity in the Reformatsky-type reaction of ethyl bromodifluoroacetate with imines is believed to arise from a Zimmerman-Traxler-type transition state. In this model, the zinc enolate and the imine coordinate to the zinc atom, forming a six-membered chair-like transition state. The substituents on the imine and the enolate will preferentially occupy equatorial positions to minimize steric interactions, leading to the observed diastereoselectivity.
Caption: Proposed Zimmerman-Traxler transition state and reaction workflow for the diastereoselective synthesis of syn-β-lactams.
Conclusion and Future Outlook
This compound and its derivatives are valuable reagents for the synthesis of fluorinated organic molecules. While direct studies on the stereoselectivity of the acyl bromide are limited, the diastereoselective Reformatsky-type reactions of its ester derivatives highlight the potential for achieving high levels of stereocontrol. The choice of metal mediator and the use of chiral auxiliaries are crucial factors in determining the stereochemical outcome.
Future research in this area should focus on expanding the scope of stereoselective reactions involving this compound directly, potentially through the development of new chiral catalysts that can control the reactivity of this highly electrophilic species. Furthermore, a more systematic comparison of different bromodifluoroacetylating agents under standardized conditions would provide invaluable data for synthetic chemists, enabling them to make more informed decisions in the design of their synthetic routes towards complex, enantiomerically pure fluorinated molecules.
References
-
Boyer, J. et al. Simple, chemoselective, and diastereoselective Reformatsky-type synthesis of α-bromo-α-fluoro-β-lactams. ResearchGate. [Link]
-
An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol. Semantic Scholar. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bromodifluoroacetyl Bromide
Introduction: Bromodifluoroacetyl bromide (CAS No. 1796-12-9) is a highly reactive acyl halide indispensable in synthesizing advanced pharmaceutical intermediates and complex organic molecules.[1][2] However, its utility is matched by its hazardous nature. As a corrosive and water-reactive compound, its improper handling or disposal can lead to violent reactions, release of toxic fumes, and severe chemical burns.[1][3] This guide provides a comprehensive, field-proven protocol for the safe neutralization and disposal of this compound, designed for the professional researcher in a drug development or chemical synthesis laboratory. Our objective is to move beyond mere compliance, embedding a culture of safety and chemical understanding that protects both the researcher and the environment.
Part 1: Foundational Risk Assessment
Before handling any chemical, a thorough understanding of its properties and inherent risks is paramount. This assessment forms the basis of a self-validating safety system.
Chemical and Physical Properties
A summary of key data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1796-12-9 | [1][3] |
| Molecular Formula | C₂Br₂F₂O | [3] |
| Molecular Weight | 237.83 g/mol | [3] |
| Appearance | Liquid | |
| Hazard Class | Corrosive | [1][3] |
Core Hazards and Causality
This compound's primary hazard stems from its high reactivity, particularly with nucleophiles like water.[4][5]
-
Corrosivity: The compound itself is extremely destructive to skin, eyes, and mucous membranes.[3] Upon contact with moisture (e.g., in the air or on skin), it rapidly hydrolyzes.
-
Violent Reactivity with Water: The acyl bromide functional group reacts exothermically and vigorously with water, alcohols, and bases.[4][6] This hydrolysis reaction is not a safe disposal method in itself, as it produces two corrosive byproducts: Bromodifluoroacetic acid and hydrogen bromide (HBr), a toxic and corrosive gas.[6][7]
-
Inhalation Hazard: Vapors are lachrymatory (tear-producing) and can cause severe damage to the entire respiratory tract.[3][4]
Part 2: The Disposal Workflow: A Self-Validating Protocol
The following protocol is designed to neutralize the reactivity of this compound in a controlled manner, converting it into a less hazardous, stable waste stream suitable for collection by environmental health and safety professionals.
Mandatory Safety Controls
Adherence to these controls is non-negotiable and forms the first layer of a safe disposal process.
-
Engineering Controls: All handling and disposal steps must be performed inside a certified, properly functioning chemical fume hood.[8]
-
Personal Protective Equipment (PPE): A minimum level of PPE is required to prevent any contact with the chemical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., nitrile or neoprene). | Protects against direct skin contact and burns. |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes and fumes. |
| Lab Coat | Flame-resistant lab coat with full-length sleeves. | Protects skin and clothing from contamination. |
-
Emergency Readiness: Ensure an operational safety shower and eyewash station are immediately accessible.[9] A spill kit containing a dry, inert absorbent (such as sand or vermiculite) or a commercial acid neutralizer must be on hand. Do not use water for spill cleanup. [4]
Disposal Workflow Diagram
The overall process can be visualized as a logical sequence from preparation to final handoff.
Caption: Fig 1: End-to-end disposal workflow.
Experimental Protocol: Controlled Neutralization
This procedure is based on the principle of slowly neutralizing the reactive acyl bromide with a weak base, which controls the reaction rate and the resulting exotherm.
Materials Required:
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume at least 5x the final solution volume)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container for halogenated organic waste
Step-by-Step Procedure:
-
Prepare Neutralizing Solution: In the chemical fume hood, place the large beaker in an ice bath on a magnetic stir plate. Add a magnetic stir bar. Prepare a 5-10% aqueous solution of sodium bicarbonate. Causality Note: Using a large beaker provides a significant headspace to contain any foaming or effervescence. The ice bath is critical for absorbing the heat generated during the exothermic neutralization reaction, preventing boiling and splashing.[8]
-
Initiate Neutralization: With vigorous stirring, begin adding the this compound to the cold bicarbonate solution dropwise using a pipette or dropping funnel.
-
Monitor the Reaction: You will observe CO₂ gas evolution. The rate of addition must be slow enough to keep this effervescence under control and prevent the temperature from rising significantly. A runaway reaction is a sign of adding the material too quickly.[8]
-
Complete the Reaction: After all the this compound has been added, continue stirring the solution in the ice bath for at least 30 minutes.
-
Equilibrate to Room Temperature: Remove the ice bath and allow the solution to slowly warm to room temperature while maintaining stirring for another 1-2 hours. This ensures the reaction goes to completion.
-
Validate Neutralization: Check the pH of the solution using pH paper or a meter. The pH should be between 7.0 and 9.0. If it is still acidic, slowly add more sodium bicarbonate until the pH is stable in the neutral/slightly basic range. This step is the core of the self-validating system; a neutral pH confirms the reactive acyl halide has been fully quenched.
-
Containerize Waste: Carefully transfer the neutralized solution to a designated hazardous waste container labeled "Halogenated Organic Waste".
-
Final Labeling: On the waste label, list all contents, including water, sodium bromodifluoroacetate, and any remaining sodium bicarbonate.
-
Storage and Disposal: Securely cap the waste container and store it in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal in accordance with all local and federal regulations.[3][10]
Part 3: Regulatory Compliance and Spill Management
Waste Characterization
The neutralized solution is not benign. This compound is a halogenated organic compound. Therefore, the resulting neutralized waste stream must be managed as hazardous halogenated organic waste .[10][11][12][13] It is forbidden to dispose of this waste down the drain.
Emergency Procedures for Spills
Caption: Fig 2: Spill response decision tree.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Conclusion
The safe disposal of this compound is not a matter of choice, but a professional responsibility. By understanding the chemical principles behind its reactivity and adhering to a controlled, validated neutralization protocol, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. This guide provides the framework for that process, ensuring that safety and scientific integrity remain at the forefront of laboratory operations.
References
- Google Patents. (n.d.). US6906219B2 - Method for preparing bromodifluoroacetic compounds.
- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
-
EHSO Manual. (2025-2026). Spill Control/Emergency Response. Retrieved from [Link]
-
Exposome-Explorer. (2005, January 12). SAFETY DATA SHEET - BROMODIFLUOROACETYL CHLORIDE. Retrieved from [Link]
-
Mol-Instincts. (n.d.). BROMODIFLUOROACETYL CHLORIDE 3832-48-2 wiki. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromodifluoroacetyl chloride. Retrieved from [Link]
-
University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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- 6. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
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- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling Bromodifluoroacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds demands not only precision and innovation but also an unwavering commitment to safety. Bromodifluoroacetyl bromide, a key reagent in the synthesis of fluorinated molecules, presents unique handling challenges due to its corrosive and reactive nature. This guide, compiled by our senior application scientists, provides essential, immediate safety and logistical information to ensure your team can work with this compound confidently and securely. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value that extends beyond the product itself.
Understanding the Inherent Risks of this compound
This compound (CAS No. 1796-12-9) is a highly reactive chemical that requires stringent safety protocols.[1] Its primary hazard lies in its classification as a corrosive substance, capable of causing severe skin burns and serious eye damage.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[2] A critical aspect of its reactivity is its violent reaction with water, which necessitates careful handling and storage away from moisture.[3][4][5]
Key Hazards at a Glance:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Reactivity | Reacts violently with water.[3][4][5] |
The First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate gear is the most critical step in mitigating exposure risks.
Eye and Face Protection: An Absolute Mandate
Given the severe and potentially permanent eye damage this chemical can inflict, robust eye and face protection is paramount.
-
Tightly fitting safety goggles are the minimum requirement to protect against splashes.[1]
-
A face shield , worn in conjunction with safety goggles, is highly recommended to provide a full barrier against splashes and fumes.[6]
Skin Protection: A Barrier Against Corrosion
Direct skin contact with this compound can lead to severe chemical burns.[1][2] Therefore, comprehensive skin protection is essential.
-
Protective Clothing: A chemical-resistant lab coat or apron should be worn to protect against splashes. For larger quantities or in situations with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are a standard laboratory requirement. For enhanced protection, chemical-resistant boots should be worn, especially when handling larger volumes.[8]
Respiratory Protection: Safeguarding Your Lungs
All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of corrosive vapors.[8]
-
In well-ventilated areas (i.e., a fume hood): No respiratory protection is typically required.
-
In case of insufficient ventilation or emergencies: A self-contained breathing apparatus (SCBA) is essential.[6]
Operational Blueprint: From Receipt to Disposal
A meticulous and well-rehearsed operational plan is crucial for minimizing risks associated with this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[3][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store in a locked cabinet or area to restrict access to authorized personnel only.[1]
Handling and Experimental Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Decision-making process for responding to a this compound spill.
In the event of a spill:
-
Evacuate: If the spill is large, outside of a fume hood, or you are not trained to handle it, evacuate the area immediately and alert your supervisor and the institutional emergency response team. [3]2. Contain: For small spills within a fume hood, if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or dry sand. Do not use water. [3]4. Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Decontaminate: Clean the spill area thoroughly.
First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1]Seek immediate medical attention. [6]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Seek immediate medical attention. [6]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1][2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention. [6]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about fostering a deeply ingrained culture of safety within your research team. By understanding the risks, implementing robust safety protocols, and being prepared for emergencies, you can confidently and responsibly advance your scientific endeavors.
References
-
Exposome-Explorer. (2005, January 12). SAFETY DATA SHEET. Retrieved from [Link]
-
NJ.gov. Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
